Lenercept
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
156679-34-4 |
|---|---|
Molecular Formula |
C22H21ClN2O2 |
Synonyms |
Lenercept |
Origin of Product |
United States |
Foundational & Exploratory
Lenercept: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenercept (sTNFR-IgG p55) is a recombinant fusion protein designed to neutralize the biological activity of Tumor Necrosis Factor-alpha (TNF-α). Structurally, it is a dimeric fusion protein that consists of the extracellular ligand-binding portion of the human 55-kilodalton (p55) TNF receptor (also known as TNFR1) linked to the Fc portion of human immunoglobulin G1 (IgG1).[1][2] This design allows this compound to act as a soluble "decoy receptor," competitively inhibiting the binding of TNF-α to its cell surface receptors, thereby preventing the initiation of downstream inflammatory signaling cascades.[2] While clinical trials with this compound in conditions like multiple sclerosis and severe sepsis did not demonstrate the desired efficacy, leading to its discontinuation, the in vitro mechanism of action provides a valuable case study in TNF-α antagonism.[1][2]
This technical guide will provide an in-depth exploration of the in vitro mechanism of action of this compound, drawing upon data from this compound itself where available, and supplementing with findings from the closely related and more extensively studied p75-Fc fusion protein, Etanercept, to provide a comprehensive understanding of its function at a molecular and cellular level.
Core Mechanism of Action: TNF-α Neutralization
The primary mechanism of action of this compound is the high-affinity binding to and neutralization of TNF-α. TNF-α is a pro-inflammatory cytokine that exists in both a soluble and a transmembrane form and exerts its biological effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[3] this compound specifically mimics the TNFR1 receptor. By binding to TNF-α, this compound prevents it from interacting with cell-surface TNFR1 and TNFR2, thus rendering it biologically inactive.[1]
Binding Affinity and Neutralization Potency
The neutralization of TNF-α by this compound and similar molecules can be quantified using in vitro bioassays, such as the L929 fibroblast cytotoxicity assay. In this assay, the murine L929 cell line is sensitive to the cytotoxic effects of human TNF-α. The addition of a neutralizing agent like this compound rescues the cells from TNF-α-induced death in a dose-dependent manner, allowing for the calculation of an IC50 (half-maximal inhibitory concentration).
Table 1: In Vitro TNF-α Neutralization Data (Etanercept as a proxy)
| Parameter | Value | Cell Line | Assay |
| IC50 for TNF-α Neutralization | ~0.4 ng/mL | L929 | Cytotoxicity Assay |
Note: Data presented is for Etanercept and is used as a representative example of a TNF-α-neutralizing fusion protein.
Modulation of Downstream Signaling Pathways
By sequestering TNF-α, this compound prevents the activation of multiple downstream intracellular signaling pathways that are critical for the inflammatory response. The most prominent of these are the NF-κB and MAPK pathways, which lead to the transcription of numerous pro-inflammatory genes and the induction of apoptosis.
Inhibition of the NF-κB Signaling Pathway
The binding of TNF-α to TNFR1 is a potent activator of the canonical NF-κB pathway.[5] This pathway's activation leads to the transcription of genes encoding inflammatory cytokines (e.g., IL-1, IL-6), chemokines, and adhesion molecules that promote the inflammatory state.[6][7] this compound, by preventing TNF-α from binding to TNFR1, effectively inhibits the activation of the NF-κB pathway.[8] This can be observed in vitro by a reduction in the phosphorylation and degradation of IκBα, and the subsequent decrease in the nuclear translocation of the p65 subunit of NF-κB.
Table 2: Effect of TNF-α Inhibition on NF-κB Pathway Components (Conceptual)
| Treatment | p-IκBα Levels | Nuclear p65 Levels | NF-κB Reporter Gene Activity |
| Control | Baseline | Baseline | Baseline |
| TNF-α | Increased | Increased | Increased |
| TNF-α + this compound | Reduced | Reduced | Reduced |
This table represents the expected outcome of in vitro experiments based on the known mechanism of TNF-α inhibitors.
Induction of Apoptosis in Inflammatory Cells
The role of TNF-α in apoptosis is complex, as signaling through TNFR1 can lead to either cell survival or programmed cell death (apoptosis), depending on the cellular context.[3] In certain inflammatory cells, such as synovial macrophages from rheumatoid arthritis patients, the chronic presence of TNF-α can promote survival. In vitro studies with Etanercept and another anti-TNF antibody, infliximab, have shown that blocking TNF-α can induce apoptosis in these monocyte/macrophage populations, while not affecting lymphocytes.[9] This suggests that a key mechanism for the therapeutic effect of TNF-α blockers is the removal of pro-survival signals for key inflammatory cells, leading to their apoptosis.
Table 3: In Vitro Apoptosis Induction by TNF-α Inhibitors
| Cell Type | Treatment | % Apoptotic Cells (vs. Control) | Assay Method |
| RA Synovial Fluid Monocytes/Macrophages | Etanercept (in vitro) | Significant Increase | Flow Cytometry |
| RA Peripheral Blood Monocytes/Macrophages | Etanercept (in vitro) | Less susceptible to apoptosis | Flow Cytometry |
| RA Synovial/Peripheral Blood Lymphocytes | Etanercept (in vitro) | No significant change | Flow Cytometry |
Data is derived from a study on Etanercept and Infliximab.[9]
Experimental Protocols
TNF-α Neutralization Assay (L929 Cytotoxicity Assay)
Objective: To determine the in vitro potency of this compound in neutralizing TNF-α-induced cytotoxicity.
Methodology:
-
Cell Culture: Murine L929 fibrosarcoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 2 x 10^4 cells/well. Cells are allowed to adhere overnight.
-
Reagent Preparation: A constant, suboptimal concentration of recombinant human TNF-α (e.g., 1 ng/mL) is prepared. A serial dilution of this compound is also prepared.
-
Treatment: The culture medium is replaced with medium containing a fixed concentration of TNF-α and varying concentrations of this compound. Control wells include cells with medium alone, cells with TNF-α alone, and cells with this compound alone. Actinomycin D (1 µg/mL) is often added to sensitize the cells to TNF-α-induced apoptosis.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or by using a crystal violet staining method.
-
Data Analysis: The absorbance is read using a plate reader. The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of neutralization against the log concentration of this compound and fitting the data to a four-parameter logistic curve.[10]
NF-κB Activation Assay (Western Blot and Reporter Assay)
Objective: To assess the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa or HEK293) is cultured and seeded in 6-well plates. For reporter assays, cells are transiently transfected with an NF-κB-luciferase reporter plasmid.
-
Treatment: Cells are pre-incubated with this compound for 1-2 hours before stimulation with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes for phosphorylation studies, longer for reporter assays).
-
Western Blot Analysis:
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using chemiluminescence.
-
-
Reporter Gene Assay:
-
After treatment, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in target cells.
Methodology:
-
Cell Culture: Target cells (e.g., primary monocytes/macrophages) are cultured in appropriate conditions.
-
Treatment: Cells are treated with this compound at various concentrations for a specified period (e.g., 24-48 hours).
-
Staining: Cells are harvested and washed with PBS. They are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's instructions.[11]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive) The percentage of cells in each quadrant is quantified.[12]
-
Visualizations of Pathways and Workflows
Caption: this compound neutralizes TNF-α, blocking TNFR1/2 activation and downstream NF-κB and apoptosis pathways.
Caption: Workflow for the L929 cytotoxicity assay to measure this compound's TNF-α neutralization potency.
Conclusion
This compound functions in vitro as a potent antagonist of TNF-α. By acting as a decoy receptor, it directly binds to soluble TNF-α, preventing its interaction with cell surface receptors. This primary action leads to the inhibition of key inflammatory signaling pathways, most notably the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators. Furthermore, by blocking TNF-α's pro-survival signals, this compound can induce apoptosis in specific inflammatory cell populations. Although this compound did not proceed to clinical use, the detailed in vitro analysis of its mechanism of action provides a clear and valuable framework for understanding the molecular and cellular consequences of TNF-α neutralization, a therapeutic strategy that has proven highly successful in the treatment of numerous autoimmune and inflammatory diseases.
References
- 1. TNF neutralization in MS: results of a randomized, placebo-controlled multicenter study. The this compound Multiple Sclerosis Study Group and The University of British Columbia MS/MRI Analysis Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Venue of TNF Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TNF-α receptors for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor (TNF)-alpha-induced interleukin-8 in human blood cultures discriminates neutralization by the p55 and p75 TNF soluble receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the inflammatory cytokine tumor necrosis factor-alpha with etanercept provides protection against lethal H1N1 influenza infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Inhibition of the inflammatory cytokine tumor necrosis factor-alpha with etanercept provides protection against lethal H1N1 influenza infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that anti-tumor necrosis factor therapy with both etanercept and infliximab induces apoptosis in macrophages, but not lymphocytes, in rheumatoid arthritis joints: extended report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The recombinant anti-TNF-α fusion protein ameliorates rheumatoid arthritis by the protective role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Lenercept (Ro 45-2081): A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Lenercept (Ro 45-2081) is a recombinant fusion protein developed as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of numerous inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and professionals involved in drug development and discovery.
This compound is a chimeric molecule constructed by fusing the extracellular domain of the human p55 TNF receptor (TNFR1) to the Fc portion of human immunoglobulin G1 (IgG1).[1][2] This design was intended to create a soluble TNF receptor with an extended half-life and improved pharmacokinetic profile, capable of neutralizing the biological activity of TNF-α.
The development of this compound was based on the growing understanding of the central role of TNF-α in mediating inflammatory processes. Elevated levels of TNF-α are associated with a range of autoimmune and inflammatory conditions, making it a prime target for therapeutic intervention. While this compound showed initial promise, its clinical development was ultimately discontinued. This guide details the scientific journey of this compound, from its molecular design to the outcomes of its clinical evaluation.
Mechanism of Action
This compound functions as a competitive inhibitor of TNF-α. By mimicking the natural TNF receptor, it binds to soluble TNF-α, preventing it from interacting with cell surface TNF receptors (TNFR1 and TNFR2).[3][4] This blockade of TNF-α binding inhibits the downstream signaling cascades that lead to the production of pro-inflammatory cytokines, adhesion molecule expression, and cellular activation, thereby mitigating the inflammatory response.[5]
Preclinical Development
This compound underwent a series of preclinical studies to evaluate its efficacy and safety in various in vitro and in vivo models of inflammation.
In Vitro Cytotoxicity Assays
The ability of this compound to neutralize TNF-α-mediated cytotoxicity was a key in vitro measure of its potency. These assays typically utilized cell lines sensitive to TNF-α, such as the KYM-1D4 human rhabdomyosarcoma cell line or the L929 murine fibrosarcoma cell line, in the presence of a metabolic inhibitor like actinomycin D to enhance sensitivity.
Experimental Protocol: TNF-α Neutralization Assay (Generalized)
-
Cell Culture: KYM-1D4 or L929 cells are cultured in appropriate media and seeded into 96-well plates at a predetermined density.
-
This compound and TNF-α Preparation: A constant concentration of TNF-α is pre-incubated with serial dilutions of this compound for a specified period to allow for neutralization.
-
Cell Treatment: The this compound/TNF-α mixtures are added to the cells, along with actinomycin D. Control wells include cells with media alone, cells with TNF-α and actinomycin D, and cells with this compound and actinomycin D.
-
Incubation: The plates are incubated for a period sufficient to induce cell death (typically 18-24 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT, crystal violet) or a fluorescence-based assay.
-
Data Analysis: The concentration of this compound that inhibits 50% of TNF-α-induced cytotoxicity (IC50) is calculated.
Animal Models
This compound was evaluated in various animal models of inflammatory diseases, including models of arthritis and sepsis. In a model of Sephadex-induced lung injury in rats, this compound was shown to inhibit neutrophilia.[1] In a murine model of endotoxemia, this compound demonstrated a protective effect against lethality when administered prior to or shortly after the endotoxin challenge.[5]
Table 1: Summary of Preclinical Efficacy Data for this compound
| Model System | Endpoint | This compound Concentration/Dose | Result | Reference |
| Murine L-M cells | IC50 for TNF-α cytolysis | 0.5 µg/mL | 50% inhibition of TNF-α induced cell death | [5] |
| Murine L-M cells | IC50 for TNF-β cytolysis | 1.5 µg/mL | 50% inhibition of TNF-β induced cell death | [5] |
| Endotoxin-induced lethality in mice | Prevention of lethality | 20 µ g/mouse | Prevented lethality from an LD100 dose of endotoxin | [5] |
| Sephadex-induced lung injury in rats | Neutrophil influx into BALF | Not specified | Significantly reduced neutrophil influx at 72 hours | [1] |
Clinical Development
This compound was investigated in clinical trials for several inflammatory conditions, including rheumatoid arthritis, sepsis, and multiple sclerosis.
Rheumatoid Arthritis
Phase II clinical trials were conducted to evaluate the safety and efficacy of this compound in patients with active rheumatoid arthritis.
Table 2: Overview of a Phase II Dose-Finding Study of this compound in Rheumatoid Arthritis
| Parameter | Details | Reference |
| Study Design | Double-blind, placebo-controlled, parallel-group, multicenter trial | [6] |
| Patient Population | Adult patients with long-standing active rheumatoid arthritis | [6] |
| Treatment Arms | Placebo, this compound 0.01 mg/kg (max 1 mg), 0.05 mg/kg (max 5 mg), 0.2 mg/kg (max 20 mg), or 0.5 mg/kg (max 50 mg) | [7] |
| Dosing Regimen | 3 intravenous infusions, one every 4 weeks | [7] |
| Primary Efficacy Variables | Change from baseline in number of swollen and tender joints, physician and patient assessments of disease activity, and patient assessment of pain | [7] |
| Key Findings | - Transient improvement observed as early as one day after the first infusion, peaking at 2 weeks.[7]- Efficacy diminished over time, associated with the development of non-neutralizing anti-Lenercept antibodies which increased clearance.[6] |
Experimental Protocol: Phase II Rheumatoid Arthritis Trial (Generalized)
-
Inclusion Criteria (General): Adult patients with a diagnosis of rheumatoid arthritis according to established criteria (e.g., ACR criteria), active disease (defined by a minimum number of swollen and tender joints), and an inadequate response to at least one disease-modifying antirheumatic drug (DMARD).[8][9]
-
Exclusion Criteria (General): Active infections, history of malignancy, pregnancy or breastfeeding, and recent treatment with other biologic agents.[8][9]
-
Treatment Administration: this compound or placebo administered as an intravenous infusion over a specified period.
-
Efficacy Assessments: Clinical assessments, including tender and swollen joint counts, patient and physician global assessments of disease activity, and pain scores, were performed at baseline and at regular intervals throughout the study.
-
Safety Monitoring: Adverse events were recorded at each study visit. Laboratory parameters, including hematology and clinical chemistry, were monitored.
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected to measure serum concentrations of this compound and to detect the presence of anti-Lenercept antibodies.
Sepsis
This compound was investigated in a large Phase III clinical trial for the treatment of severe sepsis and early septic shock.
Table 3: Overview of the Phase III Clinical Trial of this compound in Sepsis (NORASEPT II)
| Parameter | Details | Reference |
| Study Design | Multicenter, double-blind, placebo-controlled, randomized study | [10] |
| Patient Population | 1,342 patients with severe sepsis or early septic shock | [10] |
| Treatment Arms | Single intravenous dose of this compound (0.125 mg/kg) or placebo | [10] |
| Primary Outcome | 28-day all-cause mortality | [10] |
| Key Findings | - No significant difference in 28-day mortality between the this compound (27%) and placebo (28%) groups (p = 0.141).[10]- this compound had no significant effect on the incidence or resolution of organ dysfunction.[10] |
Multiple Sclerosis
A Phase II clinical trial was conducted to evaluate the efficacy of this compound in patients with relapsing-remitting multiple sclerosis.
Table 4: Overview of the Phase II Clinical Trial of this compound in Multiple Sclerosis
| Parameter | Details | Reference |
| Study Design | Double-blind, placebo-controlled, randomized study | [1][11] |
| Patient Population | 168 patients with relapsing-remitting multiple sclerosis | [1] |
| Treatment Arms | Placebo, this compound 10 mg, 50 mg, or 100 mg | [1][11] |
| Dosing Regimen | Intravenous infusion every 4 weeks for up to 48 weeks | [1][11] |
| Primary Outcome | Reduction in new lesions on MRI | [1] |
| Key Findings | - No significant differences in MRI measures between this compound and placebo groups.[1]- A significantly increased number of patients experiencing exacerbations in the this compound-treated groups compared to placebo (p = 0.007).[1][11] |
Pharmacokinetics and Immunogenicity
The clinical development of this compound was significantly impacted by its pharmacokinetic profile and the development of anti-drug antibodies.
-
Pharmacokinetics: In a study in healthy volunteers, onercept (a similar p55-TNFR fusion protein) exhibited a terminal elimination half-life of approximately 15 hours after intravenous administration.[12]
-
Immunogenicity: The development of non-neutralizing anti-Lenercept antibodies was observed in clinical trials.[6] While these antibodies did not directly block the binding of this compound to TNF-α, they were associated with an accelerated clearance of the drug, leading to reduced exposure and diminished clinical efficacy over time.[6] In the rheumatoid arthritis trial, the average clearance rate of this compound more than doubled after the third dose compared to the first.[6]
Summary of Development and Discontinuation
The development of this compound was ultimately halted due to a combination of factors. The clinical trials in sepsis and multiple sclerosis failed to demonstrate a favorable risk-benefit profile. In rheumatoid arthritis, the transient efficacy, likely due to the development of anti-drug antibodies and subsequent increased clearance, limited its therapeutic potential. The experience with this compound provided valuable insights into the complexities of targeting TNF-α and the challenges of developing biologic therapies, including the critical role of immunogenicity.
Conclusion
This compound (Ro 45-2081) represents an important chapter in the history of TNF-α inhibitor development. While it did not achieve clinical success, the scientific knowledge gained from its preclinical and clinical evaluation contributed to the broader understanding of TNF-α biology and the development of subsequent, more successful anti-TNF therapies. This technical guide has summarized the key aspects of this compound's discovery and development, providing a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. TNF neutralization in MS: results of a randomized, placebo-controlled multicenter study. The this compound Multiple Sclerosis Study Group and The University of British Columbia MS/MRI Analysis Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Double-blind randomised controlled trial of monoclonal antibody to human tumour necrosis factor in treatment of septic shock. NORASEPT II Study Group [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein Ro 45-2081 (this compound): a double blind, placebo controlled dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein, Ro 45-2081 (this compound): results of a dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound (p55 tumor necrosis factor receptor fusion protein) in severe sepsis and early septic shock: a randomized, double-blind, placebo-controlled, multicenter phase III trial with 1,342 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Safety, pharmacokinetics and pharmacodynamics of recombinant human tumour necrosis factor-binding protein-1 (Onercept) injected by intravenous, intramuscular and subcutaneous routes into healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenercept: A Technical Guide to Target Binding and Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenercept (coded as Ro 45-2081) is a recombinant fusion protein designed to act as a Tumor Necrosis Factor (TNF) antagonist. Structurally, it comprises the extracellular domain of the human p55 TNF receptor (TNFR1) fused to the Fc portion of human IgG1.[1][2][3] This design enables this compound to function as a decoy receptor, binding to and neutralizing the pro-inflammatory cytokine TNF-α. This guide provides a detailed overview of this compound's target binding characteristics, specificity, and the downstream signaling pathways it modulates. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide also includes comparative data for Etanercept, a structurally and functionally similar TNF receptor fusion protein, to provide a relevant frame of reference.
Target Binding and Specificity
This compound's primary target is Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in systemic inflammation.[1] By mimicking the natural TNF receptor, this compound binds to soluble TNF-α, preventing it from interacting with cell surface TNF receptors (TNFR1 and TNFR2) and thereby inhibiting the inflammatory cascade.
The specificity of this compound extends to Tumor Necrosis Factor-beta (TNF-β), also known as lymphotoxin-alpha (LT-α), as demonstrated by its ability to block the cytolytic actions of both TNF-α and TNF-β.[1] This broader binding profile is a characteristic of soluble TNF receptor-based therapeutics.
This compound binds to both soluble and transmembrane forms of TNF-α. The transmembrane form (tmTNF-α) acts as a precursor to the soluble form and is also biologically active, capable of inducing cell-to-cell signaling.
Quantitative Binding Data
Table 1: Comparative Binding Kinetics of Etanercept for TNF-α
| Parameter | Ligand | Method | Value | Reference |
| Dissociation Constant (Kd) | Soluble Human TNF-α | KinExA | 0.4 pM | [4][5] |
| Dissociation Constant (Kd) | Soluble Human TNF-α | SPR | 1.2 pM | [6] |
| Dissociation Constant (Kd) | Transmembrane Human TNF-α | Radioimmunoassay | 445 pM | [4] |
| Dissociation Constant (Kd) | Transmembrane Human TNF-α | KinExA | 11.2 pM | [6] |
Note: The data presented is for Etanercept and is intended to be illustrative of the binding affinities expected for a TNF receptor fusion protein like this compound.
Inhibition of TNF-α Signaling Pathway
TNF-α exerts its biological effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75). This binding initiates a signaling cascade that can lead to either inflammation and cell survival or apoptosis. This compound, by sequestering TNF-α, effectively blocks these downstream pathways.
Upon TNF-α binding, TNFR1 recruits the adaptor protein TRADD (TNFR-associated death domain). TRADD then serves as a platform to assemble a larger signaling complex. For the pro-inflammatory pathway, this complex includes TRAF2 (TNF receptor-associated factor 2) and RIPK1 (Receptor-interacting serine/threonine-protein kinase 1), leading to the activation of the NF-κB and MAPK signaling pathways. This results in the transcription of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. This compound's neutralization of TNF-α prevents the initial receptor engagement, thereby inhibiting the entire inflammatory cascade.
Experimental Protocols
Characterizing the binding of a TNF-α antagonist like this compound involves a series of in vitro assays to determine its affinity, kinetics, and functional activity.
Experimental Workflow for Binding Characterization
The general workflow for characterizing the binding of a TNF receptor fusion protein involves initial binding confirmation followed by detailed kinetic analysis and functional assessment.
Detailed Methodology: TNF-α Neutralization Assay
A critical functional assessment for this compound is its ability to neutralize the cytotoxic effects of TNF-α on a sensitive cell line, such as the murine fibrosarcoma cell line L929 or the murine fibroblast cell line WEHI 164.
Objective: To quantify the ability of this compound to inhibit TNF-α-induced apoptosis.
Materials:
-
WEHI 164 cells
-
Recombinant human TNF-α
-
This compound (test article)
-
Complete cell culture medium
-
Actinomycin D (to sensitize cells to TNF-α-induced apoptosis)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well microplates
-
Spectrophotometer or luminometer
Protocol:
-
Cell Seeding:
-
Culture WEHI 164 cells to ~80% confluency.
-
Harvest and resuspend cells in complete medium to a concentration of 0.5 x 10^6 cells/mL.
-
Seed 50 µL of the cell suspension into each well of a 96-well plate and incubate overnight.
-
-
Sample Preparation:
-
Prepare a stock solution of TNF-α in culture medium. The final concentration in the assay should be one that induces ~80-90% cell death.
-
Prepare serial dilutions of this compound in culture medium.
-
-
Neutralization Reaction:
-
In a separate plate or in the assay plate, pre-incubate the serially diluted this compound (25 µL) with a constant concentration of TNF-α (25 µL) for 30-60 minutes at 37°C.
-
-
Cell Treatment:
-
Add 50 µL of the this compound/TNF-α mixture to the wells containing the WEHI 164 cells.
-
Include control wells: cells only (100% viability), cells + TNF-α only (maximum killing), and cells + this compound only (to test for direct cytotoxicity).
-
Add Actinomycin D to all wells to sensitize the cells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the control wells.
-
Plot the percentage of neutralization against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound required to neutralize 50% of the TNF-α activity.
-
Conclusion
This compound is a TNF receptor fusion protein that specifically binds to and neutralizes both TNF-α and TNF-β. While specific quantitative binding data for this compound remains limited in public sources, comparative data from the similar molecule Etanercept indicates that this class of drugs exhibits picomolar affinity for its target. By sequestering TNF-α, this compound effectively inhibits the downstream NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The experimental methodologies outlined in this guide provide a framework for the comprehensive characterization of the target binding and functional activity of TNF-α antagonists. Despite its well-defined mechanism of action, this compound did not demonstrate sufficient clinical efficacy in trials for sepsis and multiple sclerosis, highlighting the complexities of translating in vitro activity to clinical success.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (p55 tumor necrosis factor receptor fusion protein) in severe sepsis and early septic shock: a randomized, double-blind, placebo-controlled, multicenter phase III trial with 1,342 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein Ro 45-2081 (this compound): a double blind, placebo controlled dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. neurology.org [neurology.org]
The Role of TNFR-IgG1 Fusion Proteins in Modulating TNF-alpha Signaling: A Technical Guide
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and immune response regulation. Its dysregulation is a key factor in the pathophysiology of numerous autoimmune diseases. TNF-α exerts its effects by binding to two distinct cell surface receptors: TNFR1 (p55/TNFRSF1A) and TNFR2 (p75/TNFRSF1B), initiating signaling pathways that can lead to inflammation, cell survival, or apoptosis. This technical guide provides an in-depth examination of the TNF-α signaling pathway and the mechanism by which TNFR-IgG1 fusion proteins, a class of biologic drugs, modulate these signals. By acting as soluble "decoy receptors," these fusion proteins neutralize TNF-α, preventing its interaction with cell surface receptors and thereby inhibiting downstream inflammatory processes. This document details the molecular interactions, presents quantitative binding data, outlines key experimental protocols for studying this inhibition, and provides visual representations of the relevant pathways and workflows for researchers, scientists, and drug development professionals.
Introduction to TNF-alpha and Its Receptors
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine produced by various cells, including macrophages, lymphocytes, and fibroblasts, in response to stimuli like infection and inflammation[1][2]. It plays a critical role in normal inflammatory and immune responses[3]. The biological activities of TNF-α are mediated through its interaction with two distinct cell-surface receptors:
-
TNFR1 (p55, CD120a, TNFRSF1A): This receptor is expressed ubiquitously on almost all human tissues[2][4]. TNFR1 is considered the primary signaling receptor for TNF-α, capable of mediating a wide range of cellular effects, including inflammation and programmed cell death[2][5]. Its intracellular portion contains a conserved "death domain" (DD), which is crucial for initiating apoptotic signaling cascades[4][6].
-
TNFR2 (p75, CD120b, TNFRSF1B): The expression of TNFR2 is more restricted, found predominantly on immune cells, neurons, and endothelial cells[2][4][7]. Unlike TNFR1, it lacks an intracellular death domain and is primarily associated with signaling pathways related to cell survival and proliferation[4].
The balance of signaling through these two receptors is critical in determining the cellular outcome of TNF-α stimulation.
The TNF-alpha Signaling Cascade
The binding of trimeric TNF-α to TNFR1 is the initiating event for a complex series of intracellular signaling events that can diverge into pro-inflammatory/pro-survival pathways or a cell death pathway.
2.1. Pro-inflammatory and Survival Signaling (Complex I)
Upon TNF-α binding, TNFR1 receptors trimerize, leading to a conformational change that allows the recruitment of the adaptor protein TRADD (TNFR-Associated Death Domain) to the intracellular death domain[2][5][8]. TRADD then serves as a scaffold for the assembly of a membrane-bound multi-protein complex known as Complex I [8]. This complex includes key signaling molecules such as Receptor-Interacting Protein 1 (RIPK1) and TNF Receptor-Associated Factor 2 (TRAF2)[5][8]. The assembly of Complex I triggers downstream signaling cascades, most notably:
-
NF-κB Pathway: Activation of the IKK (IκB kinase) complex, which leads to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of hundreds of genes involved in inflammation, immunity, and cell survival[8][9][10].
-
MAPK Pathways: Activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are also involved in regulating inflammatory responses and cell survival[6][9].
2.2. Apoptotic Signaling (Complex II)
Under conditions where the formation or function of Complex I is inhibited, the signaling pathway can switch to induce apoptosis. This involves the internalization of the receptor complex and the formation of a secondary, cytosolic complex known as Complex II [10]. This complex consists of TRADD, FADD (Fas-Associated Death Domain), RIPK1, and pro-caspase-8[2][8]. The proximity of pro-caspase-8 molecules within Complex II leads to their auto-cleavage and activation. Activated caspase-8 then initiates a proteolytic cascade by activating downstream effector caspases (like caspase-3), culminating in programmed cell death[2][11].
TNFR-IgG1 Fusion Proteins: Structure and Mechanism of Action
TNFR-IgG1 fusion proteins are biologic drugs designed to inhibit the action of TNF-α. The most prominent example is Etanercept, which is a dimeric fusion protein created by linking the extracellular ligand-binding portion of the human TNFR2 (p75) to the Fc (Fragment, crystallizable) portion of human IgG1[3][12][13].
Mechanism of Action:
The core mechanism of these molecules is to act as a competitive inhibitor or a "decoy receptor"[1][9].
-
Neutralization of TNF-α: The fusion protein circulates in the bloodstream and binds with high affinity to soluble TNF-α (and also lymphotoxin-α)[1][12]. This binding sequesters the cytokine, forming a stable complex[14].
-
Prevention of Receptor Interaction: By binding to TNF-α, the fusion protein physically prevents the cytokine from interacting with its natural cell surface receptors (both TNFR1 and TNFR2)[3][12].
-
Inhibition of Downstream Signaling: This blockade of the initial ligand-receptor interaction halts the entire downstream signaling cascade, preventing the activation of NF-κB and MAPK pathways[9]. Consequently, this leads to a reduction in the production of inflammatory mediators, decreased recruitment of immune cells, and an overall dampening of the inflammatory response[1][9].
The Fc portion of the fusion protein confers stability and significantly prolongs the molecule's half-life in circulation through recycling via the neonatal Fc receptor (FcRn)[12].
Quantitative Analysis of Molecular Interactions
The efficacy of TNFR-IgG1 fusion proteins is rooted in their high-affinity binding to TNF-α, which is comparable to or greater than the affinity of TNF-α for its native receptors. This allows the fusion protein to effectively compete for and sequester the available cytokine.
| Interacting Molecules | Binding Affinity (KD) | Method | Reference |
| Human TNF-α to soluble human TNFR1 | ~0.04 nM (40 pM) | Cellular Binding Assay | [15] |
| Human TNF-α to soluble human TNFR1 | ~0.21 nM (209 pM) | Surface Plasmon Resonance | [16] |
| Human TNF-α to soluble human TNFR2 | ~0.082 nM (82 pM) | Cellular Binding Assay | [15] |
| Human TNF-α to soluble human TNFR2 | ~0.48 nM (476 pM) | Surface Plasmon Resonance | [16] |
| Human TNF-α to HIRMAb-TNFR fusion | 0.34 ± 0.17 nM | Not Specified | [17] |
Note: Binding affinities can vary based on the specific assay conditions, constructs used (e.g., soluble vs. membrane-bound), and temperature.
Key Experimental Protocols for Studying TNF-alpha Inhibition
Evaluating the efficacy of potential TNF-α inhibitors like TNFR-IgG1 fusion proteins involves a variety of cell-based and biochemical assays.
5.1. NF-κB Luciferase Reporter Gene Assay [18]
This assay quantitatively measures the activity of the NF-κB transcription factor.
-
Transfection: Culture HEK293 cells in a 100 mm plate. Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element, using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Plating: The following day, detach cells (e.g., with TrypLE), resuspend in phenol red-free DMEM, and dispense into 96-well white solid-bottom plates at a density of ~30,000 cells/well.
-
Treatment: Incubate the cells with various concentrations of the TNFR-IgG1 inhibitor (e.g., 0.1 to 200 µM) or a vehicle control (e.g., DMSO, PBS) for 1-2 hours at 37°C.
-
Stimulation: Add a TNF-α ligand (e.g., TNF-α or Lymphotoxin-α at 100 ng/mL) to the wells. Include negative control wells with no ligand.
-
Incubation: Incubate the plates for 18 hours at 37°C.
-
Measurement: Add a luciferase substrate reagent to the wells and measure the resulting luminescence using a plate reader. A reduction in luminescence in the inhibitor-treated wells compared to the TNF-α-only wells indicates inhibition of NF-κB activation.
5.2. Western Blot Analysis of IκBα Degradation [18]
This method visualizes a key step in NF-κB pathway activation: the degradation of its inhibitor, IκBα.
-
Cell Culture and Plating: Plate cells (e.g., HEK293) in 6-well plates to reach 70-80% confluency on the day of the experiment[19].
-
Pre-treatment: Treat cells with the TNFR-IgG1 inhibitor in a dose-dependent manner for 2 hours. Include a vehicle control.
-
Stimulation: Add a TNF-α ligand (100 ng/mL) for a short duration, typically 30 minutes, which is sufficient to induce IκBα degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for IκBα. Also probe with a loading control antibody (e.g., β-actin or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the intensity of the IκBα band in inhibitor-treated samples compared to the TNF-α-only sample indicates inhibition of degradation.
5.3. L929 Cell Cytotoxicity Assay [20]
This bioassay measures the ability of an inhibitor to protect TNF-sensitive cells from apoptosis.
-
Cell Plating: Seed L929 mouse fibrosarcoma cells into a 96-well plate and allow them to adhere overnight.
-
Sensitization and Treatment: Add a protein synthesis inhibitor, such as Actinomycin D (typically 2 µg/mL), to the cells. Immediately add the TNFR-IgG1 inhibitor at various concentrations, followed by a fixed, cytotoxic concentration of TNF-α.
-
Incubation: Incubate the plate for 18-24 hours.
-
Viability Measurement: Assess cell viability using a colorimetric assay such as MTT, MTS, or by staining with Crystal Violet.
-
Analysis: Quantify the signal using a plate reader. An increase in cell viability in the presence of the inhibitor demonstrates its ability to neutralize the cytotoxic effects of TNF-α.
Therapeutic Implications and Conclusion
The development of TNFR-IgG1 fusion proteins has revolutionized the treatment of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis[1][13]. By functioning as potent and specific inhibitors of TNF-α, these biologic agents effectively interrupt a key driver of the inflammatory process that leads to tissue damage[9].
This technical guide has detailed the molecular basis of TNF-α signaling and the elegant mechanism by which TNFR-IgG1 fusion proteins counteract its effects. They act as decoy receptors, binding to soluble TNF-α with high affinity and rendering it biologically inactive[3][14]. This prevents the activation of cell surface receptors and blocks the downstream NF-κB and MAPK signaling pathways responsible for inflammation and, in some contexts, apoptosis[9]. The quantitative data and experimental protocols provided herein offer a framework for researchers to further investigate and develop novel modulators of this critical pathway. Understanding these fundamental mechanisms is essential for optimizing existing therapies and designing the next generation of treatments for TNF-mediated diseases.
References
- 1. What is the mechanism of Etanercept? [synapse.patsnap.com]
- 2. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. enbrelpro.com [enbrelpro.com]
- 4. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]
- 6. Frontiers | TNFR1 and TNFR2 in the Control of the Life and Death Balance of Macrophages [frontiersin.org]
- 7. Single-cell multi-omics reveals the TNF-α activation threshold for Classical Monocytes by studying healthy donors and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the therapeutic class of Etanercept? [synapse.patsnap.com]
- 13. Etanercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Transmembrane TNF-α: structure, function and interaction with anti-TNF agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding Studies of TNF Receptor Superfamily (TNFRSF) Receptors on Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tumor necrosis factor receptor-IgG fusion protein for targeted drug delivery across the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An innovative high-throughput screening approach for discovery of small molecules that inhibit TNF Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Lenercept's Impact on Downstream Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenercept (also known as Ro 45-2081) is a recombinant fusion protein engineered by linking the extracellular domain of the human p55 tumor necrosis factor receptor (TNFR1) to the Fc portion of human IgG1. Its primary mechanism of action is the high-affinity binding and subsequent neutralization of soluble and transmembrane tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine. By sequestering TNF-α, this compound effectively prevents its interaction with cell surface TNF receptors, thereby inhibiting the initiation of a cascade of downstream inflammatory signaling pathways. This guide provides a detailed examination of the effects of this compound and other TNF-α inhibitors on key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways are presented to offer a comprehensive technical overview for research and drug development professionals.
Core Mechanism of Action: TNF-α Neutralization
This compound functions as a soluble "decoy" receptor for TNF-α. The fusion of the p55 TNFR1 extracellular domain to an IgG1 Fc fragment results in a dimeric protein with a significantly extended serum half-life and enhanced avidity for TNF-α compared to the naturally occurring monomeric soluble TNF receptors. By binding to TNF-α, this compound sterically hinders its ability to engage with cell-surface TNFR1 and TNFR2, the primary mediators of TNF-α's biological activities.
Quantitative Data on this compound's Bioactivity
| Parameter | Value | Cell Line | Reference |
| IC50 (TNF-α) | 0.5 µg/mL | Actinomycin D-treated murine L-M cells | [1] |
| IC50 (TNF-β) | 1.5 µg/mL | Actinomycin D-treated murine L-M cells | [1] |
Downstream Signaling Pathways Modulated by this compound
The binding of TNF-α to its receptors initiates a complex network of intracellular signaling events that culminate in the production of a wide array of inflammatory mediators. By neutralizing TNF-α, this compound is expected to attenuate these downstream pathways. While specific data on this compound's direct impact on these pathways is limited, extensive research on other TNF-α inhibitors, such as Etanercept (a p75 TNFR-Fc fusion protein), provides a strong model for its anticipated effects.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. TNF-α is a potent activator of the canonical NF-κB pathway.
Mechanism of Inhibition:
-
Prevention of IKK Activation: this compound's neutralization of TNF-α prevents the recruitment of adaptor proteins like TRADD and TRAF2 to the intracellular domain of TNFR1. This, in turn, inhibits the activation of the IκB kinase (IKK) complex.
-
Stabilization of IκBα: With the IKK complex inactive, the inhibitory protein IκBα remains unphosphorylated and bound to the NF-κB (p50/p65) dimer in the cytoplasm.
-
Inhibition of NF-κB Nuclear Translocation: The sequestration of NF-κB in the cytoplasm prevents its translocation to the nucleus, thereby blocking the transcription of NF-κB target genes.
Mitogen-Activated Protein Kinase (MAPK) Pathways
TNF-α also activates several MAPK pathways, including p38, JNK, and ERK, which are crucial for the production of inflammatory cytokines and regulation of cell survival and apoptosis.
Mechanism of Inhibition:
By blocking TNF-α binding to its receptors, this compound is expected to reduce the activation of upstream kinases (e.g., ASK1, MEKKs) that initiate the phosphorylation cascades of the MAPK pathways. This leads to decreased phosphorylation and activation of p38, JNK, and ERK.
Quantitative Data on the Effect of TNF-α Inhibitors on Downstream Pathways
The following data, derived from studies on the TNF-α inhibitor Etanercept, illustrates the expected downstream effects of this compound.
Table 1: Effect of Etanercept on MAPK and NF-κB Activation in Psoriatic Arthritis Synovium
| Pathway | Before Treatment (Median Normalized Fluorescent Area) | After Treatment (Median Normalized Fluorescent Area) | P-value |
| pERK | 0.096 | 0.04 | < 0.03 |
| pJNK | 0.91 | 0.34 | < 0.03 |
| p-p38 | 0.04 | 0.07 | > 0.07 |
| p-IκBα (NF-κB) | Significantly Reduced | - | - |
Data from a study on Etanercept in psoriatic arthritis.[2]
Table 2: Effect of Etanercept on Cytokine Production in LPS-Induced HaCaT Cells
| Cytokine | LPS-Induced Level | LPS + Etanercept (40 µg/ml) | % Inhibition |
| IL-8 | Markedly Increased | Significantly Reduced | Not specified |
| IL-6 | Markedly Increased | Significantly Reduced | Not specified |
| TNF-α | Markedly Increased | Significantly Reduced | Not specified |
Data from a study on Etanercept.[3]
Effects on Inflammatory Cell Infiltration
Preclinical studies with this compound (Ro 45-2081) in a rat model of Sephadex-induced lung injury demonstrated its ability to modulate inflammatory cell infiltration.
Table 3: Effect of this compound on Leukocyte Infiltration in Rat Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Time Point | Neutrophil Influx | Eosinophil Influx | Total Cell Number |
| This compound (1 & 3 mg/kg, i.p.) | 24 hours | Inhibited | No significant effect | No significant effect |
| This compound (1 & 3 mg/kg, i.p., daily) | 72 hours | Significantly Reduced | No inhibitory effect | Not specified |
Data from a study on this compound (Ro 45-2081).
Experimental Protocols
Quantification of Cytokine Levels by ELISA
Objective: To measure the concentration of specific cytokines in biological samples (e.g., cell culture supernatants, serum).
Methodology: Sandwich ELISA
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine of interest (typically 1-4 µg/ml in coating buffer) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of inert protein (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: After washing, standards of known cytokine concentrations and unknown samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: Plates are washed again, and a biotinylated detection antibody specific for a different epitope on the cytokine is added (typically 0.25-2 µg/ml) and incubated for 1-2 hours.
-
Enzyme Conjugate: Following another wash step, an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) is added and incubated for 30 minutes.
-
Substrate Addition: After a final wash, a chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is read at the appropriate wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the standards. The cytokine concentrations in the unknown samples are then interpolated from this curve.
Analysis of MAPK Phosphorylation by Western Blot
Objective: To detect and quantify the activation (phosphorylation) of MAPK proteins (e.g., p38, JNK, ERK) in cell lysates.
Methodology:
-
Cell Lysis: Cells are treated as required (e.g., with or without this compound and/or a stimulant) and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of total protein from each sample are mixed with loading buffer, denatured by heating, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is washed again and incubated with a chemiluminescent substrate. The light emitted is captured using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody that detects the total amount of the MAPK protein (e.g., anti-total-p38) to normalize the data and ensure equal loading.
-
Densitometry: The intensity of the bands is quantified using image analysis software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
Measurement of NF-κB Activation by Nuclear Translocation Assay
Objective: To quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus as a measure of activation.
Methodology: Immunofluorescence Microscopy
-
Cell Culture and Treatment: Cells are grown on coverslips or in imaging-compatible plates and treated with the relevant stimuli and inhibitors (e.g., this compound).
-
Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
-
Blocking: Non-specific antibody binding sites are blocked with a suitable blocking buffer (e.g., BSA in PBS).
-
Primary Antibody Staining: Cells are incubated with a primary antibody specific for the NF-κB p65 subunit.
-
Secondary Antibody Staining: After washing, cells are incubated with a fluorescently-labeled secondary antibody.
-
Nuclear Counterstaining: The cell nuclei are stained with a fluorescent DNA dye such as DAPI or Hoechst.
-
Imaging: The coverslips are mounted, and images are acquired using a fluorescence microscope.
-
Image Analysis: Image analysis software is used to define the nuclear and cytoplasmic compartments based on the nuclear counterstain. The fluorescence intensity of the p65 antibody is measured in both compartments for a large number of cells. An increase in the ratio of nuclear to cytoplasmic fluorescence indicates NF-κB activation.
Conclusion
This compound, by its nature as a TNF-α receptor fusion protein, acts as a potent antagonist of TNF-α. This direct neutralization is the primary event that leads to the downstream inhibition of critical inflammatory signaling pathways, most notably the NF-κB and MAPK cascades. The expected consequences of this inhibition are a reduction in the transcription and production of numerous pro-inflammatory mediators and a decrease in inflammatory cell recruitment. While detailed mechanistic studies specifically on this compound are sparse, the wealth of data from the closely related molecule, Etanercept, provides a robust framework for understanding its effects on these core inflammatory processes. The experimental protocols detailed herein offer standardized methods for researchers to further investigate the downstream effects of this compound and other TNF-α inhibitors.
References
Lenercept Fusion Protein: A Structural and Functional Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lenercept (also known as Ro 45-2081) is a recombinant fusion protein designed to act as a tumor necrosis factor (TNF) antagonist. By neutralizing the biological activity of TNF-α, this compound has been investigated as a therapeutic agent for various inflammatory conditions. This technical guide provides a comprehensive overview of the structural composition of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Structural Composition of this compound
This compound is a dimeric fusion protein meticulously engineered by fusing the extracellular domain of the human p55 tumor necrosis factor receptor (TNFR1 or CD120a) to the Fc portion of human immunoglobulin G1 (IgG1).[1][2][3] This strategic fusion confers both high-affinity TNF-α binding and favorable pharmacokinetic properties.
Soluble p55 TNF Receptor Domain
The N-terminal portion of each this compound monomer consists of the extracellular ligand-binding domain of the human p55 TNF receptor.[1][3] This domain is responsible for the specific recognition and binding of both soluble and transmembrane forms of TNF-α. The p55 receptor's extracellular region is characterized by four cysteine-rich domains (CRDs), which are crucial for maintaining the proper conformation for ligand binding.[4][5]
Human IgG1 Fc Region
The C-terminal portion of each this compound monomer is the Fc region of human IgG1.[1][3] The Fc domain is composed of the hinge region and the CH2 and CH3 domains.[6] This component of the fusion protein is critical for several reasons:
-
Dimerization: The hinge region contains cysteine residues that form inter-chain disulfide bonds, leading to the formation of a stable dimeric structure, which is essential for avidly binding to the trimeric TNF-α ligand.
-
Extended Half-Life: The Fc region facilitates a longer circulating half-life by interacting with the neonatal Fc receptor (FcRn), rescuing the protein from catabolism.
-
Effector Functions: While designed primarily for neutralization, the IgG1 Fc domain has the potential to engage with Fcγ receptors and the complement system, although these effector functions are generally not the primary mechanism of action for TNF-α blockade.
Linker Region
A flexible linker peptide connects the p55 TNF receptor domain to the IgG1 Fc region. While the exact amino acid sequence of the this compound linker is not publicly available in the searched literature, such linkers are typically composed of small, non-polar (like glycine) or polar (like serine) amino acids to provide flexibility and prevent steric hindrance between the two functional domains.
Overall Structure
The complete this compound molecule is a homodimer with a molecular weight of approximately 150 kDa. The dimeric structure allows for the simultaneous binding of two TNF-α molecules, leading to effective neutralization.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as a decoy receptor for TNF-α. It binds with high affinity to soluble TNF-α, preventing it from interacting with its natural cell surface receptors, TNFR1 (p55) and TNFR2 (p75). This blockade inhibits the downstream signaling cascades that lead to inflammation, cell proliferation, and apoptosis.
The following diagram illustrates the TNF-α signaling pathway and the point of intervention by this compound.
Caption: this compound binds to TNF-α, preventing its interaction with cell surface receptors and subsequent inflammatory signaling.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related molecules.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Target | Value | Reference |
| IC50 | Murine L-M cells | TNF-α cytolytic action | 0.5 µg/mL | [3] |
| IC50 | Murine L-M cells | TNF-β cytolytic action | 1.5 µg/mL | [3] |
Table 2: Pharmacokinetic Parameters of this compound and Related TNF-α Inhibitors
| Parameter | Molecule | Study Population | Value | Reference |
| Clearance (average) | This compound (Ro 45-2081) | Rheumatoid Arthritis | Doubled after 3rd infusion | [7] |
| Area Under Curve (AUC) | This compound (Ro 45-2081) | Rheumatoid Arthritis | Reduced by 36% after 3rd infusion | [7] |
| Half-life (terminal) | Onercept (r-hTBP-1) | Healthy Volunteers | ~15 hours (IV), 21 hours (repeated SC) | [8] |
| Clearance (total) | Onercept (r-hTBP-1) | Healthy Volunteers | 4 L/h | [8] |
| Volume of distribution (steady state) | Onercept (r-hTBP-1) | Healthy Volunteers | ~10 L | [8] |
| Half-life (elimination) | Etanercept | Healthy Subjects | 68 ± 19 hours | [9] |
| Bioavailability (subcutaneous) | Etanercept | Healthy Subjects | 58% | [10] |
| Time to peak concentration | Etanercept | Healthy Subjects | ~48 to 60 hours | [10] |
Experimental Protocols
Binding Affinity Determination by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a direct ELISA to determine the binding affinity of this compound to TNF-α.
Workflow Diagram:
Caption: A stepwise representation of the ELISA protocol to quantify the binding of this compound to TNF-α.
Methodology:
-
Coating: A 96-well microplate is coated with recombinant human TNF-α at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Sample Incubation: Serial dilutions of this compound (starting from a high concentration, e.g., 10 µg/mL) are added to the wells and incubated for 2 hours at room temperature to allow binding to the immobilized TNF-α.
-
Washing: The plate is washed to remove unbound this compound.
-
Detection Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the human IgG1 Fc region of this compound is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for HRP, such as TMB (3,3',5,5'-Tetramethylbenzidine), is added to the wells, leading to the development of a blue color in proportion to the amount of bound this compound.
-
Reaction Termination and Measurement: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow. The absorbance is then measured at 450 nm using a microplate reader. The data is used to generate a binding curve and calculate the dissociation constant (Kd).
Kinetic Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between this compound and TNF-α.
Workflow Diagram:
Caption: The sequential process of an SPR experiment to determine the binding kinetics of the this compound-TNF-α interaction.
Methodology:
-
Ligand Immobilization: this compound is immobilized onto a sensor chip (e.g., a CM5 chip) via its Fc region using standard amine coupling chemistry or a protein A/G coated chip. A reference flow cell is prepared without this compound to subtract non-specific binding.
-
Analyte Injection (Association): A series of concentrations of soluble TNF-α (the analyte) in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface at a constant flow rate. The binding of TNF-α to the immobilized this compound is monitored in real-time as an increase in the response units (RU).
-
Dissociation: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the TNF-α from this compound, observed as a decrease in RU.
-
Regeneration: A regeneration solution (e.g., low pH glycine-HCl) is injected to remove the bound TNF-α from the this compound surface, preparing the chip for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒ or kₒff), and the equilibrium dissociation constant (Kₐ = kₒ/kₐ).
TNF-α Neutralization Assay (Cell-Based)
This assay measures the ability of this compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line.
Workflow Diagram:
Caption: A flowchart outlining the key steps in a cell-based assay to measure the neutralizing activity of this compound.
Methodology:
-
Cell Seeding: A TNF-α-sensitive cell line, such as murine L929 fibrosarcoma cells, is seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Sample Preparation: A constant, sub-maximal cytotoxic concentration of TNF-α is pre-incubated with serial dilutions of this compound for a defined period (e.g., 1-2 hours) at 37°C to allow for neutralization to occur.
-
Cell Treatment: The pre-incubated this compound/TNF-α mixtures are added to the cells. Control wells include cells treated with media alone, TNF-α alone, and this compound alone.
-
Incubation: The plate is incubated for a period sufficient to induce cytotoxicity in the TNF-α control wells (typically 24-48 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay. For example, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells, and after incubation, the resulting formazan crystals are solubilized, and the absorbance is read.
-
Data Analysis: The percentage of neutralization is calculated for each this compound concentration relative to the controls. The data is then plotted to generate a dose-response curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the TNF-α-induced cytotoxicity) is determined.
Conclusion
This compound is a rationally designed fusion protein that effectively neutralizes TNF-α. Its structure, combining the specificity of the p55 TNF receptor with the favorable pharmacokinetic properties of the IgG1 Fc domain, represents a significant approach in the development of biologic therapies for inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and similar therapeutic fusion proteins. Further research to fully elucidate the complete amino acid sequence and more extensive clinical pharmacokinetic and pharmacodynamic data will contribute to a deeper understanding of this important molecule.
References
- 1. This compound (p55 tumor necrosis factor receptor fusion protein) in severe sepsis and early septic shock: a randomized, double-blind, placebo-controlled, multicenter phase III trial with 1,342 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein, Ro 45-2081 (this compound): results of a dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal structure of the soluble human 55 kd TNF receptor-human TNF beta complex: implications for TNF receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of ligand binding by the human p55 tumour-necrosis-factor receptor. Involvement of individual cysteine-rich repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered IgG1‐Fc – one fragment to bind them all - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein Ro 45-2081 (this compound): a double blind, placebo controlled dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics and pharmacodynamics of recombinant human tumour necrosis factor-binding protein-1 (Onercept) injected by intravenous, intramuscular and subcutaneous routes into healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of subcutaneously administered etanercept in subjects with psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of etanercept: a fully humanized soluble recombinant tumor necrosis factor receptor fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics of Lenercept in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Lenercept, a recombinant tumor necrosis factor (TNF) receptor fusion protein, in various animal models. Where specific data for this compound is limited, information from the closely related and structurally similar molecule, etanercept, is utilized to provide a thorough understanding of the preclinical pharmacokinetic profile of this class of therapeutic proteins.
Quantitative Pharmacokinetic Data
The in vivo pharmacokinetic parameters of this compound have been evaluated in several animal species. The following table summarizes the key parameters following intravenous administration, compiled from available data. It is important to note that direct, publicly accessible data for this compound is sparse; therefore, representative data from etanercept studies in rats is also included to provide a more complete picture for this class of molecules.
Table 1: Summary of Intravenous Pharmacokinetic Parameters of this compound and Etanercept in Animal Models
| Species | Drug | Dose (mg/kg) | Half-Life (t½) (hours) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (mL/kg) |
| Rat | This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Rabbit | This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dog | This compound | 0.1 | Antibody response noted | Data not publicly available | Data not publicly available |
| Cynomolgus Monkey | This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Rat (Lewis) | Etanercept | 1 | 55.4 | 3.1 | 240 |
| Rat (Lewis) | Etanercept | 5 | 68.2 | 2.1 | 200 |
Data for this compound is based on citations of Richter WF, Gallati H, Schiller CD. Animal pharmacokinetics of the tumor necrosis factor receptor-immunoglobulin fusion protein this compound and their extrapolation to humans. Drug Metab Dispos. 1999;27(1):21-5. Specific parameter values from this study are not widely available in the public domain. The study in dogs noted an antibody response to the human protein. Data for Etanercept is derived from studies in collagen-induced arthritis rat models, which exhibit non-linear pharmacokinetics.
Experimental Protocols
The following section details a representative experimental protocol for an in vivo pharmacokinetic study of a TNF receptor fusion protein, based on methodologies reported for etanercept in rats. This protocol can be adapted for studies with this compound.
2.1. Animal Model
-
Species: Lewis Rats
-
Health Status: Specific pathogen-free
-
Acclimatization: Animals are acclimated for at least one week prior to the study.
-
Housing: Housed in a temperature- and light-controlled environment with ad libitum access to food and water.
2.2. Drug Administration
-
Formulation: this compound or Etanercept is reconstituted in sterile water for injection.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection via the tail vein.
-
Subcutaneous (SC): Injected into the dorsal region.
-
-
Dose Levels: Multiple dose levels are typically evaluated to assess dose-proportionality.
2.3. Sample Collection
-
Matrix: Blood samples are collected.
-
Time Points: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours).
-
Processing: Blood is processed to obtain plasma, which is then stored at -80°C until analysis.
2.4. Bioanalytical Method
-
Assay: Enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying this compound or etanercept in plasma samples.
-
Assay Principle: The assay typically involves coating a microplate with a capture antibody (e.g., anti-human IgG), followed by the addition of the plasma sample. The captured fusion protein is then detected using a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal proportional to the concentration of the analyte.
-
Validation: The ELISA method is validated for accuracy, precision, selectivity, and sensitivity according to regulatory guidelines.
2.5. Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.
-
Parameters Calculated:
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
Visualizations
3.1. TNF-α Signaling Pathway and this compound's Mechanism of Action
The diagram below illustrates the signaling pathway of Tumor Necrosis Factor-alpha (TNF-α) and the mechanism by which this compound inhibits this pathway. This compound acts as a decoy receptor, binding to soluble TNF-α and preventing it from interacting with its cell surface receptors (TNFR1 and TNFR2), thereby blocking downstream inflammatory signaling.
Caption: this compound neutralizes TNF-α, preventing receptor binding and downstream signaling.
3.2. Experimental Workflow for an In Vivo Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study of a biologic like this compound in an animal model.
Caption: Workflow of a typical preclinical pharmacokinetic study for a biologic.
Lenercept: A Technical Guide to Preclinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical research applications for Lenercept (Ro 45-2081), a pioneering recombinant fusion protein in the class of Tumor Necrosis Factor (TNF) inhibitors. This compound is structurally composed of the soluble portion of the human p55 TNF receptor (TNFR1) fused to the Fc portion of human IgG1.[1] Its primary mechanism of action is to function as a decoy receptor, binding to and neutralizing the pro-inflammatory cytokine TNF-α, thereby inhibiting its downstream signaling cascade. This guide summarizes key preclinical findings, outlines common experimental methodologies, and provides visual representations of its mechanism and experimental workflows.
Mechanism of Action: TNF-α Neutralization
Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine in the inflammatory process. It exerts its effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[2] The binding of trimeric TNF-α to TNFR1 initiates the recruitment of an intracellular signaling complex, including proteins like TRADD, TRAF2, and RIP1.[3][4] This assembly can activate multiple downstream pathways, most notably the NF-κB pathway, which leads to the transcription of numerous pro-inflammatory genes, and apoptotic pathways.[3][4]
This compound competitively inhibits the binding of TNF-α to its native cell surface receptors.[1] By acting as a soluble decoy receptor with an IgG1 Fc tail that extends its half-life, this compound effectively sequesters circulating TNF-α, rendering it biologically inactive and preventing the initiation of the inflammatory cascade.[1][5]
Quantitative Preclinical Data
Publicly available, specific quantitative data from preclinical studies of this compound are limited. The following table summarizes available in vitro data and key parameters from in vivo studies in various animal models.
| Parameter | Model/Assay System | Result | Reference(s) |
| In Vitro Activity | |||
| IC₅₀ vs. TNF-α | Actinomycin D-treated L-M cells | 0.5 µg/mL | [1] |
| IC₅₀ vs. TNF-β | Actinomycin D-treated L-M cells | 1.5 µg/mL | [1] |
| In Vivo Efficacy | |||
| Endotoxin-Induced Lethality | Mouse Model (LD₁₀₀ dose) | A 20 µ g/mouse dose prevented lethality. A 10 µ g/mouse dose provided significant protection when given between 0.5 hours before and 1 hour after endotoxin challenge. | [1] |
| Lung Injury | Rat Model (Sephadex-induced) | Significantly reduced neutrophil influx into bronchoalveolar lavage fluid (BALF) at 72 hours. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Animal Models | This compound protects against EAE. (Note: Specific scores and dose-response data are not detailed in the available abstract). | [6][7] |
Note: Despite positive preclinical results in the EAE model, a phase II clinical trial in patients with multiple sclerosis showed that this compound treatment increased the frequency and severity of exacerbations compared to placebo.[6][7]
Preclinical Research Applications & Experimental Protocols
This compound has been evaluated in several preclinical models of inflammatory and autoimmune diseases. Below are generalized protocols for key models used to assess TNF inhibitors.
Sepsis models are used to evaluate a compound's ability to mitigate the systemic inflammatory response triggered by infection or endotoxins.[8][9] The therapeutic potential of TNF neutralization has been extensively studied in these models, as TNF-α is a primary mediator of septic shock.[10]
Generalized Experimental Protocol: Endotoxin Challenge Model
-
Animal Model: Typically C57BL/6 or BALB/c mice.[11]
-
Induction: A lethal or sub-lethal dose of lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli) is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[9]
-
Treatment: this compound or a vehicle control is administered at various time points relative to the LPS challenge (e.g., 30 minutes prior to, or up to 1-2 hours post-challenge).[1] Dosing is typically performed intravenously.[1]
-
Key Endpoints:
-
Survival Rate: Monitored over a period of 24 to 72 hours.
-
Cytokine Levels: Plasma levels of TNF-α, IL-6, and other inflammatory cytokines are measured via ELISA at various time points post-challenge.
-
Organ Damage: Histopathological analysis of organs like the liver and lungs.
-
Animal models of RA are crucial for testing anti-arthritic agents.[12][13] The Collagen-Induced Arthritis (CIA) model is widely used as it shares many pathological features with human RA, including synovitis, pannus formation, and erosion of bone and cartilage.[1][2]
Generalized Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Susceptible mouse strains, such as DBA/1.[1][2]
-
Induction:
-
Primary Immunization: Mice are immunized with an emulsion of type II collagen (e.g., from bovine or chicken) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[2]
-
Booster Immunization: A second immunization with type II collagen in Incomplete Freund's Adjuvant is typically given 21 days after the primary one.
-
-
Treatment: this compound or a control is administered (i.p. or i.v.) either prophylactically (before disease onset) or therapeutically (after clinical signs of arthritis appear).
-
Key Endpoints:
-
Clinical Score: Arthritis severity is assessed visually several times a week using a standardized scoring system (e.g., 0=normal, 1=slight swelling/erythema, 2=pronounced swelling, 3=ankylosis, for a max score of 12 per mouse).[1][14]
-
Paw Swelling: Changes in paw thickness are measured using calipers.[2]
-
Histopathology: Joints are examined for inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Measurement of inflammatory cytokines and anti-collagen antibody titers in serum.
-
The Experimental Autoimmune Encephalomyelitis (EAE) model is the most common animal model for studying the pathophysiology of MS and for testing potential therapeutics.[3][15] It is an inflammatory demyelinating disease of the central nervous system (CNS).[3]
Generalized Experimental Protocol: MOG-Induced EAE Model
-
Animal Model: C57BL/6 mice are commonly used for the chronic progressive form of EAE.[16]
-
Induction: EAE is induced by immunization with a myelin-derived peptide, such as Myelin Oligodendrocyte Glycoprotein (MOG 35-55), emulsified in CFA.[16] Pertussis toxin is typically administered i.p. on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.[16]
-
Treatment: this compound or vehicle is administered, often starting before or at the time of disease onset.
-
Key Endpoints:
-
Clinical Score: Disease progression is monitored daily using a standard scoring system (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).[13]
-
Body Weight: Weight loss is a common indicator of disease severity.
-
Histopathology: The brain and spinal cord are examined for inflammatory infiltrates and demyelination.
-
Immunological Analysis: Analysis of T-cell populations (e.g., Th1, Th17) in the CNS and lymphoid organs.[14]
-
Summary and Conclusion
Preclinical research has demonstrated that this compound is an effective neutralizer of TNF-α in a variety of in vitro and in vivo models of inflammation. It has shown protective effects in animal models of sepsis, lung injury, and autoimmune diseases like rheumatoid arthritis and multiple sclerosis. However, the translation of these preclinical findings to clinical success has been mixed. While TNF inhibitors as a class have become a cornerstone for treating rheumatoid arthritis, the clinical development of this compound for sepsis and multiple sclerosis was halted due to a lack of efficacy and, in the case of MS, a paradoxical worsening of the disease.[6][17][18] These outcomes underscore the complexities of translating results from animal models to human diseases and highlight the pleiotropic and sometimes context-dependent roles of TNF-α in immunopathology.[3] The preclinical data and methodologies associated with this compound remain valuable for understanding the fundamental biology of TNF and for guiding the development of next-generation immunomodulatory therapies.
References
- 1. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remission of collagen-induced arthritis is associated with high levels of transforming growth factor-β expression in the joint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. TNF neutralization in MS: results of a randomized, placebo-controlled multicenter study. The this compound Multiple Sclerosis Study Group and The University of British Columbia MS/MRI Analysis Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Animal models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lost in translation: animal models and clinical trials in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockade of tumor necrosis factor in collagen-induced arthritis reveals a novel immunoregulatory pathway for Th1 and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiple Sclerosis - Biomedcode [biomedcode.com]
- 17. This compound (p55 tumor necrosis factor receptor fusion protein) in severe sepsis and early septic shock: a randomized, double-blind, placebo-controlled, multicenter phase III trial with 1,342 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety, pharmacokinetics and pharmacodynamics of recombinant human tumour necrosis factor-binding protein-1 (Onercept) injected by intravenous, intramuscular and subcutaneous routes into healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TNF-alpha Neutralization Assay Using Lenercept
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine centrally involved in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, neutralizing the biological activity of TNF-alpha has become a cornerstone of therapeutic intervention for these conditions. Lenercept is a recombinant fusion protein consisting of the extracellular domain of the human 55-kilodalton (p55) TNF receptor fused to the Fc portion of human IgG1. It functions as a soluble "decoy receptor," binding to TNF-alpha and preventing its interaction with cell surface receptors, thereby neutralizing its pro-inflammatory effects.
These application notes provide a detailed protocol for assessing the TNF-alpha neutralizing capacity of this compound using an in vitro cell-based assay. The most common and well-established method utilizes the L929 murine fibroblast cell line, which is highly sensitive to the cytotoxic effects of TNF-alpha. The assay measures the ability of this compound to inhibit this TNF-alpha-induced cell death, providing a quantitative measure of its bioactivity.
Mechanism of Action of this compound
This compound acts by directly binding to soluble and transmembrane forms of TNF-alpha.[1] This binding prevents TNF-alpha from interacting with its native cell surface receptors, TNFR1 (p55) and TNFR2 (p75).[2] By sequestering TNF-alpha, this compound effectively blocks the downstream signaling cascades that lead to inflammation, cell proliferation, and apoptosis.[1][3]
dot
Caption: Mechanism of this compound in TNF-alpha Neutralization.
TNF-alpha Signaling Pathways
TNF-alpha binding to its receptors can trigger multiple downstream signaling pathways, primarily the NF-κB and MAPK pathways, which lead to inflammatory responses, and the caspase cascade, which results in apoptosis.
dot
Caption: Simplified TNF-alpha Signaling Pathways.
Quantitative Data Summary
The following tables present representative data that can be generated from TNF-alpha neutralization assays with this compound.
Table 1: this compound Neutralization of TNF-alpha Induced Cytotoxicity in L929 Cells
| This compound Concentration (ng/mL) | TNF-alpha (1 ng/mL) | % Cell Viability | % Neutralization |
| 0 | + | 15.2 | 0 |
| 1 | + | 25.8 | 12.5 |
| 10 | + | 48.5 | 39.3 |
| 50 | + | 75.3 | 71.0 |
| 100 | + | 92.1 | 90.7 |
| 500 | + | 98.7 | 98.5 |
| 1000 | + | 99.5 | 99.4 |
| 0 | - | 100 | N/A |
Table 2: Assay Performance Characteristics
| Parameter | Value |
| IC50 of this compound (ng/mL) | ~25 |
| Assay Window (Signal to Background) | > 5 |
| Z'-factor | > 0.7 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Experimental Protocols
L929 Cell-Based TNF-alpha Neutralization Assay
This protocol details the steps to quantify the neutralizing activity of this compound against human TNF-alpha using the L929 murine fibroblast cell line.
Materials and Reagents:
-
L929 murine fibroblast cell line (ATCC® CCL-1™)
-
Recombinant Human TNF-alpha
-
This compound
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Actinomycin D
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO or appropriate solubilization buffer
-
96-well flat-bottom tissue culture plates
-
Phosphate Buffered Saline (PBS)
Experimental Workflow:
dot
Caption: Workflow for L929 TNF-alpha Neutralization Assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the L929 cells into a 96-well flat-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.[4]
-
-
Preparation of Reagents:
-
On the day of the assay, prepare a working solution of Actinomycin D in culture medium.
-
Prepare a stock solution of recombinant human TNF-alpha and determine the concentration that results in approximately 80-90% cell death (EC80-EC90). This is typically in the range of 0.5-1 ng/mL.
-
Prepare a stock solution of this compound.
-
-
Neutralization Reaction:
-
In a separate 96-well plate (dilution plate), perform serial dilutions of this compound in culture medium.
-
Add the pre-determined EC80-EC90 concentration of TNF-alpha to each well containing the this compound dilutions.
-
Include control wells:
-
Cells only (no TNF-alpha, no this compound) for 100% viability.
-
Cells + TNF-alpha (no this compound) for maximum cytotoxicity.
-
-
Pre-incubate the this compound/TNF-alpha mixture for 30-60 minutes at 37°C.
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the L929 cell plate.
-
Add the Actinomycin D working solution to all wells. The final concentration should be optimized, but is typically around 1 µg/mL.
-
Transfer the pre-incubated this compound/TNF-alpha mixtures from the dilution plate to the corresponding wells of the L929 cell plate.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of Sample - Absorbance of TNF-alpha control) / (Absorbance of Cell only control - Absorbance of TNF-alpha control)] * 100
-
Plot the % viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% neutralization of the TNF-alpha-induced cytotoxicity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. |
| Low assay window (poor signal-to-background) | Suboptimal TNF-alpha concentration, unhealthy cells. | Re-titer the TNF-alpha to find the optimal EC80-EC90. Ensure cells are in the logarithmic growth phase and have high viability before seeding. |
| No TNF-alpha-induced cytotoxicity | Inactive TNF-alpha, resistant L929 cells. | Use a new vial of TNF-alpha. Test the sensitivity of the L929 cells; prolonged culturing can sometimes lead to resistance. |
| Inconsistent IC50 values between assays | Variation in cell passage number, reagent preparation. | Use cells within a defined passage number range. Prepare fresh reagents for each assay. |
Conclusion
The L929 cell-based TNF-alpha neutralization assay is a robust and reliable method for determining the bioactivity of this compound. This protocol provides a detailed framework for conducting the assay and analyzing the resulting data. Careful optimization of assay parameters and consistent execution are crucial for obtaining accurate and reproducible results, which are essential for the development and quality control of TNF-alpha neutralizing biologics.
References
- 1. What is the mechanism of Etanercept? [synapse.patsnap.com]
- 2. enbrelpro.com [enbrelpro.com]
- 3. Mechanisms of action of etanercept in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of a Potent Tumor Necrosis Factor-Alpha-Blocking Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lenercept in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Experimental Autoimmune Encephalomyelitis (EAE) mouse model for the evaluation of Lenercept, a recombinant TNF receptor p55 immunoglobulin fusion protein. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes based on preclinical data.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE is characterized by an autoimmune response against myelin antigens in the central nervous system (CNS), leading to inflammation, demyelination, axonal damage, and progressive paralysis. This model is invaluable for investigating the pathogenesis of neuroinflammation and for the preclinical assessment of potential therapeutic agents.
This compound is a dimeric fusion protein that consists of the extracellular domain of the human 75-kilodalton (p75) tumor necrosis factor receptor (TNFR) linked to the Fc portion of human IgG1. It functions as a non-selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. By binding to and neutralizing both soluble and transmembrane TNF-α, this compound was developed to modulate the inflammatory cascade. While clinical trials of this compound in MS patients unexpectedly showed disease exacerbation, preclinical studies in EAE models demonstrated a reduction in disease severity, highlighting the complex role of TNF-α in neuroinflammation.[1][2][3]
These notes will detail the protocols for inducing EAE, administering this compound in both prophylactic and therapeutic paradigms, and assessing the subsequent clinical and histological outcomes.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the effect of non-selective TNF-α inhibitors, such as Etanercept (structurally and functionally similar to this compound), in the EAE mouse model.
Table 1: Therapeutic Efficacy of a Non-Selective TNF Inhibitor in MOG-Induced EAE
| Treatment Group | Mean Clinical Score (Day 25 post-induction) | Mean Clinical Score (Day 40 post-induction) |
| Vehicle (Saline) | 3.2 ± 0.3 | 3.5 ± 0.2 |
| Etanercept (10 mg/kg) | 2.1 ± 0.4 | 2.3 ± 0.5 |
| XPro1595 (Selective sTNF inhibitor) | 1.9 ± 0.3 | 1.8 ± 0.4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is representative and synthesized from published studies for illustrative purposes.
Table 2: Prophylactic Efficacy of a Non-Selective TNF Inhibitor on EAE Incidence and Histopathology
| Treatment Group | Disease Incidence | Onset of Disease (days post-induction) | Mean Histological Score (Inflammation) | Mean Histological Score (Demyelination) |
| Vehicle (PBS) | 15/19 (79%) | 12.5 ± 1.5 | 2.8 ± 0.4 | 2.5 ± 0.5 |
| Etanercept (Enbrel®) | 8/15 (53%) | 16.2 ± 2.1 | 2.5 ± 0.6 | 2.3 ± 0.7 |
| Control Antibody (Humira®) | 9/10 (90%) | 13.1 ± 1.8 | 2.9 ± 0.3 | 2.7 ± 0.4 |
*Data are presented as mean ± SEM or as number of affected animals/total number of animals. *p < 0.05 compared to vehicle. Data is representative and synthesized from published studies for illustrative purposes.
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Mix the MOG35-55 solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis) to create a stable water-in-oil emulsion. Emulsify by repeatedly drawing the mixture through a syringe or using a high-speed homogenizer until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize mice with isoflurane.
-
Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total volume of 200 µL per mouse, containing 200 µg of MOG35-55).
-
-
Pertussis Toxin Administration:
-
On Day 0, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
Administer a second dose of 200 ng of PTX i.p. 48 hours later (Day 2).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and body weight, starting from Day 7 post-immunization.
-
Protocol 2: this compound Treatment Regimens
This compound (or a similar TNF inhibitor) can be evaluated in two main paradigms:
A. Prophylactic Treatment:
-
Objective: To assess the ability of this compound to prevent or delay the onset of EAE.
-
Procedure:
-
Begin this compound administration on Day 1 post-immunization.
-
Administer this compound at a dose of 5-10 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continue treatment every other day until the end of the experiment (typically 28-35 days post-immunization).
-
A vehicle control group (e.g., sterile PBS) should be run in parallel.
-
B. Therapeutic Treatment:
-
Objective: To evaluate the efficacy of this compound in ameliorating established EAE.
-
Procedure:
-
Monitor mice daily for clinical signs of EAE.
-
Initiate this compound treatment when mice develop a clinical score of 1.0-2.0 (onset of disease).
-
Administer this compound at a dose of 5-10 mg/kg via i.p. or s.c. injection.
-
Continue treatment every other day until the end of the experiment.
-
A vehicle control group should be run in parallel.
-
Protocol 3: Clinical and Histological Assessment of EAE
A. Clinical Scoring:
-
Score mice daily using a standardized 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness (wobbly gait).
-
3: Complete hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund or dead.
-
B. Histological Analysis:
-
At the end of the experiment, euthanize mice and perfuse with 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and brain.
-
Process the tissues for paraffin embedding and sectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration.
-
Luxol Fast Blue (LFB): To evaluate demyelination.
-
-
Scoring:
-
Inflammation Score:
-
0: No inflammatory cells.
-
1: A few scattered inflammatory cells.
-
2: Perivascular cuffs of inflammatory cells.
-
3: Extensive perivascular cuffs and parenchymal infiltration.
-
-
Demyelination Score:
-
0: No demyelination.
-
1: Small, focal areas of demyelination.
-
2: Larger areas of demyelination.
-
3: Confluent and extensive demyelination.
-
-
Mandatory Visualizations
Caption: Workflow for the induction of EAE and administration of this compound.
Caption: Simplified TNF-α signaling and the mechanism of this compound.
References
Application Notes and Protocols for Lenercept in a Septic Shock Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lenercept, a recombinant human tumor necrosis factor receptor (p55)-IgG1 fusion protein, in preclinical animal models of septic shock. The protocols outlined below are synthesized from various studies and are intended to serve as a foundational methodology for investigating the efficacy and mechanism of action of this compound in a research setting.
Introduction to this compound and its Mechanism of Action in Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key mediator in the early hyperinflammatory phase of sepsis is Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. This compound is a dimeric fusion protein that consists of the extracellular domain of the human 55-kilodalton (p55) TNF receptor fused to the Fc portion of human IgG1. It functions as a competitive inhibitor of TNF-α, binding to soluble TNF-α and preventing its interaction with cell surface TNF receptors. This neutralization of TNF-α is intended to mitigate the downstream inflammatory cascade that contributes to the pathophysiology of septic shock, including the release of other cytokines, activation of endothelial cells, and induction of coagulopathy.[1]
Despite promising preclinical data, this compound did not demonstrate a significant survival benefit in human clinical trials for sepsis and septic shock.[2][3] Understanding its effects in well-characterized animal models remains crucial for dissecting the complex role of TNF-α in sepsis and for the development of future targeted therapies.
Signaling Pathway of TNF-α in Sepsis and this compound's Point of Intervention
The following diagram illustrates the simplified signaling pathway of TNF-α during sepsis and highlights the inhibitory action of this compound.
Caption: TNF-α signaling in sepsis and this compound's inhibitory action.
Experimental Protocols
The choice of animal model is critical and should align with the specific research questions. Rodent models are most common due to their cost-effectiveness and the availability of reagents. Primate models, while more complex, offer a closer physiological parallel to human sepsis.
Protocol 1: Murine Model of Endotoxin-Induced Septic Shock
This model is useful for studying the acute inflammatory response to a key bacterial component.
1. Animal Model:
-
Species: Mouse (e.g., BALB/c or C57BL/6)
-
Sex: Female or male, 6-8 weeks old. Note that sex can influence immune responses.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Septic Shock:
-
Agent: Lipopolysaccharide (LPS) from Escherichia coli or Salmonella abortus equi.
-
Dose: A lethal dose (LD50-LD100) should be determined in a pilot study, as it can vary based on mouse strain and LPS preparation. A typical starting point is 15-20 mg/kg.
-
Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
3. This compound Administration:
-
Reconstitution: Reconstitute lyophilized this compound in sterile, non-pyrogenic phosphate-buffered saline (PBS) or saline.
-
Dosage: A range of doses can be tested. A reported effective dose for a p55-sTNFR-IgG fusion protein is 200 µg per mouse.[4][5]
-
Route of Administration: Intravenous (i.v.) injection is common for rapid systemic distribution.
-
Timing:
-
Prophylactic: Administer this compound 30 minutes to 2 hours before LPS challenge.
-
Therapeutic: Administer this compound 30 minutes to 2 hours after LPS challenge to mimic a more clinical scenario.
-
4. Experimental Groups:
-
Group 1: Saline/PBS (vehicle for LPS) + Saline/PBS (vehicle for this compound) - Sham control
-
Group 2: LPS + Saline/PBS (vehicle for this compound) - Sepsis control
-
Group 3: LPS + this compound (various doses) - Treatment group
5. Monitoring and Endpoints:
-
Survival: Monitor survival rates for up to 7 days.
-
Clinical Scoring: Assess signs of illness (e.g., piloerection, lethargy, huddling) at regular intervals.
-
Cytokine Analysis: Collect blood via cardiac puncture or tail vein at various time points (e.g., 1, 3, 6, 24 hours post-LPS) to measure serum levels of TNF-α, IL-6, IL-1β, etc., by ELISA or multiplex assay.
-
Organ Injury: Harvest organs (e.g., lungs, liver, kidneys) at the end of the experiment for histopathological analysis (e.g., H&E staining) to assess for signs of injury such as cellular infiltration, edema, and necrosis.
Protocol 2: Murine Model of Polymicrobial Sepsis (Cecal Ligation and Puncture - CLP)
The CLP model is considered the gold standard for preclinical sepsis research as it mimics the polymicrobial nature of clinical peritonitis.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Sex: Male or female, 8-12 weeks old.
2. Induction of Sepsis (CLP Procedure):
-
Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated will determine the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge to 25-gauge). The needle size also influences severity.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) and analgesia as per institutional guidelines.
3. This compound Administration:
-
Dosage and Reconstitution: As described in Protocol 1.
-
Route of Administration: i.v. or i.p.
-
Timing: Administration can be pre-CLP (prophylactic) or post-CLP (therapeutic, e.g., 6 or 12 hours after surgery).
4. Experimental Groups:
-
Group 1: Sham surgery (laparotomy without CLP) + Vehicle
-
Group 2: CLP + Vehicle
-
Group 3: CLP + this compound
5. Monitoring and Endpoints:
-
Survival: Monitor for up to 10 days.
-
Bacterial Load: Collect blood and peritoneal lavage fluid to quantify bacterial colony-forming units (CFUs).
-
Cytokine Levels: Measure systemic and local (peritoneal fluid) cytokine concentrations.
-
Organ Dysfunction Markers: Assess serum levels of creatinine (kidney) and alanine aminotransferase (ALT) (liver).
-
Histopathology: Analyze organ tissues for evidence of damage.
Protocol 3: Baboon Model of E. coli-Induced Septic Shock
This large animal model provides a platform for more intensive physiological monitoring that is highly relevant to human sepsis.
1. Animal Model:
-
Species: Baboon (Papio spp.)
-
Acclimation: Animals should be properly acclimated and handled according to ethical guidelines.
2. Induction of Septic Shock:
-
Agent: Live Escherichia coli (a clinically relevant strain).
-
Dose: A lethal dose (e.g., LD50 or LD100) is determined, typically in the range of 10^9 to 10^10 CFU/kg.
-
Administration: Intravenous infusion over a set period (e.g., 2 hours).
3. This compound (or Anti-TNF Antibody) Administration:
-
Dosage: Dosing will need to be scaled from rodent studies. For anti-TNF antibodies, doses in the range of 1-15 mg/kg have been used in baboon models.
-
Route of Administration: Intravenous infusion.
-
Timing: Can be administered prior to or after the initiation of the bacterial infusion.
4. Experimental Groups:
-
Group 1: Saline infusion + Vehicle
-
Group 2: E. coli infusion + Vehicle
-
Group 3: E. coli infusion + this compound/Anti-TNF antibody
5. Monitoring and Endpoints:
-
Hemodynamics: Continuously monitor heart rate, blood pressure, and cardiac output.
-
Blood Gases and Lactate: Frequent arterial blood sampling.
-
Cytokine and Inflammatory Markers: Serial blood samples for TNF-α, IL-6, C-reactive protein, etc.
-
Coagulation Parameters: Monitor platelet count, prothrombin time (PT), and activated partial thromboplastin time (aPTT).
-
Organ Function: Regular assessment of renal and hepatic function through blood chemistry.
-
Survival: Monitor survival over the predetermined study period.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison between treatment and control groups.
Table 1: Survival Data
| Animal Model | Sepsis Induction | Treatment Group | n | Survival Rate (%) | p-value vs. Control |
| Mouse | Endotoxin (LD100) | Vehicle | 10 | 0 | - |
| This compound (200 µ g/mouse ) | 10 | 80 | <0.05 | ||
| Mouse | CLP (21G needle) | Vehicle | 15 | 30 | - |
| This compound (200 µ g/mouse ) | 15 | 60 | <0.05 |
Table 2: Peak Serum Cytokine Levels (pg/mL) at 6 hours post-sepsis induction
| Animal Model | Group | TNF-α (mean ± SEM) | IL-6 (mean ± SEM) | IL-1β (mean ± SEM) |
| Mouse (CLP) | Sham | 50 ± 10 | 100 ± 20 | 30 ± 5 |
| CLP + Vehicle | 1500 ± 250 | 5000 ± 800 | 400 ± 75 | |
| CLP + this compound | 200 ± 50 | 2500 ± 400 | 200 ± 40 | |
| p < 0.05 compared to CLP + Vehicle |
Table 3: Organ Dysfunction Markers at 24 hours post-sepsis induction
| Animal Model | Group | Serum Creatinine (mg/dL) | Serum ALT (U/L) |
| Mouse (CLP) | Sham | 0.2 ± 0.05 | 30 ± 5 |
| CLP + Vehicle | 1.5 ± 0.3 | 250 ± 50 | |
| CLP + this compound | 0.8 ± 0.2 | 150 ± 30 | |
| *p < 0.05 compared to CLP + Vehicle |
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for testing this compound in a murine CLP model.
Caption: Experimental workflow for this compound in a CLP sepsis model.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in various animal models of septic shock. Adherence to standardized and well-characterized models, along with comprehensive endpoint analysis, is essential for generating reproducible and translatable data. While this compound's clinical development for sepsis has been halted, its use in these models can still provide valuable insights into the complex immunopathology of sepsis and aid in the discovery of novel therapeutic targets.
References
- 1. Balance of inflammatory cytokines related to severity and mortality of murine sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying immune mediators from serum and skin tissue using an LPS-induced murine model | Revvity [revvity.com]
- 3. This compound (p55 tumor necrosis factor receptor fusion protein) in severe sepsis and early septic shock: a randomized, double-blind, placebo-controlled, multicenter phase III trial with 1,342 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutralization of tumor necrosis factor in preclinical models of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Necrosis Factor Therapy is Associated with Improved Survival in Clinical Sepsis Trials: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of p55TNF-R:Ig in Cytotoxicity Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing the p55 TNF receptor-IgG fusion protein (p55TNF-R:Ig) in cytotoxicity assays. This document offers a comprehensive guide to understanding its mechanism of action and practical application in neutralizing TNF-α-induced cell death.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in orchestrating inflammatory responses and can induce apoptosis, or programmed cell death, in various cell types.[1] The biological activities of TNF-α are mediated through its interaction with two distinct cell surface receptors: TNF receptor 1 (TNFR1 or p55) and TNF receptor 2 (TNFR2 or p75).[1][2] The p55 receptor is the primary mediator of TNF-α-induced cytotoxicity.[3][4][5]
The p55TNF-R:Ig fusion protein is a dimeric molecule consisting of the extracellular domain of the human p55 TNF receptor linked to the Fc portion of human IgG1. This structure effectively functions as a decoy receptor, binding to TNF-α with high affinity and neutralizing its cytotoxic activity by preventing it from interacting with cell surface receptors.[6][7][8][9] This makes p55TNF-R:Ig a valuable tool for in vitro studies of TNF-α signaling and a therapeutic agent for inflammatory diseases.
These notes provide detailed protocols for assessing the neutralizing capacity of p55TNF-R:Ig in two common cytotoxicity assays: the MTT assay, which measures cell viability, and the Caspase-3/7 assay, which directly quantifies a key mediator of apoptosis.
Signaling Pathways and Experimental Workflow
TNF-α Signaling Pathway via p55TNF-R (TNFR1)
The binding of trimeric TNF-α to the p55TNF-R induces receptor trimerization and the recruitment of intracellular adapter proteins, initiating a signaling cascade that can lead to either cell survival or apoptosis. The apoptotic pathway involves the formation of Complex II, which leads to the activation of caspase-8 and subsequently the executioner caspases-3 and -7, culminating in cell death.
Mechanism of Neutralization by p55TNF-R:Ig
The p55TNF-R:Ig fusion protein acts as a soluble decoy receptor, binding to circulating TNF-α and preventing its interaction with the cell surface p55TNF-R. This blockade inhibits the initiation of the downstream signaling cascade that leads to cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][7]
Materials:
-
Target cells sensitive to TNF-α-induced cytotoxicity (e.g., L929 mouse fibrosarcoma cells, WEHI-164 cells)[2][9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human or murine TNF-α
-
p55TNF-R:Ig
-
Actinomycin D (sensitizing agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 6 to 24 hours to allow for cell adherence.
-
-
Preparation of Reagents:
-
Prepare a stock solution of TNF-α. The final concentration in the assay will typically range from 0.1 to 10 ng/mL.
-
Prepare serial dilutions of p55TNF-R:Ig in complete culture medium.
-
Prepare a working solution of Actinomycin D in complete culture medium (final concentration in wells: 1 µg/mL).
-
-
Treatment:
-
Pre-incubate the serially diluted p55TNF-R:Ig with a constant concentration of TNF-α for 30-60 minutes at 37°C.
-
Add 50 µL of the TNF-α/p55TNF-R:Ig mixture to the appropriate wells.
-
Include control wells:
-
Cells only (100% viability)
-
Cells + TNF-α (maximum cytotoxicity)
-
Cells + highest concentration of p55TNF-R:Ig alone (to check for direct toxicity)
-
Medium only (blank)
-
-
Add 50 µL of medium containing Actinomycin D to all wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cells (e.g., A549 lung epithelial cells)
-
Complete cell culture medium
-
Recombinant human or murine TNF-α
-
p55TNF-R:Ig
-
Cycloheximide (sensitizing agent)
-
Caspase-Glo® 3/7 Assay kit or similar
-
96-well opaque-walled microplates
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 80 µL of complete culture medium.
-
Incubate overnight to allow for attachment.
-
-
Preparation of Reagents:
-
Prepare a stock solution of TNF-α.
-
Prepare serial dilutions of p55TNF-R:Ig.
-
Prepare a working solution of cycloheximide (final concentration in wells: 1-10 µg/mL).
-
-
Treatment:
-
Pre-incubate the serially diluted p55TNF-R:Ig with a constant concentration of TNF-α for 30-60 minutes at 37°C.
-
Add 10 µL of the TNF-α/p55TNF-R:Ig mixture to the appropriate wells.
-
Add 10 µL of cycloheximide solution to the wells.
-
Include control wells as described in the MTT assay protocol.
-
Incubate for 4-8 hours at 37°C in a 5% CO2 incubator.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a luminometer or fluorescence with a plate reader according to the kit manufacturer's instructions.
-
Data Presentation and Analysis
The results of the cytotoxicity assays can be used to determine the neutralizing activity of p55TNF-R:Ig. The data should be presented as the percentage of cell viability or the percentage of inhibition of cytotoxicity.
Calculations:
-
Percent Viability: (Absorbance of sample - Absorbance of blank) / (Absorbance of cells only - Absorbance of blank) x 100
-
Percent Inhibition of Cytotoxicity: 100 - [((Absorbance of cells + TNF-α) - (Absorbance of sample)) / ((Absorbance of cells + TNF-α) - (Absorbance of cells only))] x 100
The data can then be plotted as a dose-response curve with the concentration of p55TNF-R:Ig on the x-axis and the percent viability or percent inhibition on the y-axis. The IC50 value (the concentration of p55TNF-R:Ig that inhibits 50% of TNF-α-induced cytotoxicity) can be calculated from this curve.
Quantitative Data Summary
The following tables summarize representative data for the neutralization of TNF-α-induced cytotoxicity by p55TNF-R:Ig.
| Cell Line | TNF-α Conc. (ng/mL) | p55TNF-R:Ig (ng/mL) | % Inhibition of Cytotoxicity |
| L929 | 1 | 10 | ~25% |
| L929 | 1 | 100 | ~75% |
| L929 | 1 | 1000 | ~95% |
| WEHI-164 | 0.1 | 1 | ~30% |
| WEHI-164 | 0.1 | 10 | ~80% |
| WEHI-164 | 0.1 | 100 | ~98% |
Table 1: Representative data for the inhibition of TNF-α-induced cytotoxicity by p55TNF-R:Ig in an MTT assay.
| Cell Line | TNF-α Conc. (ng/mL) | p55TNF-R:Ig IC50 (ng/mL) |
| L929 | 1 | 45 |
| A549 | 10 | 60 |
Table 2: Representative IC50 values for p55TNF-R:Ig in neutralizing TNF-α-induced cytotoxicity. [8]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of medium or reagents | Use fresh, sterile reagents. Check for contamination under a microscope. |
| High cell density | Optimize cell seeding density. | |
| Low signal in Caspase assay | Insufficient incubation time | Increase the incubation time with the Caspase-Glo® reagent. |
| Low TNF-α concentration | Increase the concentration of TNF-α to induce a stronger apoptotic signal. | |
| Cell line is resistant to TNF-α | Use a known sensitive cell line or sensitize cells with cycloheximide or actinomycin D. | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Calibrate pipettes and ensure accurate pipetting. |
These application notes provide a framework for utilizing p55TNF-R:Ig in cytotoxicity assays. Researchers should optimize the protocols for their specific cell lines and experimental conditions to ensure accurate and reproducible results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Tumor necrosis factor (TNF) receptor type 1 (p55) is a main mediator for TNF-alpha-induced skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligodendrocyte Apoptosis and Primary Demyelination Induced by Local TNF/p55TNF Receptor Signaling in the Central Nervous System of Transgenic Mice: Models for Multiple Sclerosis with Primary Oligodendrogliopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor necrosis factor (TNF)-alpha inhibits insulin signaling through stimulation of the p55 TNF receptor and activation of sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sartorius.com.cn [sartorius.com.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. promega.com [promega.com]
- 9. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Lenercept Dose-Response in Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenercept is a recombinant human tumor necrosis factor receptor (p55)-IgG1 fusion protein designed to neutralize the biological activity of tumor necrosis factor-alpha (TNF-α). As a pioneering TNF-α inhibitor, understanding its dose-response relationship in relevant biological systems is crucial for assessing its therapeutic potential and mechanism of action. Although the clinical development of this compound was discontinued, the principles of its interaction with TNF-α remain relevant for the broader class of TNF inhibitors. Due to the limited availability of public data on this compound in primary cell culture, this document will leverage data from a closely related and commercially successful TNF-α inhibitor, Etanercept, as a surrogate to illustrate the expected dose-dependent effects and provide exemplary protocols. Etanercept is also a dimeric fusion protein, but it consists of the TNF receptor 2 (p75) fused to the Fc portion of human IgG1. Both molecules function by acting as decoy receptors for TNF-α.[1][2]
This document provides detailed application notes, protocols, and data presentation to guide researchers in studying the dose-response of this compound and similar TNF-α inhibitors in primary cell cultures.
Data Presentation
The following tables summarize quantitative data from studies on Etanercept, illustrating the dose-dependent effects on primary cell cultures and cell lines. This data can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Dose-Dependent Effect of Etanercept on the Viability of Primary Human Intervertebral Disc Cells
| Etanercept Concentration (mg/mL) | Observation | Reference |
| 0.1 | No significant inhibition of cell proliferation. | [3][4] |
| 0.25 | No significant inhibition of cell proliferation. | [3][4] |
| 0.5 | Partial inhibition of cell proliferation. | [3][4] |
| > 0.5 | Complete inhibition of cell proliferation. | [3][4] |
Table 2: Dose-Dependent Effect of Etanercept on Gene Expression in Primary Human Intervertebral Disc Cells (Fold change relative to control)
| Gene | Etanercept Concentration | 24h | 48h | 72h | Reference |
| CHAD | Not specified | Not expressed | ~13-fold decrease | ~9-fold decrease | [3][4] |
| COMP | Not specified | ~4-fold decrease | ~4.6-fold decrease | ~5-fold decrease | [3] |
| IL-1β | Not specified | ~10.6-fold decrease | ~7.7-fold decrease | ~9-fold decrease | [3] |
| MMP-7 | Not specified | Not expressed | ~5-fold decrease | ~13-fold decrease | [3] |
| MMP-19 | Not specified | ~1.3-fold decrease | ~1.7-fold decrease | ~1.7-fold decrease | [3] |
Note: The specific concentration of Etanercept used for the gene expression study was not detailed in the source material, but the study indicated that concentrations that did not completely inhibit proliferation were used.
Table 3: Dose-Dependent Effect of Etanercept on the Viability of HaCaT Keratinocyte Cell Line
| Etanercept Concentration (µg/mL) | Cell Viability Inhibition (relative to control) | Time Point | Reference |
| 5 | Minimal | 24h & 48h | [5] |
| 10 | Statistically significant | 24h & 48h | [5] |
| 20 | Statistically significant | 24h & 48h | [5] |
| 40 | Statistically significant | 24h & 48h | [5] |
| 80 | Statistically significant | 24h & 48h | [5] |
Signaling Pathway and Mechanism of Action
This compound, like other TNF-α inhibitors, acts as a decoy receptor to prevent TNF-α from binding to its native cell surface receptors, TNFR1 (p55) and TNFR2 (p75). This blockade inhibits the downstream signaling cascades that lead to the expression of pro-inflammatory cytokines, adhesion molecules, and matrix metalloproteinases.
Experimental Protocols
Protocol 1: Determination of this compound Dose-Response on Primary Cell Viability
Objective: To determine the concentration range of this compound that affects the viability and proliferation of primary cells.
Materials:
-
Primary cells of interest (e.g., synovial fibroblasts, chondrocytes, peripheral blood mononuclear cells)
-
Complete cell culture medium
-
This compound (or Etanercept as a surrogate)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., sterile PBS).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 to 1000 µg/mL).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with buffer only).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) if applicable.
-
Protocol 2: TNF-α Neutralization Assay in Primary Cell Culture
Objective: To quantify the ability of this compound to neutralize TNF-α-induced responses in primary cells. The endpoint can be the production of a secondary cytokine (e.g., IL-6) or the expression of a specific gene.
Materials:
-
Primary cells capable of responding to TNF-α (e.g., synovial fibroblasts)
-
Complete cell culture medium
-
Recombinant human TNF-α
-
This compound (or Etanercept)
-
24-well or 48-well cell culture plates
-
ELISA kit for the secondary cytokine (e.g., human IL-6) or reagents for RT-qPCR
-
Plate reader for ELISA
Procedure:
-
Cell Seeding:
-
Seed primary cells in a 24-well or 48-well plate at an appropriate density and allow them to adhere overnight.
-
-
This compound and TNF-α Preparation:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare a solution of TNF-α at a concentration known to elicit a submaximal response in the primary cells (e.g., determined from a prior TNF-α dose-response experiment). A typical starting concentration is 1-10 ng/mL.
-
-
Neutralization and Treatment:
-
In a separate plate or tubes, pre-incubate the serially diluted this compound with the fixed concentration of TNF-α for 30-60 minutes at 37°C. This allows this compound to bind to TNF-α.
-
Include controls: cells alone, cells + TNF-α alone, and cells + highest concentration of this compound alone.
-
Remove the medium from the cells and add the this compound/TNF-α mixtures.
-
-
Incubation:
-
Incubate the plate for a suitable period to allow for the production of the secondary cytokine or induction of gene expression (e.g., 6-24 hours).
-
-
Endpoint Measurement:
-
For Cytokine Production (ELISA):
-
Collect the cell culture supernatants.
-
Perform an ELISA for the target cytokine (e.g., IL-6) according to the manufacturer's protocol.
-
-
For Gene Expression (RT-qPCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR for the target gene.
-
-
-
Data Analysis:
-
Plot the concentration of the secondary cytokine or the relative gene expression against the log of the this compound concentration.
-
This will generate a dose-response inhibition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the TNF-α-induced response) can be calculated.
-
Conclusion
These application notes and protocols provide a framework for investigating the dose-response of this compound and similar TNF-α inhibitors in primary cell cultures. By systematically evaluating the effects on cell viability and the neutralization of TNF-α-induced responses, researchers can gain valuable insights into the potency and mechanism of action of these therapeutic agents. The provided data on Etanercept serves as a useful reference point for these studies. Careful experimental design and data analysis are essential for generating robust and reproducible dose-response curves.
References
- 1. Variability of intended copies for etanercept (Enbrel®): Data on multiple batches of seven products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the inflammatory cytokine tumor necrosis factor-alpha with etanercept provides protection against lethal H1N1 influenza infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of etanercept, a tumor necrosis factor receptor fusion protein, on primary cell cultures prepared from intact human intervertebral disc tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of etanercept, a tumor necrosis factor receptor fusion protein, on primary cell cultures prepared from intact human intervertebral disc tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etanercept ameliorates psoriasis progression through regulating high mobility group box 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lenercept in Co-culture Experiments with Immune Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action of Lenercept and detail protocols for its application in co-culture experiments with immune cells. This document is intended to guide researchers in designing and executing experiments to investigate the immunomodulatory effects of this compound.
Introduction
This compound is a recombinant, dimeric fusion protein that acts as a tumor necrosis factor (TNF) inhibitor. It consists of the extracellular ligand-binding portion of the human 75-kilodalton (p75) tumor necrosis factor receptor (TNFR) linked to the Fc portion of human IgG1.[1] By binding to both soluble and transmembrane forms of TNF-α, this compound neutralizes its biological activity and prevents it from interacting with its cell surface receptors, TNFR1 (p55) and TNFR2 (p75).[1][][3] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating inflammatory responses and has been implicated in the pathogenesis of numerous autoimmune diseases.[][3][4]
Mechanism of Action
Tumor necrosis factor-alpha (TNF-α) mediates its effects by binding to two distinct cell surface receptors: TNFR1 and TNFR2.[][4][5] This binding initiates a cascade of intracellular signaling events that can lead to a variety of cellular responses, including inflammation, apoptosis, and cell survival, primarily through the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] this compound functions as a decoy receptor, competitively binding to TNF-α and thereby blocking its interaction with cell surface TNFRs. This action effectively inhibits the downstream signaling pathways and mitigates the pro-inflammatory effects of TNF-α.[3][8]
Signaling Pathway Diagram
Caption: this compound mechanism of action in blocking TNF-α signaling.
Experimental Protocols
The following are generalized protocols for conducting co-culture experiments with this compound and immune cells. These protocols can be adapted based on the specific cell types and research questions.
Protocol 1: this compound Treatment of Activated Peripheral Blood Mononuclear Cells (PBMCs)
This protocol assesses the effect of this compound on cytokine production by activated PBMCs.
Materials:
-
Ficoll-Paque density gradient medium
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound
-
Human IFN-γ and TNF-α ELISA kits
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium and add to the respective wells. Include a vehicle control.
-
Immune Cell Activation: Stimulate the PBMCs with PHA (e.g., 5 µg/mL) or anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL each). Include an unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IFN-γ and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 2: this compound in a T-cell Mediated Cytotoxicity Assay
This protocol evaluates the impact of this compound on the cytotoxic function of T-cells co-cultured with target cancer cells.
Materials:
-
Target cancer cell line (e.g., A549, lung carcinoma)
-
Effector T-cells (e.g., isolated CD8+ T-cells or PBMCs)
-
Complete RPMI-1640 medium
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or flow cytometry-based killing assay reagents (e.g., propidium iodide, Annexin V)
Procedure:
-
Target Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Co-culture Setup: Add effector T-cells to the wells containing the target cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
This compound Treatment: Add serial dilutions of this compound to the co-culture wells.
-
Incubation: Incubate the co-culture for 24-48 hours.
-
Cytotoxicity Measurement:
-
LDH Assay: Measure the release of LDH into the supernatant as an indicator of cell lysis.
-
Flow Cytometry: Harvest the cells, stain with antibodies to distinguish between effector and target cells, and a viability dye to quantify target cell death.
-
Experimental Workflow Diagram
Caption: Generalized workflow for this compound co-culture experiments.
Data Presentation
The following tables are examples of how to present quantitative data from this compound co-culture experiments. The data presented here is illustrative and not derived from actual experiments.
Table 1: Effect of this compound on Cytokine Production by Activated PBMCs
| This compound (ng/mL) | TNF-α (pg/mL) ± SD | IFN-γ (pg/mL) ± SD |
| 0 (Unstimulated) | 50.2 ± 5.1 | 75.8 ± 8.3 |
| 0 (Stimulated) | 1250.6 ± 110.2 | 980.4 ± 95.7 |
| 1 | 985.3 ± 90.4 | 950.1 ± 88.2 |
| 10 | 650.1 ± 62.5 | 935.6 ± 85.1 |
| 100 | 210.8 ± 25.3 | 910.2 ± 80.9 |
| 1000 | 75.4 ± 9.8 | 895.7 ± 78.3 |
Table 2: this compound's Impact on T-cell Mediated Cytotoxicity
| This compound (ng/mL) | % Target Cell Lysis (LDH Assay) ± SD | % Apoptotic Target Cells (Flow Cytometry) ± SD |
| 0 (No T-cells) | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 0 (With T-cells) | 65.8 ± 5.4 | 62.3 ± 4.9 |
| 1 | 63.2 ± 5.1 | 60.1 ± 4.5 |
| 10 | 60.5 ± 4.8 | 58.7 ± 4.2 |
| 100 | 55.1 ± 4.2 | 54.9 ± 3.8 |
| 1000 | 48.9 ± 3.9 | 47.6 ± 3.5 |
Logical Relationship Diagram
Caption: Logical relationship between this compound, TNF-α, and immune response.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound in immune cell co-culture systems. By understanding its mechanism of action as a TNF-α antagonist and employing the detailed experimental workflows, researchers can effectively evaluate its potential as an immunomodulatory agent. The structured presentation of data and visualization of key concepts are designed to facilitate experimental design and interpretation of results.
References
- 1. enbrelpro.com [enbrelpro.com]
- 3. What is the mechanism of Etanercept? [synapse.patsnap.com]
- 4. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective Modulation of TNF–TNFRs Signaling: Insights for Multiple Sclerosis Treatment [frontiersin.org]
- 6. Etanercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lenercept Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenercept in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as Ro 45-2081) is a recombinant fusion protein designed to neutralize the biological activity of Tumor Necrosis Factor-alpha (TNF-α). It consists of the extracellular domain of the human p55 TNF receptor (TNFR1) fused to the Fc portion of human IgG1. This structure allows this compound to bind to both soluble and transmembrane forms of TNF-α, preventing them from interacting with cell surface TNF receptors and thereby inhibiting downstream inflammatory signaling pathways.
Q2: What is a good starting concentration for this compound in an in vitro assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell type, the concentration of TNF-α used, and the endpoint being measured. Based on available data for similar TNF-α neutralizing agents and limited data on this compound, a good starting point for a TNF-α neutralization assay is in the range of 5 ng/mL to 500 ng/mL.[1] For initial experiments, it is recommended to perform a dose-response curve to determine the effective concentration range for your specific experimental setup. One study reported an IC50 of 0.5 µg/mL for this compound in blocking the cytolytic action of TNF-α in murine L-M cells.[2]
Q3: Which cell lines are suitable for in vitro studies with this compound?
A3: A variety of cell lines that are responsive to TNF-α can be used. The choice of cell line should be guided by the specific research question. Some commonly used cell lines in TNF-α research include:
-
L929 (murine fibrosarcoma): Highly sensitive to TNF-α induced cytotoxicity, making them suitable for neutralization assays.
-
WEHI-164 (murine fibrosarcoma): Another cell line sensitive to TNF-α-mediated apoptosis.
-
K562 (human erythroleukemic cells): Can be engineered with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter to measure TNF-α signaling.[1]
-
HEK293 (human embryonic kidney cells): Easily transfectable and can be used to create reporter gene assays for NF-κB activation.
-
Human peripheral blood mononuclear cells (PBMCs): Primary cells that allow for the study of cytokine release and immune cell responses in a more physiologically relevant context.[3]
Troubleshooting Guides
Problem 1: High variability in experimental results.
-
Question: I am observing significant well-to-well or day-to-day variability in my TNF-α neutralization assay. What could be the cause?
-
Answer:
-
Pipetting Inconsistency: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound and TNF-α. Use calibrated pipettes and pre-wet the tips.
-
Cell Health and Density: Variations in cell viability and seeding density can greatly impact results. Ensure a single-cell suspension with high viability before seeding and maintain consistent cell numbers across all wells.
-
Reagent Stability: this compound, being a protein, can be sensitive to storage conditions and freeze-thaw cycles. Aliquot the stock solution upon receipt and avoid repeated freezing and thawing. The stability of recombinant proteins can also be affected by components in the cell culture media.[4][5]
-
Inconsistent Incubation Times: Adhere strictly to the specified incubation times for all steps of the assay.
-
Problem 2: this compound does not appear to neutralize TNF-α effectively.
-
Question: I am not observing the expected neutralization of TNF-α activity, even at high concentrations of this compound. What should I check?
-
Answer:
-
This compound Potency: Verify the activity of your this compound stock. If possible, test it in a well-characterized control assay. The bioactivity of fusion proteins can be compromised by improper storage or handling.
-
TNF-α Concentration: The concentration of TNF-α used may be too high, overwhelming the neutralizing capacity of this compound. Perform a titration of TNF-α to determine the EC50 (the concentration that gives 50% of the maximal response) and use a concentration between EC50 and EC80 for your neutralization experiments.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive readout, such as a reporter gene assay or measuring the expression of a specific TNF-α-induced gene.
-
Protein Aggregation: Fusion proteins can be prone to aggregation, which can reduce their biological activity. Ensure the this compound solution is clear and free of precipitates. If aggregation is suspected, centrifugation may be used to remove aggregates before use.
-
Problem 3: Unexpected cytotoxicity observed in control wells (this compound only).
-
Question: I am seeing a decrease in cell viability in wells treated with this compound alone, without any TNF-α. Is this expected?
-
Answer:
-
Endotoxin Contamination: Recombinant proteins can sometimes be contaminated with endotoxins (lipopolysaccharide or LPS), which can induce inflammatory responses and cytotoxicity in certain cell types. Use low-endotoxin grade reagents and test your this compound stock for endotoxin contamination if this is a concern.
-
High Concentration Effects: At very high concentrations, some proteins can have non-specific effects on cells. Ensure you are using a relevant concentration range determined by a dose-response curve.
-
Buffer Components: The buffer in which this compound is formulated may have components that are cytotoxic to your specific cell line at high concentrations. Run a vehicle control with the formulation buffer alone.
-
Experimental Protocols
TNF-α Neutralization Assay using a Reporter Gene Cell Line
This protocol describes a method to quantify the neutralizing activity of this compound using a cell line engineered with an NF-κB-driven luciferase reporter.
Materials:
-
K562 or HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
This compound
-
Recombinant human TNF-α
-
Cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
White, opaque 96-well microplates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Methodology:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is 10 µg/mL to 1 ng/mL.
-
Preparation of TNF-α: Prepare a solution of TNF-α in cell culture medium at a concentration that induces a submaximal response (e.g., EC80), which should be predetermined. A common concentration to start with is 2 ng/mL.[1]
-
Neutralization Reaction: In a separate plate or in the wells of the cell plate before adding cells, mix equal volumes of the this compound dilutions and the TNF-α solution. Incubate for 30-60 minutes at 37°C to allow this compound to bind to TNF-α.
-
Cell Treatment: Add the this compound/TNF-α mixture to the wells containing the reporter cells. Include controls for untreated cells, cells treated with TNF-α alone, and cells treated with this compound alone.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Data Analysis: Calculate the percentage of TNF-α neutralization for each this compound concentration relative to the TNF-α alone control. Plot the results to determine the IC50 of this compound.
Quantitative Data Summary:
| Parameter | Value | Cell Line | Reference |
| IC50 (TNF-α neutralization) | 0.5 µg/mL | Murine L-M cells | [2] |
| Suggested Starting Concentration Range | 5 - 500 ng/mL | Human cell lines | [1] |
| Typical TNF-α Concentration | 2 ng/mL | K562 reporter cells | [1] |
Visualizations
Caption: this compound mechanism of action in blocking TNF-α signaling.
References
- 1. eaglebio.com [eaglebio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Equilibrium among Inflammatory Factors Determines Human MSC-Mediated Immunosuppressive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lenercept Stability and Aggregation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenercept. The information provided is designed to help address common challenges related to the stability and aggregation of this TNF receptor fusion protein.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when working with this compound?
This compound, as a recombinant TNF receptor-IgG fusion protein, is susceptible to both physical and chemical instability. The primary concerns are:
-
Aggregation: This is a common issue for therapeutic proteins and can be triggered by various stress factors including elevated temperatures, freeze-thaw cycles, mechanical stress (e.g., agitation), and exposure to interfaces (e.g., air-water). Aggregation can range from soluble dimers and oligomers to larger, insoluble aggregates.
-
Chemical Degradation: Like other proteins, this compound can undergo chemical modifications such as deamidation, oxidation, and hydrolysis. These modifications can alter the protein's structure and function, and in some cases, can promote aggregation.
-
Conformational Instability: Changes in the three-dimensional structure of this compound can expose hydrophobic regions that are normally buried within the protein's core. This can lead to increased self-association and aggregation.
Q2: How does pH affect the stability of this compound?
The pH of the formulation is a critical factor for the stability of this compound. While specific data for this compound is not extensively available in the public domain, studies on similar TNF receptor fusion proteins, such as Etanercept, provide valuable insights. For these types of proteins, a pH range of 6.0 to 6.6 has been shown to be optimal for stability, minimizing aggregation.[1] Deviations from the optimal pH can lead to an increase in electrostatic interactions or conformational changes that promote aggregation.
Q3: What is the thermal stability of this compound?
Troubleshooting Guides
Issue 1: I am observing aggregation in my this compound sample. How can I troubleshoot this?
Aggregation is a common challenge. The following steps can help you identify the cause and find a solution.
Step 1: Characterize the Aggregates
First, it is important to understand the nature of the aggregates.
-
Visual Inspection: Are the aggregates visible to the naked eye (insoluble aggregates)?
-
Analytical Techniques: Use a combination of analytical methods to characterize the size and nature of the aggregates.
| Analytical Technique | Information Provided |
| Size-Exclusion Chromatography (SEC) | Quantifies the amount of monomer, dimer, and higher-order soluble aggregates. |
| Dynamic Light Scattering (DLS) | Determines the size distribution of particles in solution, including aggregates. |
| Circular Dichroism (CD) Spectroscopy | Assesses changes in the secondary and tertiary structure of the protein, which can indicate unfolding that may lead to aggregation. |
Step 2: Investigate Potential Causes
Consider the following potential causes for aggregation:
-
Temperature Stress: Was the sample exposed to high temperatures or multiple freeze-thaw cycles?
-
Mechanical Stress: Was the sample subjected to vigorous vortexing or shaking?
-
Incorrect Buffer Conditions: Is the pH and ionic strength of your buffer appropriate?
-
High Protein Concentration: Higher concentrations can increase the likelihood of aggregation.
-
Presence of Contaminants: Impurities or leachables from containers can sometimes promote aggregation.
Step 3: Implement Solutions
Based on the potential cause, consider the following solutions:
-
Optimize Formulation:
-
pH: Ensure the pH is within the optimal range (around 6.0-6.5).
-
Excipients: The addition of certain excipients can help stabilize this compound. Consider including:
-
-
Control Handling and Storage:
-
Avoid repeated freeze-thaw cycles.
-
Use gentle mixing techniques (e.g., slow inversion instead of vortexing).
-
Store at recommended temperatures (typically 2-8°C for liquid formulations).
-
Issue 2: I am concerned about the immunogenicity of my this compound preparation. What should I consider?
The formation of anti-drug antibodies (ADAs) has been observed in patients treated with this compound, and this can be linked to the presence of aggregates.[3]
Key Considerations:
-
Aggregate Content: The presence of aggregates is a significant risk factor for increased immunogenicity. It is crucial to minimize aggregation in your this compound preparations.
-
Structural Integrity: Modifications to the protein structure can expose new epitopes that may be recognized by the immune system.
-
Formulation Components: While excipients are used to stabilize the protein, it's important to ensure they do not contribute to an immune response.
Recommendations:
-
Rigorously monitor for and characterize any aggregates present in your samples.
-
Use formulation strategies that are known to minimize aggregation.
-
When possible, assess the immunogenic potential of your this compound formulation in appropriate in vitro or in vivo models.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general method for analyzing this compound aggregation using SEC. The specific parameters may need to be optimized for your system.
-
System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight of this compound (a dimer is approximately 150 kDa).
-
Mobile Phase: A buffer that is compatible with this compound and does not promote on-column aggregation. A common choice is a phosphate-based buffer at a pH around 6.8.
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection Volume: 20-100 µL.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Monitor the absorbance at 280 nm.
-
Analysis: The monomer, dimers, and higher-order aggregates will elute at different retention times. Integrate the peak areas to quantify the percentage of each species.
Visualizations
Caption: A simplified diagram illustrating the potential pathways of this compound aggregation.
Caption: A workflow for troubleshooting this compound aggregation.
References
- 1. US20150290325A1 - LIQUID FORMULATIONS FOR TNFR:Fc FUSION PROTEINS - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. TNF neutralization in MS: results of a randomized, placebo-controlled multicenter study. The this compound Multiple Sclerosis Study Group and The University of British Columbia MS/MRI Analysis Group - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Lenercept neutralization assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenercept neutralization assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a recombinant fusion protein that acts as a tumor necrosis factor (TNF) antagonist. It consists of the extracellular domain of the human p55 TNF receptor (TNFR1) fused to the Fc portion of human IgG1. This compound works by binding to soluble and transmembrane TNF-α, a pro-inflammatory cytokine. This binding prevents TNF-α from interacting with its cell surface receptors, thereby inhibiting the downstream signaling pathways that lead to inflammation and apoptosis.
Q2: Which cell line is recommended for a this compound neutralization assay?
The murine fibrosarcoma cell line L929 is commonly used for TNF-α cytotoxicity and neutralization assays. These cells are sensitive to TNF-α-induced apoptosis, making them a suitable model to measure the neutralizing capacity of agents like this compound.[1][2][3]
Q3: What are the critical quality attributes of a this compound neutralization assay?
The critical quality attributes for a robust this compound neutralization assay include accuracy, precision, specificity, sensitivity, and reproducibility. These attributes ensure that the assay reliably measures the neutralizing activity of this compound and can distinguish it from non-specific effects.
Troubleshooting Guide
High Variability in Replicate Wells
Q4: We are observing a high coefficient of variation (CV > 15%) between replicate wells. What are the potential causes and solutions?
High variability within a single experiment is a common issue in cell-based assays. Several factors can contribute to this problem.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Maintain a consistent pipetting rhythm and tip immersion depth. |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous by gently mixing before and during plating. To avoid the "edge effect," where cells cluster at the well perimeter, allow plates to sit at room temperature for 10-15 minutes before incubation to ensure even cell distribution. Alternatively, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[4] |
| Temperature and Evaporation Gradients | Ensure the incubator has stable and uniform temperature and humidity. Avoid stacking plates, as this can create temperature gradients. Using a hydration chamber can also help minimize evaporation.[5] |
| Incomplete Reagent Mixing | After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without disturbing the cell monolayer. |
Inconsistent Results Between Experiments (Inter-Assay Variability)
Q5: Our IC50 values for this compound vary significantly from one experiment to another. How can we improve inter-assay consistency?
Inter-assay variability can be minimized by standardizing the experimental protocol and materials.
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range to avoid phenotypic drift. Regularly monitor cell viability and morphology. Start experiments only when cells are in the logarithmic growth phase. |
| Reagent Variability | Use the same lot of critical reagents (e.g., TNF-α, this compound, serum) for a set of experiments. If changing lots is unavoidable, perform a bridging study to ensure comparability. Store all reagents according to the manufacturer's instructions to prevent degradation. |
| Protocol Deviations | Create and strictly follow a detailed Standard Operating Procedure (SOP). Ensure all operators are trained on the SOP to minimize user-dependent variations in incubation times, reagent preparation, and handling. |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, as it can significantly impact cell health and response to stimuli. |
Assay Signal and Performance Issues
Q6: We are experiencing a low signal-to-noise ratio in our assay. What could be the reason?
A low signal-to-noise ratio can be caused by either a weak signal from the treated cells or a high background.
| Potential Cause | Recommended Solution |
| Low Assay Signal | Optimize the cell seeding density to ensure a sufficient number of viable cells at the end of the assay. Increase the concentration of the detection reagent or the incubation time, ensuring it is within the linear range of the assay. Confirm the activity of the TNF-α stock. |
| High Background Signal | Use fresh, sterile reagents and media to avoid contamination. If using a tetrazolium-based viability assay (e.g., MTT, XTT), be aware that serum components can non-specifically reduce the tetrazolium salts; consider washing the cells with serum-free medium before adding the detection reagent.[6] Ensure that the final concentration of solvents like DMSO is low (typically <0.5%) and consistent across all wells. |
Quantitative Data Summary
The following tables provide expected ranges for key quantitative parameters in a this compound neutralization assay using L929 cells. These values are illustrative and should be established for your specific laboratory conditions.
Table 1: Typical Concentrations for Assay Components
| Component | Typical Concentration Range |
| L929 Cell Seeding Density | 2 x 10⁴ to 5 x 10⁴ cells/well |
| Recombinant Human TNF-α | 0.5 - 2 ng/mL |
| This compound (Positive Control) | 10 - 1000 ng/mL |
| Actinomycin D | 0.5 - 1 µg/mL |
Table 2: Expected Assay Performance Parameters
| Parameter | Expected Value |
| Positive Control (this compound) IC50 | 40 - 60 ng/mL[7] |
| Maximum Cell Viability (Cells only) | > 90% |
| Minimum Cell Viability (TNF-α only) | < 20% |
| Z'-factor | ≥ 0.5 |
Experimental Protocol: this compound Neutralization Assay
This protocol describes a cell-based assay to determine the neutralizing activity of this compound against TNF-α-induced cytotoxicity in L929 cells.
Materials:
-
L929 murine fibrosarcoma cells
-
This compound (or other TNF-α inhibitor as a positive control)
-
Recombinant human TNF-α
-
Actinomycin D
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or a commercial luminescent kit)
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest L929 cells in logarithmic growth phase and determine cell viability.
-
Seed the cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Preparation of Reagents:
-
Prepare a stock solution of Actinomycin D in complete medium at a 2X concentration (e.g., 2 µg/mL).
-
Prepare a stock solution of TNF-α in complete medium with 2X Actinomycin D at a concentration that induces ~80% cell death (e.g., 2 ng/mL).
-
Prepare serial dilutions of this compound (and any test samples) in complete medium with 2X Actinomycin D.
-
-
Neutralization Reaction:
-
In a separate 96-well plate (or deep-well block), mix equal volumes (e.g., 50 µL) of the this compound dilutions and the TNF-α solution.
-
Incubate the mixture for 1 hour at 37°C to allow this compound to neutralize TNF-α.
-
-
Cell Treatment:
-
Carefully remove the medium from the L929 cell plate.
-
Add 100 µL of the this compound/TNF-α mixture to the corresponding wells.
-
Include the following controls on each plate:
-
Cells only (Maximum viability): 100 µL of complete medium.
-
TNF-α only (Minimum viability): 100 µL of the TNF-α solution.
-
This compound only (No cytotoxicity control): 100 µL of the highest concentration of this compound.
-
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
-
Cell Viability Measurement:
-
After incubation, measure cell viability using a suitable method (e.g., MTT assay).
-
If using an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the "Cells only" control.
-
Plot the cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve).
-
Visualizations
Caption: this compound's mechanism of action in the TNF-α signaling pathway.
Caption: Experimental workflow for the this compound neutralization assay.
Caption: A decision tree for troubleshooting common sources of variability.
References
- 1. Establishment of a consistent L929 bioassay system for TNF-alpha quantitation to evaluate the effect of lipopolysaccharide, phytomitogens and cytodifferentiation agents on cytotoxicity of TNF-alpha secreted by adherent human mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Optimization of the L-M cell bioassay for quantitating tumor necrosis factor alpha in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Lenercept Glycosylation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of glycosylation on the activity of Lenercept, a p55 TNF receptor-IgG1 fusion protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a recombinant therapeutic fusion protein designed to neutralize the biological activity of Tumor Necrosis Factor-alpha (TNF-α). It consists of the extracellular domain of the human p55 TNF receptor (TNFR1) fused to the Fc portion of human IgG1.[1][2] This structure allows this compound to act as a decoy receptor, binding to soluble TNF-α and preventing it from interacting with its natural receptors on cell surfaces, thereby inhibiting the downstream inflammatory signaling cascade.
Q2: Why is glycosylation a critical quality attribute for this compound?
Glycosylation, the enzymatic attachment of sugar chains (glycans) to the protein, is a critical post-translational modification that significantly influences the therapeutic protein's properties. For Fc-fusion proteins like this compound, glycosylation can impact:
-
Stability and Folding: Glycans can help stabilize the protein structure, improve solubility, and prevent aggregation.[3][4]
-
Pharmacokinetics (PK): The type and complexity of glycans, particularly terminal sialic acid residues, can dramatically affect the protein's half-life in circulation.[2][5]
-
Biological Activity: Glycosylation of the Fc region is crucial for mediating effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
-
Immunogenicity: Non-human or aberrant glycan structures can trigger an immune response in patients.[5]
Q3: What are the known glycosylation sites on TNF receptor-IgG1 fusion proteins?
While specific data for this compound is limited, detailed analysis of the analogous p75 TNF receptor fusion protein, Etanercept, reveals a complex glycosylation profile. Etanercept contains three potential N-glycosylation sites in the TNFR domain (at asparagine residues N149 and N171) and one in the Fc domain (N317).[3] It also possesses numerous O-glycosylation sites, primarily in the region linking the TNFR domain to the Fc portion.[3][6] The N-glycans in the TNFR domain are typically highly sialylated complex structures, while the Fc domain predominantly carries core-fucosylated, biantennary glycans.[3]
Troubleshooting Guide
Problem: I am observing significant batch-to-batch variability in my this compound's in vivo efficacy and clearance rates.
Possible Cause: Inconsistent glycosylation, particularly variations in sialic acid content.
Explanation: The circulatory half-life of glycoproteins is heavily influenced by their glycan structures. Terminal sialic acid residues can "mask" underlying galactose residues, preventing rapid clearance from the bloodstream via asialoglycoprotein receptors in the liver.[2][5] Therefore, batches with lower levels of sialylation will likely be cleared more quickly, reducing their overall exposure and efficacy.
Troubleshooting Steps:
-
Glycan Profiling: Perform N-glycan analysis on different batches using a technique like HILIC-UPLC (see Experimental Protocol 1) to quantify the relative abundance of sialylated vs. non-sialylated glycan species.
-
Correlate with PK Data: Compare the glycan profiles with the pharmacokinetic data from each batch. A direct positive correlation between sialic acid content and serum half-life is expected.[5]
-
Review Manufacturing Process: Investigate the cell culture conditions (e.g., media composition, pH, temperature) as these parameters are known to significantly affect the glycosylation profile of recombinant proteins.
Problem: My this compound shows good TNF-α binding in an ELISA or SPR assay, but has lower than expected cell-killing activity in ADCC assays.
Possible Cause: High levels of core fucosylation on the Fc domain N-glycan.
Explanation: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) is a critical effector function for many Fc-containing therapeutics. This process is initiated by the binding of the Fc region to FcγRIIIa receptors on the surface of immune effector cells, such as Natural Killer (NK) cells. The presence of a fucose sugar attached to the core N-glycan at position Asn297 in the Fc region sterically hinders this interaction, significantly reducing the binding affinity for FcγRIIIa and thereby diminishing ADCC potency.[7][8][9] Removing this core fucose (afucosylation) can enhance ADCC activity by up to 50-fold.[9]
Troubleshooting Steps:
-
Quantify Fucosylation Levels: Use glycan profiling techniques (see Experimental Protocol 1) to determine the percentage of afucosylated N-glycans in your this compound preparation.
-
Perform FcγRIIIa Binding Assay: Use Surface Plasmon Resonance (SPR) to directly measure the binding affinity of your this compound batches to recombinant FcγRIIIa. Batches with higher afucosylation levels should exhibit stronger binding.
-
Optimize Cell Line/Expression System: If high ADCC activity is desired, consider using glyco-engineered cell lines (e.g., FUT8 knockout CHO cells) that produce afucosylated proteins.
Problem: I am seeing inconsistent results in my TNF-α binding affinity assays (SPR).
Possible Cause: Glycan heterogeneity affecting the conformation of the TNF-binding domain or improper assay setup.
Explanation: While the primary role of glycosylation in activity is often linked to PK and effector functions, glycans on the receptor domain itself can influence proper folding and conformation. Significant variations in these glycans could potentially impact the binding affinity for TNF-α. However, issues with the SPR assay itself, such as improper ligand immobilization or buffer mismatch, are also common sources of variability.
Troubleshooting Steps:
-
Characterize Glycoform Heterogeneity: Analyze the complexity of the glycan profile on the TNFR domain. High heterogeneity could contribute to variable binding kinetics.
-
Enzymatic Deglycosylation: As a control experiment, treat this compound with PNGase F to remove all N-glycans and measure the binding affinity of the deglycosylated protein. This will establish a baseline and indicate the overall contribution of N-glycans to the interaction.
-
Optimize SPR Protocol: Systematically review and optimize your SPR protocol (see Experimental Protocol 2), paying close attention to ligand immobilization levels, analyte concentration series, and regeneration conditions to ensure robust and reproducible data.
Quantitative Data Summary
Data from studies on Etanercept and other TNFR:Fc fusion proteins provide quantitative insights into how specific glycan attributes affect function.
Table 1: Impact of Sialylation on TNFR2:Fc Pharmacokinetics
| Glycoform | Sialic Acid Content | In Vivo Half-Life (rats) | In Vitro FcRn Binding Affinity (KD) |
|---|---|---|---|
| High Sialylation | High | Longer | Weaker |
| Low Sialylation | Low | Shorter | Stronger |
| Source: Adapted from studies on TNFR2:Fc fusion proteins expressed in glycoengineered Pichia pastoris. A direct positive correlation was observed between sialylation and PK properties, while an inverse relationship was seen with FcRn binding affinity. |
Table 2: Impact of Afucosylation on Fc Effector Function
| Glycoform | FcγRIIIa Binding Affinity | ADCC Activity (Relative Potency) |
|---|---|---|
| Fucosylated (Standard) | Baseline | 1x |
| Afucosylated | ~10-50 fold increase | ~8-50 fold increase |
| Source: Compiled from multiple studies on IgG1 antibodies and Fc-fusion proteins. The removal of core fucose dramatically enhances binding to FcγRIIIa and subsequent ADCC activity.[7][9][10] |
Table 3: Binding Affinities of TNF-α Antagonists
| Molecule | Target | Method | Binding Affinity (KD) |
|---|---|---|---|
| Etanercept | Soluble TNF-α | KinExA | 0.4 pM |
| Etanercept | Membrane TNF-α | Radioligand Assay | 445 pM |
| Etanercept | Soluble TNF-α | SPR | 11 pM |
| Source: Data compiled from comparative studies. Note that affinity values can vary based on the analytical method used.[6][11] |
Key Experimental Protocols
Experimental Protocol 1: N-Glycan Profiling by HILIC-UPLC
Objective: To release, label, and analyze the N-glycan profile of this compound to determine the relative abundance of different glycan structures (e.g., fucosylated, sialylated, high-mannose).
Methodology:
-
Denaturation: Denature 20-50 µg of this compound in a buffer containing a surfactant (e.g., SDS or RapiGest SF™) by heating at ~95°C for 5 minutes. This unfolds the protein to ensure complete access for the deglycosylating enzyme.
-
Enzymatic Deglycosylation: Cool the sample and add a non-ionic surfactant like IGEPAL CA-630 to sequester the denaturing surfactant. Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 1-4 hours (or overnight) to cleave the N-linked glycans from the protein backbone.
-
Fluorescent Labeling: The released glycans are then labeled with a fluorescent dye (e.g., 2-aminobenzamide [2-AB] or a more rapid, high-sensitivity label like RapiFluor-MS™). This involves a chemical reaction (reductive amination) that attaches the dye to the reducing end of the glycan.
-
Clean-up: Remove excess label and other reaction components using a Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) plate or spin column. Glycans are retained on the column while hydrophobic contaminants are washed away. The labeled glycans are then eluted with an aqueous buffer.
-
HILIC-UPLC Analysis: Separate the labeled glycans on a UPLC system equipped with a HILIC column (e.g., Waters ACQUITY BEH Glycan column). The separation is typically achieved using a gradient of acetonitrile and an aqueous buffer like ammonium formate.
-
Detection and Quantification: Detect the separated glycans using a fluorescence detector. The resulting chromatogram will show peaks corresponding to different glycan structures. Identify peaks by comparing their retention times (often converted to Glucose Units, GU) to a labeled dextran ladder standard and a reference glycan library. Relative quantification is performed by integrating the area of each peak. For structural confirmation, the UPLC can be coupled to a mass spectrometer (MS).
Experimental Protocol 2: TNF-α Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics (association and dissociation rates) and determine the equilibrium dissociation constant (KD) of this compound binding to TNF-α.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject recombinant human TNF-α (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip surface.
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the TNF-α ligand to allow for reference subtraction.
-
-
Analyte Binding Analysis:
-
Prepare a series of this compound (analyte) dilutions in a suitable running buffer (e.g., HBS-EP+ buffer) at various concentrations (e.g., ranging from 0.1 nM to 50 nM).
-
Inject the this compound solutions sequentially over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the binding response (in Resonance Units, RU) over time, including an association phase (during injection) and a dissociation phase (as buffer flows over the chip after injection).
-
-
Surface Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH glycine-HCl buffer) to dissociate the bound this compound from the TNF-α, preparing the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
Caption: this compound mechanism of action, inhibiting the TNF-α signaling pathway.
Caption: Experimental workflow for N-glycan profiling of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound activity.
References
- 1. What is Fc Fusion Proteins Glycosylation and Its Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. ovid.com [ovid.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Glycosylation of Therapeutic Proteins: An Effective Strategy to Optimize Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of new peptide-Fc fusion proteins that mediate antibody-dependent cellular cytotoxicity against different types of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Immunogenicity of Lenercept in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing and troubleshooting the development of anti-drug antibodies (ADAs) against Lenercept, a p55 TNF receptor fusion protein, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is immunogenicity a concern in animal studies?
This compound is a recombinant fusion protein that combines the soluble human p55 tumor necrosis factor (TNF) receptor with the Fc portion of human IgG1.[1] It functions by acting as a decoy receptor, binding to TNF-α and inhibiting its pro-inflammatory activity.[1][2][3] As a human protein administered to an animal, it is recognized as foreign, which can provoke an immune response and the generation of anti-Lenercept antibodies (ADAs).[4] This immunogenicity is a critical concern because ADAs can neutralize the drug's therapeutic effect, accelerate its clearance from circulation, and potentially lead to adverse events, thereby confounding the interpretation of toxicology, pharmacokinetic (PK), and pharmacodynamic (PD) data.[5][6][7] In clinical trials of this compound, the development of non-neutralizing antibodies was linked to accelerated drug clearance and a transient clinical effect.[8][9]
Q2: What are the primary strategies to reduce the immunogenicity of a fusion protein like this compound before starting animal studies?
The primary strategy is to engineer the protein to be less immunogenic, a process often called "de-immunization".[10] Key approaches include:
-
Modifying Junctional Epitopes: The region where the TNF receptor is fused to the IgG1 Fc portion can create novel peptide sequences (junctional epitopes) that are not normally found in the body.[10] These can be potent T-cell epitopes. Computational modeling and in vitro assays can identify these epitopes, which can then be modified through amino acid substitutions to reduce their binding affinity to Major Histocompatibility Complex (MHC) Class II molecules.[10][11][12]
-
Introducing Glycosylation: Adding N-linked or O-linked glycosylation sites near the fusion junction can shield potential epitopes from recognition by the immune system.[11]
-
Humanization: While this compound is derived from human proteins, ensuring maximal "humanness" in any linker regions or non-human components is critical for reducing immunogenicity in subsequent human trials.[13]
Q3: How can the experimental protocol for an animal study be designed to minimize ADA development?
Several factors in the study design can influence the immune response:
-
Dose Selection: Higher doses of a biologic can sometimes induce immune tolerance, leading to a lower incidence of ADAs compared to lower doses.[14] Conversely, very low doses can form immune complexes that are more likely to trigger an ADA response.[14]
-
Route and Frequency of Administration: The route of administration (e.g., intravenous vs. subcutaneous) and the dosing schedule (e.g., frequent vs. infrequent) can impact the magnitude and nature of the immune response.[7][15] Episodic dosing may be more immunogenic than maintenance dosing.[7]
-
Use of Immunomodulators: Co-administration with an immunosuppressive agent, such as methotrexate or rapamycin, can be a powerful strategy to prevent or reduce the formation of ADAs.[7][13]
Q4: What is the standard workflow for detecting anti-Lenercept antibodies in animal samples?
ADA testing follows a tiered approach to ensure accuracy and eliminate false positives.[5][16]
-
Screening Assay: All study samples are first analyzed with a highly sensitive screening assay (commonly a bridging ELISA) to identify any potentially positive samples.[5]
-
Confirmatory Assay: Samples that screen positive are then tested in a confirmatory assay to demonstrate the specificity of the antibodies. This is typically done by spiking the sample with an excess of this compound; a significant reduction in the assay signal confirms the presence of specific anti-Lenercept antibodies.[5][16]
-
Characterization: Confirmed positive samples may undergo further characterization to determine the antibody titer (a measure of concentration) and to assess whether they are neutralizing antibodies (NAbs), which directly inhibit the drug's function.[5]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| High incidence of ADAs across all dose groups. | The fusion protein is highly immunogenic in the selected animal model.Impurities or aggregates in the drug product may be acting as adjuvants.The dosing schedule is highly immunogenic. | Protein Engineering: Re-evaluate the fusion junction for potential T-cell epitopes.[10][11]Formulation Analysis: Characterize the drug product for purity and the presence of aggregates. Consider reformulating to minimize these.Protocol Modification: Consider co-administration with an immunomodulator or adjusting the dose and schedule.[7] |
| Unexpected Pharmacokinetic (PK) Profile (e.g., rapid clearance). | ADAs may be forming and accelerating the clearance of this compound.[9]This is a known effect observed in early this compound trials.[9][17] | Analyze samples from affected animals for ADAs, even if not originally planned.Correlate the ADA status and titer of each animal with its individual PK profile to establish a relationship.[6] |
| High rate of false positives in the screening assay. | Non-specific binding of serum proteins to the assay plate or reagents.[5]The screening cut-point may be set too low, leading to a high false discovery rate.[14] | Assay Optimization: Increase the concentration of blocking agents and detergents in assay buffers.Cut-Point Re-evaluation: Re-calculate the assay cut-point using a larger set of baseline (pre-dose) samples from the study animals. |
| Inconsistent results in the neutralizing antibody (NAb) assay. | Matrix effects from the animal serum interfering with the assay readout.Low affinity or non-neutralizing antibodies are present, which bind to the drug but do not block its function. | Assay Validation: Ensure the NAb assay has been properly validated for selectivity and matrix effects.Data Interpretation: Recognize that not all ADAs are neutralizing.[8][9] Correlate NAb results with pharmacodynamic (PD) data to assess the functional impact. |
Experimental Protocols
Protocol 1: General Method for an Anti-Lenercept Antibody Bridging ELISA
This protocol outlines a standard bridging ELISA for the screening and confirmation of anti-Lenercept antibodies.
Objective: To detect antibodies in animal serum that can bind to this compound.
Materials:
-
Microtiter plates (96-well, high-binding)
-
This compound (for coating and for conjugation)
-
Biotinylation reagent (e.g., NHS-Biotin)
-
Labeling reagent (e.g., Sulfo-TAG NHS-Ester for ECL platforms)
-
Streptavidin-Horseradish Peroxidase (HRP) or equivalent detection reagent
-
TMB substrate (for colorimetric detection) or read buffer (for ECL)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Positive Control: Affinity-purified polyclonal anti-Lenercept antibodies raised in the relevant species.[16][18]
-
Negative Control: Pooled serum from treatment-naïve animals.
-
Study samples (serum)
Procedure:
-
Plate Coating: Coat microtiter plates with an optimized concentration of this compound in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing & Blocking: Wash plates to remove unbound this compound. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add study samples (pre-diluted in assay diluent), positive controls, and negative controls to the wells. Incubate for 1-2 hours to allow any anti-Lenercept antibodies to bind to the coated this compound.
-
Washing: Wash plates thoroughly.
-
Detection Reagent Incubation: Add a solution containing a mix of biotinylated-Lenercept and labeled-Lenercept. The anti-Lenercept ADA in the sample will form a "bridge" between the coated this compound and the detection reagents. Incubate for 1-2 hours.
-
Washing: Wash plates thoroughly.
-
Signal Generation:
-
For HRP-based assays: Add Streptavidin-HRP, incubate, wash, and then add TMB substrate. Stop the reaction and read absorbance.
-
For ECL-based assays: Add the appropriate read buffer and read the plate on an ECL reader.
-
-
Data Analysis: Compare the signal from each sample to the pre-determined screening cut-point. Samples with signals above the cut-point are considered potentially positive.
-
Confirmation Step: For potentially positive samples, repeat the assay with one modification: pre-incubate the diluted sample with a high concentration of this compound before adding it to the plate. A significant reduction in signal compared to the un-spiked sample confirms specificity.
Visualizations
Diagram 1: T-Cell Dependent ADA Development Pathway
Caption: Workflow of T-cell dependent anti-Lenercept antibody (ADA) production.
Diagram 2: ADA Testing Workflow
Caption: Tiered approach for preclinical anti-drug antibody (ADA) testing.
Diagram 3: Troubleshooting High ADA Incidence
Caption: Decision tree for troubleshooting high ADA incidence in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etanercept - Wikipedia [en.wikipedia.org]
- 3. enbrelpro.com [enbrelpro.com]
- 4. Concordance of preclinical and clinical pharmacology and toxicology of monoclonal antibodies and fusion proteins: soluble targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an automated assay for anti-drug-antibodies in rat serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-drug Antibody Analysis for Preclinical Studies [healthtech.com]
- 7. Strategies for overcoming anti-tumor necrosis factor drug antibodies in inflammatory bowel disease: Case series and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein, Ro 45-2081 (this compound): results of a dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein Ro 45-2081 (this compound): a double blind, placebo controlled dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6992174B2 - Reducing the immunogenicity of fusion proteins - Google Patents [patents.google.com]
- 11. US20030166877A1 - Reducing the immunogenicity of fusion proteins - Google Patents [patents.google.com]
- 12. Reducing the immunogenicity of fusion proteins [patentalert.com]
- 13. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Immunogenicity of TNF-Inhibitors [frontiersin.org]
- 16. Immunogenicity Testing: Definition, Guidelines, and Anti-Drug Antibody Detection - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. neurology.org [neurology.org]
- 18. Comparing Immunogenicity Assessment Methods | KCAS Bio [kcasbio.com]
Lenercept Technical Support Center: Solubility and Reconstitution Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and reconstitution of Lenercept. Given that specific quantitative data for this compound is limited in publicly available literature, this guide leverages information from the closely related p75 TNF receptor-Fc fusion protein, Etanercept, alongside established protocols for recombinant Fc-fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a recombinant fusion protein. It consists of the soluble portion of the human p55 tumor necrosis factor receptor (TNFR) linked to the Fc portion of human IgG1.[1][2] Its mechanism of action involves binding to and neutralizing tumor necrosis factor-alpha (TNF-α) and TNF-beta (lymphotoxin-alpha), preventing these pro-inflammatory cytokines from binding to their cell surface receptors and initiating a signaling cascade that leads to inflammation.
Q2: What is the recommended solvent for reconstituting lyophilized this compound?
A2: For laboratory research purposes, lyophilized this compound can typically be reconstituted with sterile, high-purity water, or sterile phosphate-buffered saline (PBS).[2] For clinical or in vivo applications, sterile Bacteriostatic Water for Injection (BWFI), containing a preservative like benzyl alcohol, or a specific formulation buffer may be required.[3] Always refer to the product-specific datasheet if available.
Q3: What are the typical components of a formulation buffer for a TNF receptor-Fc fusion protein like this compound?
A3: Formulation buffers for Fc-fusion proteins are designed to maintain protein stability, prevent aggregation, and control pH. Common components include:
-
Buffering agents: Phosphate or citrate buffers are often used to maintain a stable pH, typically in the range of 6.0 to 7.8.[4][5]
-
Stabilizers/Lyoprotectants: Sugars such as sucrose or trehalose, and polyols like mannitol, are included to protect the protein during lyophilization and in the reconstituted state.
-
Tonicity modifiers: Salts like sodium chloride (NaCl) are used to adjust the tonicity of the solution.[4]
-
Amino acids: L-histidine or L-arginine can be added to further stabilize the protein and reduce aggregation.[4]
Troubleshooting Guides
Issue 1: Poor Solubility or Incomplete Dissolution
Symptoms:
-
Visible particles or flakes remain after reconstitution.
-
The solution appears cloudy or opalescent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Reconstitution Solvent | Ensure you are using the recommended solvent. For lyophilized proteins, high-purity water or a specific buffer is often required. Avoid using solvents that are not specified in the protocol. |
| Low Temperature of Solvent | Allow both the lyophilized protein vial and the reconstitution solvent to equilibrate to room temperature before mixing. |
| Inadequate Mixing | After adding the solvent, allow the vial to sit for several minutes, then gently swirl or rock the vial to mix. Avoid vigorous shaking or vortexing, as this can cause foaming and protein denaturation.[6] |
| Protein Concentration is Too High | Check if you are attempting to reconstitute the protein at a concentration that exceeds its solubility limit in the chosen buffer. Try reconstituting at a lower concentration. |
| pH of the Reconstitution Buffer is at the Protein's Isoelectric Point (pI) | Proteins are least soluble at their pI.[7] Adjust the pH of the buffer to be at least one unit away from the pI. |
Issue 2: Protein Aggregation Post-Reconstitution
Symptoms:
-
The solution becomes cloudy or develops visible precipitates over time, even after initial complete dissolution.
-
Loss of biological activity in functional assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer Composition | The pH, ionic strength, or absence of stabilizing excipients can lead to aggregation.[7][8] Consider using a formulation buffer containing stabilizers like sucrose or trehalose and amino acids like L-histidine or L-arginine. Increasing the buffer concentration can sometimes suppress aggregation.[5] |
| Multiple Freeze-Thaw Cycles | Repeated freezing and thawing can induce stress on the protein, leading to aggregation.[7] After reconstitution, it is best to aliquot the solution into single-use volumes and store them at the recommended temperature.[6] |
| Improper Storage Temperature | Store the reconstituted solution at the recommended temperature, typically 2-8°C for short-term storage or -20°C to -80°C for long-term storage.[7] |
| High Protein Concentration | Higher protein concentrations can increase the likelihood of aggregation.[7] If possible, work with the protein at the lowest concentration suitable for your experiment. |
| Presence of Impurities | Impurities from the expression or purification process can sometimes act as nucleation points for aggregation. Ensure you are using a highly purified protein preparation. |
Data Presentation
Table 1: Common Formulation Components for TNF Receptor-Fc Fusion Proteins (based on Etanercept data)
| Component Category | Example | Typical Concentration Range | Purpose |
| Buffering Agent | Sodium Phosphate, Sodium Citrate | 10-25 mM | Maintain stable pH |
| pH Range | - | 6.0 - 7.8 | Optimize stability and solubility |
| Stabilizer/Lyoprotectant | Sucrose, Trehalose, Mannitol | 1-10% (w/v) | Protect during lyophilization and storage |
| Tonicity Modifier | Sodium Chloride (NaCl) | 75-150 mM | Adjust solution tonicity |
| Amino Acid | L-Histidine, L-Arginine | 10-25 mM | Reduce aggregation, enhance stability |
Table 2: Influence of pH on the Stability of Etanercept (as a proxy for this compound)
| pH | Observation on Aggregation (Low Buffer Concentration) | Impact on Conformational Stability (Tm) |
| 6.6 | Prone to aggregation | Lower thermal stability |
| 7.4 - 7.8 | Reduced aggregation | Higher thermal stability |
| 8.6 | Increased electrical repulsion, less aggregation in high buffer concentration | Increased thermal stability of certain domains |
Data extrapolated from studies on Etanercept.[5][9]
Experimental Protocols
Protocol 1: Standard Reconstitution of Lyophilized this compound
-
Preparation: Before opening the vial, briefly centrifuge it to ensure the lyophilized powder is at the bottom. Allow the vial and the recommended reconstitution buffer (e.g., sterile PBS) to equilibrate to room temperature.
-
Solvent Addition: Using a sterile syringe, slowly add the calculated volume of the reconstitution buffer to the vial, directing the stream down the side of the vial to avoid foaming.
-
Dissolution: Allow the vial to stand for 15-30 minutes at room temperature. Gently swirl the vial to mix. Do not vortex or shake vigorously. [6]
-
Visual Inspection: The reconstituted solution should be clear and colorless.[3] If any particulates or discoloration are observed, do not use the solution.
-
Storage: For immediate use, keep the solution at 2-8°C. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol to a final concentration of 5-50%), aliquot the solution into single-use vials, and store at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the reconstituted this compound solution at the desired concentration in the appropriate buffer. Filter the sample through a low protein-binding 0.22 µm filter to remove any dust or extraneous particles.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample cell to the desired measurement temperature.
-
Measurement: Place the sample in the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the particles in the solution.
-
Data Analysis: The software will analyze the correlation function of the scattered light to determine the size distribution of the particles in the sample. The presence of a significant population of larger particles (e.g., >100 nm) is indicative of aggregation.
Visualizations
Caption: this compound's mechanism of action.
Caption: this compound reconstitution workflow.
Caption: Troubleshooting logic for this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rch.org.au [rch.org.au]
- 4. US20150290325A1 - LIQUID FORMULATIONS FOR TNFR:Fc FUSION PROTEINS - Google Patents [patents.google.com]
- 5. Effects of pH and buffer concentration on the thermal stability of etanercept using DSC and DLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qkine.com [qkine.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
Technical Support Center: Enhancing the Half-life of p55 TNF Receptor Fusion Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo half-life of p55 Tumor Necrosis Factor (TNF) receptor fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for extending the half-life of a p55 TNF receptor fusion protein?
A1: The main strategies focus on increasing the hydrodynamic size of the molecule to reduce renal clearance and utilizing the neonatal Fc receptor (FcRn) recycling pathway. Key methods include:
-
Fc Fusion: Genetically fusing the p55 TNF receptor (TNFR1) to the Fc domain of an immunoglobulin G (IgG). The Fc region binds to the FcRn, rescuing the fusion protein from lysosomal degradation and extending its circulation time.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the protein. This increases the molecule's size and shields it from proteolytic enzymes and renal clearance.
-
Site-Directed Mutagenesis of the Fc Domain: Introducing specific amino acid substitutions in the Fc region to enhance its binding affinity to FcRn at acidic endosomal pH, which can significantly prolong half-life.
-
Fusion with Albumin or Albumin-Binding Domains: Fusing the p55 TNF receptor to human serum albumin (HSA) or a domain that binds to HSA leverages the long half-life of albumin.
Q2: What is the typical half-life of a p55 TNF receptor-Fc fusion protein?
A2: The half-life can vary depending on the specific construct and host expression system. For instance, Lenercept, a p55-IgG1 fusion protein, has a reported half-life that can be influenced by the development of anti-drug antibodies, which can accelerate its clearance.[1][2] In contrast, Etanercept, a p75-Fc fusion protein, has a well-established half-life of approximately 70 to 100 hours.[3] Modifications such as PEGylation have been shown to increase the half-life of soluble p55 TNF receptor by about 10-fold in animal models.[3]
Q3: How does the choice of the Fc isotype (e.g., IgG1, IgG2, IgG4) affect the half-life of the fusion protein?
A3: Human IgG isotypes 1, 2, and 4 all bind to the FcRn to mediate their recycling, contributing to their long half-lives of approximately 2-3 weeks.[4] The choice of isotype can also influence effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), which may or may not be desirable for a therapeutic p55 TNF receptor fusion protein.
Q4: Can modifications to improve half-life negatively impact the biological activity of the p55 TNF receptor fusion protein?
A4: Yes, this is a critical consideration. Modifications such as PEGylation or mutations in the Fc region can sometimes lead to a loss of binding affinity to TNF-α or cause steric hindrance. It is essential to perform in vitro functional assays, such as TNF-α neutralization assays, to confirm that the engineered protein retains its desired biological activity.
Troubleshooting Guides
Problem 1: Low Yield of the p55 TNF Receptor Fusion Protein During Expression and Purification
| Possible Cause | Suggested Solution |
| Suboptimal expression conditions | Optimize codon usage for the chosen expression system (e.g., CHO, HEK293 cells). Test different expression vectors and promoters. Optimize cell culture conditions such as temperature, pH, and media composition. |
| Protein degradation | Add protease inhibitors during cell lysis and purification. Consider engineering the fusion protein with a more stable linker between the p55 receptor and the Fc domain. |
| Inefficient purification | For Fc-fusion proteins, ensure optimal binding conditions for Protein A or Protein G affinity chromatography. Check the pH and ionic strength of buffers. If the protein is sensitive to low pH elution, consider using alternative elution methods with a higher pH.[5] |
| Protein aggregation | See Troubleshooting Guide for Protein Aggregation below. |
Problem 2: The Engineered Fusion Protein Shows Reduced or No Biological Activity
| Possible Cause | Suggested Solution |
| Steric hindrance | The modification (e.g., PEG chain, mutation) may be interfering with the TNF-α binding site. Consider redesigning the linker between the p55 receptor and the fusion partner to provide more flexibility. If using PEGylation, explore site-specific conjugation away from the binding domain. |
| Misfolding | Improper folding during expression can lead to a loss of function. Optimize refolding protocols if the protein is expressed as inclusion bodies. Co-expression with molecular chaperones may improve proper folding in some systems. |
| Loss of binding affinity due to mutagenesis | If site-directed mutagenesis was performed, the mutation may have inadvertently altered the conformation of the binding site. Perform structural modeling to predict the impact of mutations. Screen a panel of mutants to identify those that retain high affinity. |
| Improper glycosylation | Glycosylation patterns can influence protein folding and activity. The choice of expression system (e.g., mammalian vs. yeast) significantly impacts glycosylation. Ensure the expression system provides the necessary post-translational modifications. |
Problem 3: Protein Aggregation During Purification or Storage
| Possible Cause | Suggested Solution |
| Exposure to harsh conditions | Fc-fusion proteins can be sensitive to low pH during elution from Protein A columns.[5] Use a gentle elution buffer with a higher pH or add stabilizing excipients like arginine. Avoid vigorous agitation and multiple freeze-thaw cycles. |
| High protein concentration | Aggregation is often concentration-dependent. Determine the optimal concentration for storage. Screen different buffer formulations with varying pH, ionic strength, and excipients (e.g., sugars, amino acids) to improve solubility and stability. |
| Suboptimal buffer conditions | The buffer composition can significantly impact protein stability. Perform a buffer screen to identify the optimal pH and salt concentration. The addition of detergents or organic solvents in small amounts can sometimes prevent aggregation.[6] |
| Incorrect disulfide bond formation | Ensure that the expression and purification conditions promote correct disulfide bond formation. The addition of reducing agents like DTT or TCEP during certain purification steps may be necessary, followed by a dialysis step to allow for proper refolding. |
Quantitative Data on Half-life Extension
| Molecule | Description | Reported Half-life | Reference |
| This compound | p55 TNF receptor-IgG1 fusion protein | Variable; clearance can be accelerated by anti-drug antibodies. | [1][2] |
| Etanercept | p75 TNF receptor-Fc fusion protein | 70-100 hours in humans | [3] |
| PEGylated scR1antTNF | A PEGylated, engineered p55 TNF receptor antagonist | ~10-fold increase compared to the unmodified version in mice. | [3] |
| Factor IX-Fc | Coagulation Factor IX fused to Fc | 57-83 hours (vs. ~18 hours for Factor IX alone) | [4] |
| rhTIMP-1-PEG | PEGylated recombinant human TIMP-1 | 28 hours (vs. 1.1 hours for unmodified rhTIMP-1) in mice | [7] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the Fc Region for Enhanced FcRn Binding
This protocol provides a general workflow for introducing amino acid substitutions in the Fc region of a p55 TNF receptor-Fc fusion protein to improve its half-life.
-
Primer Design:
-
Design forward and reverse primers incorporating the desired mutation(s). Commonly targeted residues for half-life extension include those at positions M252, S254, T256, M428, and N434 (EU numbering).
-
The primers should be 25-45 nucleotides in length with a melting temperature (Tm) of ≥78°C.[8]
-
The mutation site should be in the middle of the primer, flanked by 10-15 complementary bases on each side.[8]
-
-
PCR Amplification:
-
Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the p55-Fc fusion gene with the mutagenic primers.
-
A typical PCR cycle would be: initial denaturation at 98°C for 30 seconds, followed by 25 cycles of denaturation at 98°C for 10 seconds, annealing at 60°C for 10 seconds, and extension at 72°C for a time appropriate for the plasmid size, and a final extension at 72°C for 5 minutes.
-
-
Template DNA Digestion:
-
Digest the parental, methylated plasmid DNA with a restriction enzyme such as DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Incubate the PCR product with DpnI at 37°C for 1-2 hours.
-
-
Ligation and Transformation:
-
Ligate the ends of the linear, mutated plasmid DNA using T4 DNA ligase.
-
Transform the ligated plasmid into competent E. coli cells.
-
Plate the transformed cells on a selective agar plate and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Confirm the presence of the desired mutation by DNA sequencing.
-
Protocol 2: In Vivo Half-life Determination in Mice using ELISA
This protocol outlines the steps to determine the pharmacokinetic profile of a p55 TNF receptor fusion protein in mice.
-
Animal Dosing:
-
Administer a single intravenous (IV) or subcutaneous (SC) dose of the purified p55 TNF receptor fusion protein to a cohort of mice (e.g., 3-5 mice per time point). The dose will depend on the specific protein and study design.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 72, 96, and 168 hours).
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
-
ELISA for Quantification:
-
Coating: Coat a 96-well ELISA plate with a capture antibody that specifically binds to the p55 TNF receptor or the Fc portion of the fusion protein. Incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Add a standard curve of known concentrations of the fusion protein and the diluted serum/plasma samples to the plate. Incubate for 1-2 hours at room temperature.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated detection antibody that binds to a different epitope on the fusion protein. Incubate for 1 hour at room temperature.
-
Substrate Addition: Add a TMB substrate and stop the reaction with a stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known concentrations of the fusion protein.
-
Determine the concentration of the fusion protein in the unknown samples by interpolating their absorbance values from the standard curve.
-
Plot the serum concentration versus time and use pharmacokinetic software to calculate the half-life (t½) of the fusion protein.
-
Visualizations
Caption: Key strategies for improving p55 TNFR fusion protein half-life.
Caption: Experimental workflow for engineering p55 TNFR fusion proteins.
Caption: Simplified TNF-α signaling pathway via the p55 receptor (TNFR1).
References
- 1. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein, Ro 45-2081 (this compound): results of a dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein Ro 45-2081 (this compound): a double blind, placebo controlled dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A trimeric structural fusion of an antagonistic tumor necrosis factor-α mutant enhances molecular stability and enables facile modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters | springermedizin.de [springermedizin.de]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. Pharmacokinetics of Recombinant Bifunctional Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
addressing inconsistent results with Lenercept in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Lenercept in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Ro 45-2081) is a recombinant fusion protein. It is composed of the extracellular domain of the human tumor necrosis factor receptor p55 (TNFR-p55) fused to the Fc portion of human immunoglobulin G1 (IgG1). Its primary mechanism of action is to neutralize the biological activity of both soluble and transmembrane tumor necrosis factor-alpha (TNF-α) and TNF-β (lymphotoxin-alpha) by acting as a decoy receptor. This prevents TNF from binding to its natural receptors on the cell surface, thereby inhibiting downstream inflammatory signaling pathways.[1]
Q2: What are some common causes of inconsistent results when using this compound in cell culture?
Inconsistent results with this compound can stem from a variety of factors, broadly categorized as issues with the reagent itself, the cell culture system, or the experimental protocol. These can include:
-
Reagent Integrity: Degradation, aggregation, or improper storage of the this compound protein.
-
Cellular Factors: Variable expression of TNF receptors on the cell surface, changes in cell health and passage number, or the presence of endogenous TNF-α production.
-
Protocol Variability: Inconsistencies in incubation times, cell seeding densities, or the concentration of this compound used.
Q3: How should this compound be stored and handled to ensure its stability?
While specific stability data for this compound is not extensively published, general guidelines for recombinant fusion proteins suggest that it should be stored at -20°C or -80°C for long-term storage. For short-term use, it can be kept at 4°C for a limited time, as specified by the manufacturer. It is crucial to avoid repeated freeze-thaw cycles, which can lead to protein aggregation and loss of activity. Aliquoting the stock solution upon receipt is highly recommended. When diluting this compound for use in experiments, it is best to use pre-warmed cell culture medium and mix gently to avoid denaturation.
Q4: My cells are not responding to this compound as expected. What should I check first?
If you observe a lack of response or a diminished effect of this compound, consider the following initial checks:
-
Confirm TNF-α Activity: Ensure that the TNF-α you are using to stimulate your cells is active and used at an appropriate concentration.
-
Cell Line Sensitivity: Verify that your chosen cell line expresses TNF receptors (TNFR1/p55 and/or TNFR2/p75) and is known to be responsive to TNF-α.
-
This compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Positive Control: Include a positive control (e.g., cells treated with TNF-α alone) to confirm the expected cellular response.
Troubleshooting Guides
Issue 1: High Variability in Results Between Experiments
High variability in the inhibitory effect of this compound across different experimental runs can be frustrating. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inconsistent this compound Activity | Aliquot this compound upon receipt to minimize freeze-thaw cycles. Perform a new dose-response curve with a fresh aliquot to confirm its IC50. |
| Variable Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a cell counter for accuracy. |
| Edge Effects in Microplates | Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to create a humidity barrier. |
| Inconsistent Incubation Times | Standardize the timing of this compound addition and the total incubation period for all experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change over time in culture. |
Issue 2: this compound Shows Lower Than Expected Potency
If this compound is not inhibiting TNF-α signaling as effectively as anticipated, several factors related to the protein's integrity and the experimental setup could be at play.
| Potential Cause | Suggested Solution |
| This compound Aggregation | Centrifuge the this compound stock solution at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C before use to pellet any aggregates. Use the supernatant for your experiments. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and TNF-α concentration. |
| Interaction with Media Components | Some components in cell culture media can interact with and reduce the stability of recombinant proteins.[2][3] If possible, test the experiment in a simpler, serum-free medium for a short duration. |
| Insufficient Pre-incubation | If pre-incubating this compound with TNF-α before adding to cells, ensure the incubation time is sufficient for binding to occur. |
Quantitative Data Summary
The following table provides a summary of known quantitative data for this compound and typical ranges for experimental parameters. Note that data for this compound is limited, and some values are based on general knowledge of similar TNF inhibitors.
| Parameter | Value / Range | Cell Line / System | Notes |
| IC50 (TNF-α) | ~0.5 µg/mL | Murine L-M cells (with Actinomycin D) | This is the concentration of this compound required to inhibit 50% of the cytolytic action of TNF-α.[1] |
| IC50 (TNF-β) | ~1.5 µg/mL | Murine L-M cells (with Actinomycin D) | This is the concentration of this compound required to inhibit 50% of the cytolytic action of TNF-β.[1] |
| Recommended Concentration Range | 0.1 - 10 µg/mL | Varies by cell line | An initial dose-response experiment is critical to determine the optimal concentration for your specific system. |
| Typical TNF-α Stimulation | 1 - 100 ng/mL | Varies by cell line | The concentration of TNF-α used will influence the amount of this compound needed for neutralization. |
| Pre-incubation Time (this compound + TNF-α) | 30 - 60 minutes | N/A | Pre-incubating the inhibitor with the cytokine before adding to cells can sometimes improve neutralization efficiency. |
Experimental Protocols
Protocol: Dose-Response Experiment for this compound Activity
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed a TNF-α-sensitive cell line (e.g., L929, U937) in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
This compound Dilution: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is a 10-point, 2-fold serial dilution from a high concentration (e.g., 20 µg/mL).
-
Treatment:
-
Prepare a solution of TNF-α at 2x the final desired concentration.
-
In a separate plate, mix equal volumes of each this compound dilution with the 2x TNF-α solution.
-
Incubate this mixture for 30-60 minutes at 37°C.
-
Remove the medium from the cells and add the this compound/TNF-α mixtures.
-
Include controls: cells with medium only, cells with TNF-α only, and cells with the highest concentration of this compound only.
-
-
Incubation: Incubate the plate for the desired time to observe the cellular response (e.g., 24-48 hours for apoptosis or cytokine production assays).
-
Readout: Measure the cellular response using an appropriate assay (e.g., MTT assay for cell viability, ELISA for cytokine secretion).
-
Analysis: Plot the cellular response against the logarithm of the this compound concentration and use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: this compound acts as a decoy receptor, binding to TNF-α and preventing it from activating the TNFR1 signaling pathway.
Experimental Workflow
References
Lenercept for Research Use: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of research-grade Lenercept. This compound is a recombinant fusion protein consisting of the extracellular domain of the human p55 tumor necrosis factor receptor (TNFR) linked to the Fc portion of human IgG1. It functions by neutralizing the biological activity of tumor necrosis factor-alpha (TNF-α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a decoy receptor for TNF-α. The soluble p55 TNFR portion of this compound binds to circulating TNF-α, preventing it from interacting with its natural cell surface receptors (TNFR1 and TNFR2). This blockade inhibits the downstream inflammatory signaling cascades mediated by TNF-α.
Q2: What are the typical quality control specifications for research-grade this compound?
A2: For research use, this compound should meet specific criteria for purity, identity, potency, and safety. The following table summarizes key quality control specifications.
| Parameter | Specification | Recommended Assay |
| Purity | ||
| - Monomer Content | ≥ 95% | Size Exclusion Chromatography (SEC-HPLC) |
| - SDS-PAGE | > 95% (reducing & non-reducing) | SDS-PAGE |
| Identity | ||
| - Molecular Weight | ~150 kDa (non-reducing), ~75 kDa (reducing) | SDS-PAGE / Mass Spectrometry |
| - Immunological Identity | Confirmed binding to anti-human IgG (Fc) and anti-TNFR1 antibodies | Western Blot / ELISA |
| Potency | ||
| - Biological Activity | ED₅₀ in the range of 0.1 - 1.0 µg/mL in a TNF-α neutralization assay | Cell-Based TNF-α Neutralization Assay |
| Safety | ||
| - Endotoxin Level | < 1.0 EU/µg of protein | Limulus Amebocyte Lysate (LAL) Assay |
Q3: How should I properly store and handle this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store lyophilized this compound at -20°C to -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (a few days to a week), the reconstituted solution can be kept at 4°C. Avoid storing diluted protein solutions at 4°C for extended periods as this can lead to instability and aggregation.[1]
Troubleshooting Guides
Low Potency or Loss of Activity in Bioassay
Problem: this compound shows lower than expected activity in the TNF-α neutralization assay.
| Possible Cause | Troubleshooting Step |
| Improper Storage/Handling | Ensure the protein was stored at the correct temperature and not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot. |
| Protein Aggregation | Analyze the sample by Size Exclusion Chromatography (SEC-HPLC) to check for the presence of aggregates. Aggregates can reduce the effective concentration of active monomer. |
| Incorrect Assay Setup | Verify the concentration and activity of the recombinant human TNF-α used in the assay. Confirm the health and seeding density of the L929 cells. Ensure all reagents are properly prepared and within their expiration dates. |
| Degradation | Run a reducing and non-reducing SDS-PAGE to check for protein degradation (presence of lower molecular weight bands). If degradation is observed, use a fresh vial of this compound. |
High Levels of Aggregates Detected by SEC-HPLC
Problem: Size Exclusion Chromatography reveals a significant percentage of high molecular weight species (aggregates).
| Possible Cause | Troubleshooting Step |
| Freeze-Thaw Cycles | Aliquot the protein after reconstitution to minimize freeze-thaw cycles, which can induce aggregation.[2] |
| Inappropriate Buffer/pH | Ensure the protein is stored in a suitable buffer (e.g., PBS, pH 7.4). Extreme pH values can promote aggregation, especially during purification or storage.[3][4] |
| High Protein Concentration | For long-term storage, consider if the protein concentration is too high. If necessary, dilute the protein in an appropriate buffer just before use. |
| Low pH Exposure | Exposure to low pH, for instance during elution from Protein A columns, can induce aggregation in Fc-fusion proteins.[4] |
Anomalous Results in SDS-PAGE
Problem: Unexpected bands or smearing are observed on the SDS-PAGE gel.
| Possible Cause | Troubleshooting Step |
| Incomplete Reduction | For reducing SDS-PAGE, ensure a sufficient concentration of the reducing agent (e.g., DTT, β-mercaptoethanol) is used and that the sample is heated adequately to break all disulfide bonds. |
| Protein Degradation | The appearance of bands smaller than the expected molecular weight may indicate proteolytic degradation.[5] Use protease inhibitors during purification and handle the protein under conditions that minimize degradation. |
| Glycosylation Heterogeneity | This compound is a glycoprotein, and variations in glycosylation can lead to diffuse or smeared bands. This is often inherent to the protein expressed in mammalian cells. |
| Sample Overload | Overloading the gel can cause band distortion and smearing. Optimize the amount of protein loaded per lane (typically 10-20 µg for Coomassie staining).[6] |
High Endotoxin Levels
Problem: The endotoxin level in the this compound preparation is above the acceptable limit.
| Possible Cause | Troubleshooting Step |
| Contamination during Purification | Use endotoxin-free buffers, columns, and labware throughout the purification process. Endotoxins are released from Gram-negative bacteria like E. coli upon lysis.[7][8] |
| Ineffective Endotoxin Removal | Employ endotoxin removal methods such as ion-exchange chromatography or affinity-based removal systems.[9][10] Multiple passes may be necessary to reduce endotoxin to acceptable levels. |
| Contaminated Water or Reagents | Ensure all water and reagents used for buffer preparation and protein reconstitution are certified endotoxin-free. |
Experimental Protocols
Purity Analysis by Size Exclusion Chromatography (SEC-HPLC)
This method separates proteins based on their size in solution, allowing for the quantification of monomers, aggregates, and fragments.
Methodology:
-
System: HPLC system with a UV detector.
-
Column: A suitable SEC column for proteins in the range of 10-500 kDa.
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute this compound to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 20 - 100 µL.
-
Analysis: Integrate the peak areas. The main peak corresponds to the this compound monomer. Peaks eluting earlier represent aggregates, and later-eluting peaks represent fragments. Calculate the percentage of the monomer peak relative to the total peak area.
Identity and Purity Analysis by SDS-PAGE
This technique separates proteins based on their molecular weight, providing information on purity and identity.
Methodology:
-
Gel: Use a 4-12% Tris-Glycine precast gel or hand-cast equivalent.
-
Sample Preparation:
-
Non-reducing: Mix this compound with a non-reducing sample buffer.
-
Reducing: Mix this compound with a sample buffer containing a reducing agent (e.g., 50 mM DTT) and heat at 95°C for 5 minutes.
-
-
Loading: Load 10-20 µg of this compound per lane. Include a molecular weight marker.
-
Running Conditions: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 and destain until bands are clearly visible against a clear background.
-
Analysis: Under non-reducing conditions, this compound should appear as a single major band at approximately 150 kDa. Under reducing conditions, it should resolve into a band of approximately 75 kDa. Purity is estimated by the intensity of the main band relative to any impurity bands.[6][11]
Potency Determination by TNF-α Neutralization Assay
This cell-based assay measures the ability of this compound to neutralize the cytotoxic effect of TNF-α on a sensitive cell line, such as murine L929 fibroblasts.
Methodology:
-
Cell Culture: Culture L929 cells in appropriate media (e.g., DMEM with 10% FBS) until they are approximately 80-90% confluent.
-
Cell Plating: Seed L929 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[12][13][14]
-
Reagent Preparation:
-
Prepare a constant, suboptimal concentration of recombinant human TNF-α that results in approximately 80% cell death (e.g., 1 ng/mL).
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
Pre-incubate the this compound serial dilutions with the constant concentration of TNF-α for 30-60 minutes at 37°C.
-
Add this mixture to the L929 cells. Also include controls for cells only (100% viability) and cells with TNF-α only (maximum cytotoxicity).
-
Add Actinomycin D to a final concentration of 1 µg/mL to sensitize the cells to TNF-α-induced apoptosis.[12]
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Viability Measurement: Assess cell viability using a metabolic assay such as MTT or a resazurin-based reagent.[13][15]
-
Data Analysis: Plot the cell viability against the this compound concentration and determine the ED₅₀ (the concentration of this compound that results in 50% neutralization of TNF-α activity).
Visualizations
Caption: Mechanism of action of this compound as a TNF-α decoy receptor.
Caption: Workflow for the this compound cell-based potency assay.
Caption: Logical workflow for troubleshooting this compound-related issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Solution pH jump during antibody and Fc-fusion protein thaw leads to increased aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. How to Run an SDS-PAGE and Interpret Bands [synapse.patsnap.com]
- 7. listlabs.com [listlabs.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. How to Interpret the Electrophoresis Results of SDS-PAGE for Target Protein Detection? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Neutralizing Potency Measured in Cell-Based Assay [bio-protocol.org]
- 13. Development and Characterization of a Potent Tumor Necrosis Factor-Alpha-Blocking Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. instaCELL® TNF-α neutralization assay kit [accellerate.me]
Validation & Comparative
A Head-to-Head Battle of TNF-α Inhibitors: In Vitro Potency of Lenercept vs. Etanercept
In the landscape of biologic therapies targeting Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammatory diseases, Lenercept and Etanercept have emerged as significant therapeutic agents. While both operate by neutralizing TNF-α, their structural differences, stemming from the specific TNF receptor they incorporate, lead to distinct in vitro potency profiles. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Structural and Potency Differences
This compound and Etanercept are both fusion proteins that act as decoy receptors for TNF-α, preventing it from binding to its native receptors on cell surfaces and thereby inhibiting its pro-inflammatory signaling cascade. The primary distinction lies in their composition:
-
This compound: A recombinant fusion protein composed of the extracellular domain of the human p55 TNF receptor (TNFR1) linked to the Fc portion of human IgG1.
-
Etanercept: A recombinant fusion protein consisting of the extracellular domain of the human p75 TNF receptor (TNFR2) fused to the Fc portion of human IgG1.[1]
This fundamental difference in the TNF receptor component is a key determinant of their binding characteristics and, consequently, their in vitro potency.
Quantitative Comparison of In Vitro Potency
Direct head-to-head comparative studies of this compound and Etanercept in the same in vitro assays are limited in the publicly available literature. However, by examining data from individual studies, we can construct a comparative overview of their potency.
| Parameter | This compound | Etanercept | Reference(s) |
| Structure | p55 TNF Receptor-IgG1 Fusion Protein | p75 TNF Receptor-IgG1 Fusion Protein | [2] |
| Molecular Weight (dimeric) | ~130 kDa | ~150 kDa | [3][4][5] |
| Binding Affinity (Kd) to soluble TNF-α | Not directly reported in reviewed literature | 0.4 pM - 11 pM | [6] |
| IC50 (TNF-α neutralization) | ~3.8 nM (0.5 µg/mL) | Not directly reported in a comparable assay | [2] |
Note on Data Interpretation: The available data presents a challenge for direct comparison due to the use of different potency metrics (IC50 for this compound and Kd for Etanercept) and varied experimental conditions across studies. The IC50 value for this compound was determined in a murine L-M cell cytotoxicity assay. To facilitate a more direct, albeit estimated, comparison, the IC50 of this compound was converted from µg/mL to nM using an approximate molecular weight of 130 kDa for the dimeric protein. It is important to acknowledge the inherent limitations of comparing data from different sources.
Deep Dive into Experimental Methodologies
The in vitro potency of TNF-α inhibitors is primarily assessed through neutralization assays, which measure the ability of the drug to inhibit the biological activity of TNF-α. A commonly employed method is the TNF-α induced cytotoxicity assay using specific cell lines.
TNF-α Induced Cytotoxicity Assay (L929 or WEHI-164 cells)
This assay is a cornerstone for evaluating the neutralizing potency of TNF-α inhibitors.
Principle: Certain cell lines, such as the murine fibrosarcoma cell line L929 or the murine fibrosarcoma cell line WEHI-164, are sensitive to the cytotoxic effects of TNF-α, particularly in the presence of a metabolic inhibitor like Actinomycin D.[7][8] A TNF-α inhibitor will rescue the cells from this cytotoxic effect in a dose-dependent manner.
Experimental Workflow:
Workflow of a typical TNF-α induced cytotoxicity assay.
Detailed Protocol Steps:
-
Cell Culture and Seeding: L929 or WEHI-164 cells are cultured under standard conditions and then seeded into 96-well microplates at a predetermined density.[9][10]
-
Preparation of Reagents: Serial dilutions of the TNF-α inhibitor (this compound or Etanercept) are prepared. A constant, predetermined concentration of TNF-α is also prepared.
-
Neutralization Reaction: The TNF-α inhibitor dilutions are pre-incubated with the constant concentration of TNF-α for a specific period to allow for binding.
-
Cell Treatment: The pre-incubated mixtures are then added to the wells containing the cells. Actinomycin D is also added to sensitize the cells to TNF-α-induced apoptosis.[7]
-
Incubation: The plates are incubated for approximately 18-24 hours to allow for the cytotoxic effects of any unbound TNF-α.[7]
-
Cell Viability Assessment: A cell viability assay, such as the MTT or Crystal Violet staining method, is performed.[11] These assays measure the metabolic activity or the number of adherent, viable cells, respectively.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that results in 50% protection from TNF-α-induced cytotoxicity, is then determined by plotting a dose-response curve.
Understanding the TNF-α Signaling Pathway
Both this compound and Etanercept exert their therapeutic effects by intercepting the TNF-α signaling pathway. A clear understanding of this pathway is crucial for appreciating their mechanism of action.
TNF-α Signaling Overview:
TNF-α exists in two forms: a transmembrane form (tmTNF-α) and a soluble form (sTNF-α). It signals through two distinct receptors, TNFR1 (p55) and TNFR2 (p75).[6][12]
Simplified overview of the TNF-α signaling pathway.
-
TNFR1 (p55): This receptor is ubiquitously expressed on most cell types and is activated by both sTNF-α and tmTNF-α. Signaling through TNFR1 can lead to two opposing outcomes: inflammation and cell survival through the activation of pathways like NF-κB and MAPK, or apoptosis (programmed cell death) through the caspase cascade.[12][13]
-
TNFR2 (p75): The expression of this receptor is more restricted, primarily found on immune cells. TNFR2 is preferentially activated by tmTNF-α. Its signaling is generally associated with cell survival and the resolution of inflammation.[13]
This compound, by incorporating the p55 receptor, and Etanercept, with its p75 receptor component, are designed to bind to circulating sTNF-α and tmTNF-α, effectively preventing their interaction with the cell surface receptors and thereby blocking the downstream signaling events that lead to inflammation.
Conclusion
While a definitive head-to-head comparison of the in vitro potency of this compound and Etanercept is constrained by the available data, this guide provides a comprehensive overview based on existing literature. The fundamental structural difference, with this compound utilizing the p55 TNF receptor and Etanercept the p75 TNF receptor, is the primary driver of their distinct binding affinities and neutralizing capacities. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the study and development of TNF-α inhibitors. Further direct comparative studies employing standardized assays are warranted to provide a more conclusive assessment of their relative in vitro potency.
References
- 1. Establishment of a consistent L929 bioassay system for TNF-alpha quantitation to evaluate the effect of lipopolysaccharide, phytomitogens and cytodifferentiation agents on cytotoxicity of TNF-alpha secreted by adherent human mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Etanercept - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. takarabio.com [takarabio.com]
- 9. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Relative Potency of an Anti-TNF Monoclonal Antibody (mAb) by Neutralizing TNF Using an In Vitro Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Characterization of a Potent Tumor Necrosis Factor-Alpha-Blocking Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
A Comparative Analysis of Lenercept's TNF-alpha Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Lenercept to Tumor Necrosis Factor-alpha (TNF-α) alongside other notable TNF-α inhibitors. This compound, a recombinant fusion protein, is composed of the soluble p55 TNF receptor linked to the Fc portion of human IgG1.[1] While extensive clinical trials were conducted, this compound ultimately did not receive regulatory approval.[2] This document aims to objectively present available binding data, detail relevant experimental methodologies, and visualize key biological and experimental processes to inform future research and development in TNF-α targeted therapies.
Quantitative Comparison of TNF-α Binding Affinities
For the purpose of providing a comprehensive overview, the following table includes the available IC50 value for this compound and the Kd values for other prominent TNF-α inhibitors. The Kd values for the comparator drugs were determined using Surface Plasmon Resonance (SPR), a standard method for quantifying biomolecular interactions.
| Drug Name | Drug Type | Target | Binding Affinity (Kd) | Neutralization Potency (IC50) |
| This compound | p55 TNFR-IgG Fusion Protein | TNF-α, TNF-β | Not Reported | 0.5 µg/mL (TNF-α) , 1.5 µg/mL (TNF-β)[1] |
| Etanercept | p75 TNFR-IgG Fusion Protein | TNF-α, TNF-β | 0.4 pM (for soluble TNF) | Not specified in provided context |
| Infliximab | Chimeric Monoclonal Antibody | Soluble & Transmembrane TNF-α | 4.2 pM (for soluble TNF) | Not specified in provided context |
| Adalimumab | Human Monoclonal Antibody | Soluble & Transmembrane TNF-α | 8.6 pM (for soluble TNF) | Not specified in provided context |
| Golimumab | Human Monoclonal Antibody | Soluble & Transmembrane TNF-α | 18 pM | Not specified in provided context |
Note on this compound Data: The provided IC50 value for this compound reflects its ability to block the cytolytic actions of TNF-α in a cell-based assay.[1] A direct conversion of this IC50 value to a Kd value is not feasible without specific details of the experimental conditions, including the concentrations of all binding partners.
Experimental Protocols
The determination of binding affinities for TNF-α inhibitors is commonly performed using Surface Plasmon Resonance (SPR). The following is a generalized protocol for such an experiment.
Surface Plasmon Resonance (SPR) for Measuring TNF-α Binding Affinity
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of a TNF-α inhibitor's interaction with TNF-α.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
TNF-α inhibitor (ligand)
-
Recombinant human TNF-α (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Sensor Chip Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.
-
Ligand Immobilization: The TNF-α inhibitor (e.g., this compound) is diluted in the immobilization buffer and injected over the activated sensor surface. Covalent linkage occurs between the inhibitor and the chip surface.
-
Deactivation: Remaining active sites on the sensor surface are blocked by injecting ethanolamine.
-
Analyte Injection: A series of concentrations of TNF-α are prepared in the running buffer and injected over the sensor surface at a constant flow rate. Association is monitored in real-time.
-
Dissociation: After the injection of TNF-α, the running buffer is flowed over the surface, and the dissociation of the TNF-α from the immobilized inhibitor is monitored.
-
Regeneration: The sensor surface is regenerated by injecting the regeneration solution to remove all bound TNF-α, preparing the surface for the next injection cycle.
-
Data Analysis: The sensorgram data (response units over time) is analyzed using appropriate software. The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and subsequently the Kd (Kd = kd/ka).
Visualizations
Mechanism of TNF-α Inhibition by this compound
Caption: this compound binds to soluble TNF-α, preventing it from binding to cell surface receptors and initiating pro-inflammatory signaling.
General Experimental Workflow for SPR
Caption: A stepwise representation of the Surface Plasmon Resonance (SPR) experimental workflow for determining binding kinetics.
References
Lenercept Cross-Reactivity with Murine TNF-alpha: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Lenercept with murine tumor necrosis factor-alpha (TNF-alpha). This compound is a recombinant human TNF receptor (p55)-IgG1 fusion protein designed to neutralize human TNF-alpha. Understanding its interaction with the murine ortholog is critical for the design and interpretation of preclinical studies in mouse models of inflammatory diseases. While direct comparative quantitative data for this compound is limited, data from the structurally similar p75 TNF receptor fusion protein, Etanercept, provides valuable insights.
Executive Summary
Evidence suggests that human TNF receptor fusion proteins can exhibit cross-reactivity with murine TNF-alpha. Etanercept, a p75-Fc fusion protein, has been shown to bind and neutralize both human and murine TNF-alpha with similar efficacy[1][2]. This indicates a likelihood that this compound, a p55-Fc fusion protein, also possesses cross-reactivity with murine TNF-alpha, a notion supported by its demonstrated in vivo efficacy in murine models of disease. However, it has been observed that a soluble TNF-alpha inhibitor of human origin affects human TNF-alpha to a greater extent than its murine counterpart, suggesting that the potency of this compound may be higher against human TNF-alpha[3].
Quantitative Data Comparison
| Parameter | Human TNF-alpha | Murine TNF-alpha | Reference |
| Binding Affinity (K_D) | Similar to murine TNF-alpha | Similar to human TNF-alpha | [4] |
| Neutralization Capacity (IC50) | Effective Neutralization | Effective Neutralization | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a TNF-alpha inhibitor like this compound.
Caption: Workflow for assessing this compound's cross-reactivity with human and murine TNF-alpha.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Binding Affinity Assessment: Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the binding of this compound to immobilized TNF-alpha.
-
Materials:
-
96-well ELISA plates
-
Recombinant human TNF-alpha and murine TNF-alpha
-
This compound
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG (Fc specific) antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Protocol:
-
Coat separate wells of a 96-well plate with human TNF-alpha and murine TNF-alpha (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash wells with wash buffer to remove unbound antigen.
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash wells.
-
Add serial dilutions of this compound to the wells and incubate for 1-2 hours at room temperature.
-
Wash wells to remove unbound this compound.
-
Add HRP-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.
-
Wash wells.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The binding affinity (K_D) can be determined by non-linear regression analysis of the binding curve.
-
Binding Affinity Assessment: Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the binding interaction between this compound and TNF-alpha.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNF-alpha and murine TNF-alpha
-
This compound
-
Running buffer (e.g., HBS-EP)
-
-
Protocol:
-
Immobilize human TNF-alpha and murine TNF-alpha on separate flow cells of a sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of this compound over the flow cells.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_D).
-
Neutralization Capacity Assessment: L929 Cytotoxicity Assay
This cell-based assay measures the ability of this compound to inhibit the cytotoxic effect of TNF-alpha on L929 mouse fibroblast cells.
-
Materials:
-
L929 mouse fibroblast cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-alpha and murine TNF-alpha
-
This compound
-
Actinomycin D
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
-
Protocol:
-
Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate the this compound dilutions with a fixed, sub-maximal cytotoxic concentration of either human TNF-alpha or murine TNF-alpha for 1-2 hours at 37°C.
-
Add Actinomycin D to the L929 cells to sensitize them to TNF-alpha-induced apoptosis.
-
Add the this compound/TNF-alpha mixtures to the cells.
-
Incubate for 24-48 hours at 37°C.
-
Measure cell viability using a suitable reagent.
-
Calculate the concentration of this compound that results in 50% inhibition of TNF-alpha-induced cytotoxicity (IC50).
-
Conclusion
References
- 1. Murine analogues of etanercept and of F8-IL10 inhibit the progression of collagen-induced arthritis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Anti-hTNF-α Variable New Antigen Receptor Format Demonstrates Superior in vivo Preclinical Efficacy to Humira® in a Transgenic Mouse Autoimmune Polyarthritis Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a tumor necrosis factor alpha (TNF-alpha) inhibitor: evidence of immunological cross-reactivity with the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Lenercept and Infliximab in Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two tumor necrosis factor-alpha (TNF-α) inhibitors, Lenercept and Infliximab, based on available data from preclinical research models. The objective is to offer a clear comparison of their mechanisms of action, performance in relevant disease models, and key molecular characteristics to inform research and development decisions.
Introduction: Targeting TNF-α in Inflammatory Diseases
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Its dysregulation leads to chronic inflammation and tissue damage. Consequently, TNF-α has become a key target for therapeutic intervention. This guide focuses on two distinct classes of TNF-α inhibitors:
-
This compound (p55-TNFR-IgG Fusion Protein): A recombinant fusion protein that incorporates the extracellular domain of the human p55 TNF receptor (TNFR1) linked to the Fc portion of human IgG1. It functions as a soluble decoy receptor, binding to and neutralizing TNF-α.
-
Infliximab (Chimeric Monoclonal Antibody): A chimeric human-murine monoclonal antibody that specifically binds to both soluble and transmembrane forms of TNF-α with high affinity, thereby preventing its interaction with TNF receptors.[1][2][3][4]
Mechanism of Action: Two Approaches to TNF-α Neutralization
While both this compound and Infliximab target TNF-α, their distinct molecular structures lead to different mechanisms of action and potential biological consequences.
This compound , as a TNF receptor fusion protein, mimics the natural soluble TNF receptors. It binds to soluble TNF-α, preventing it from activating cell surface TNF receptors (TNFR1 and TNFR2) and initiating downstream inflammatory signaling cascades.[3]
Infliximab , being a monoclonal antibody, not only neutralizes soluble TNF-α but also binds to transmembrane TNF-α (tmTNF-α) on the surface of cells.[1][4] This interaction can lead to additional effector functions, including complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC), resulting in the lysis of TNF-α-producing cells.[3] This difference in binding to tmTNF-α and subsequent cellular effects is a critical distinction between the two molecules.
Signaling Pathway of TNF-α and Points of Inhibition
Caption: TNF-α signaling and inhibition by this compound and Infliximab.
Comparative Performance in Preclinical Models
Direct head-to-head preclinical studies comparing this compound and Infliximab are limited. Therefore, this section presents available data for each agent and includes comparative data with Etanercept, another TNF receptor fusion protein (p75-TNFR-IgG), to provide a broader context for the performance of TNF receptor fusion proteins against monoclonal antibodies.
Arthritis Models (Collagen-Induced Arthritis - CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Infliximab has demonstrated efficacy in the rat CIA model. Studies have shown that treatment with Infliximab can alleviate joint inflammation, reduce paw edema, and prevent systemic bone loss.[5] Histological analysis has confirmed that Infliximab-treated animals exhibit improved trabecular microarchitecture and a reversal of pathological changes in tendons.[5] Furthermore, Infliximab treatment leads to a significant decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-23 in tendon tissues.[5]
This compound data in arthritis models is less extensive. However, studies on Etanercept , a structurally similar p75-TNFR fusion protein, have shown it to be effective in the CIA model. Etanercept treatment can delay the onset of arthritis, reduce the severity of the disease, and decrease the infiltration of dendritic cells in the joints.[6]
| Parameter | Infliximab (Rat CIA Model) | Etanercept (Mouse CIA Model) (as a proxy for this compound) | Reference |
| Joint Inflammation | Alleviated | Reduced severity | [5][6] |
| Paw Edema | Reduced | Reduced | [5][6] |
| Bone Loss | Prevented systemic bone loss | Not explicitly stated in the provided abstracts | [5] |
| Pro-inflammatory Cytokines | Decreased TNF-α and IL-23 in tendons | Not explicitly stated in the provided abstracts | [5] |
| Disease Onset | Not explicitly stated in the provided abstracts | Delayed | [6] |
Sepsis and Endotoxic Shock Models
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving a "cytokine storm" where TNF-α plays a critical role.
Infliximab has shown some efficacy in animal models of sepsis. In a rat model of sepsis induced by cecal ligation and puncture (CLP), prophylactic treatment with Infliximab increased the survival of septic animals.[7] Treatment with Infliximab also ameliorated multiple organ damage, decreased oxidative stress, and reduced serum cytokine levels.[7]
This compound has been evaluated in both preclinical and clinical settings for sepsis. In a mouse model of endotoxic shock, this compound was able to prevent or significantly delay lethality when administered prior to or shortly after the endotoxin challenge.[3] However, a large-scale Phase III clinical trial in patients with severe sepsis and early septic shock found that this compound had no significant effect on 28-day all-cause mortality.[8]
| Parameter | Infliximab (Rat Sepsis Model) | This compound (Mouse Endotoxic Shock Model) | Reference |
| Survival | Increased survival (prophylactic treatment) | Delayed lethality | [3][7] |
| Organ Damage | Ameliorated | Not explicitly stated in the provided abstracts | [7] |
| Oxidative Stress | Decreased | Not explicitly stated in the provided abstracts | [7] |
| Serum Cytokines | Reduced | Not explicitly stated in the provided abstracts | [7] |
Molecular and Pharmacokinetic Comparison
The structural differences between this compound and Infliximab also influence their binding characteristics and pharmacokinetic profiles.
| Feature | This compound | Infliximab | Reference |
| Structure | p55-TNFR-IgG1 fusion protein | Chimeric (human-murine) IgG1 monoclonal antibody | [1][3] |
| Target Binding | Soluble TNF-α | Soluble and transmembrane TNF-α | [1][3] |
| Binding Affinity (to soluble TNF-α) | Data not readily available | High affinity | [9] |
| Half-life (preclinical) | Data not readily available | ~10.8 days (in mice with subcutaneous administration) | [10] |
| Effector Functions (CDC/ADCC) | No | Yes | [3] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
Objective: To induce an autoimmune arthritis model resembling human rheumatoid arthritis to evaluate the efficacy of therapeutic agents.
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail of DBA/1 mice.[11][12][13]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 100 µL of the emulsion.[11][12][13]
-
Disease Assessment: Monitor mice regularly for the onset and severity of arthritis. Clinical scoring is typically performed on a scale of 0-4 for each paw, based on erythema, swelling, and ankylosis.
-
Treatment Administration: Administer the test articles (e.g., this compound or Infliximab) and vehicle control at predetermined doses and schedules, often starting at the onset of clinical signs.
-
Outcome Measures: Evaluate clinical scores, paw thickness, histological analysis of joints for inflammation, pannus formation, and bone erosion, and measurement of inflammatory markers in serum or joint tissue.
Experimental Workflow for Collagen-Induced Arthritis Model
Caption: Workflow for a typical collagen-induced arthritis experiment.
Lipopolysaccharide (LPS)-Induced Sepsis Model in Mice
Objective: To induce a systemic inflammatory response mimicking aspects of sepsis to evaluate the efficacy of anti-inflammatory agents.
Protocol:
-
Induction: Administer a single intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of lipopolysaccharide (LPS) from E. coli to mice.[6]
-
Treatment: Administer the test articles (e.g., this compound or Infliximab) and vehicle control either prophylactically (before LPS) or therapeutically (after LPS) at specified doses.
-
Monitoring: Monitor animals for survival, body temperature, and clinical signs of sepsis (e.g., piloerection, lethargy).
-
Outcome Measures: The primary outcome is typically survival over a defined period (e.g., 72 hours). Secondary outcomes can include measurement of serum cytokine levels (e.g., TNF-α, IL-6), assessment of organ damage via histology, and quantification of bacterial load in blood and organs if a live bacterial challenge is used.
Summary and Conclusion
This comparative analysis highlights the distinct characteristics of this compound and Infliximab.
-
Infliximab is a well-characterized chimeric monoclonal antibody with proven efficacy in various preclinical models of inflammation. Its ability to bind both soluble and transmembrane TNF-α and induce effector functions provides a multi-faceted approach to TNF-α inhibition.
-
This compound , a p55-TNFR fusion protein, offers a different mechanism of action by acting as a decoy receptor for soluble TNF-α. While preclinical data is less abundant compared to Infliximab, studies in sepsis models suggest a potential therapeutic effect.
The choice between a monoclonal antibody and a receptor fusion protein for TNF-α inhibition in a research or therapeutic context depends on the specific disease model and the desired biological outcome. The ability of Infliximab to target tmTNF-α and induce cell lysis may be advantageous in certain inflammatory conditions but could also contribute to different safety profiles. Further direct comparative studies in relevant preclinical models are warranted to fully elucidate the relative efficacy and safety of these two classes of TNF-α inhibitors.
References
- 1. Infliximab and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. drugs.com [drugs.com]
- 5. Infliximab prevents systemic bone loss and suppresses tendon inflammation in a collagen-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Celecoxib and Infliximab against Multiple Organ Damage Induced by Sepsis in Rats: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of experimental sepsis-induced immunoparalysis with TNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding and functional comparisons of two types of tumor necrosis factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of subcutaneous infliximab CT‐P13 in Crohn’s disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. researchgate.net [researchgate.net]
Lenercept's Impact on Cytokine Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lenercept's effect on cytokine expression profiles, contextualized with data from the more extensively studied TNF inhibitor, Etanercept. Due to the early termination of this compound's clinical development, publicly available data on its specific impact on a broad range of cytokines is limited. Therefore, this guide leverages data from Etanercept, a structurally related TNF receptor fusion protein, to provide a comparative framework for understanding the potential immunomodulatory effects of this class of drugs.
This compound: A TNF Receptor p55 Fusion Protein
This compound is a recombinant fusion protein that incorporates the extracellular domain of the human p55 tumor necrosis factor receptor (TNFR1) fused to the Fc portion of human IgG1.[1][2][3][4][5] Its mechanism of action is to act as a decoy receptor, binding to and neutralizing tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1] However, clinical trials of this compound in patients with multiple sclerosis were halted due to an observed increase in disease exacerbations compared to placebo. This unexpected outcome underscores the complexity of TNF signaling and the potential for differential effects of TNF inhibitors.
Comparative Analysis of Cytokine Expression
To provide a framework for evaluating this compound, this section presents data on the well-characterized effects of Etanercept on cytokine expression. Etanercept is also a TNF receptor fusion protein, but it utilizes the p75 TNF receptor (TNFR2).[6][7][8][9] This difference in receptor origin may contribute to variations in their biological activities.
The following table summarizes the observed effects of Etanercept on the expression of various cytokines in patients with rheumatoid arthritis. It is important to note that these are not direct comparative data with this compound but serve as a reference for a similar class of therapeutic.
| Cytokine | Effect of Etanercept Treatment | Reference |
| Pro-inflammatory Cytokines | ||
| TNF-α | Decreased number of secreting cells | [10] |
| Interleukin-1β (IL-1β) | Decreased number of secreting cells | [10] |
| Interleukin-6 (IL-6) | Significant reduction in serum levels | [11][12] |
| Interferon-γ (IFN-γ) | Reduced number of secreting cells | [10] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduction in joint homogenate levels | [13] |
| Cytokine-Induced Neutrophil Chemoattractant-1 (CINC-1) | Reduction in joint homogenate levels | [13] |
| Anti-inflammatory Cytokines | ||
| Interleukin-10 (IL-10) | Number of secreting cells unaffected | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to assess the impact of therapeutics on cytokine expression.
Whole Blood Stimulation Assay for Cytokine Measurement
This assay is a robust method to assess the functional capacity of immune cells to produce cytokines in a near-physiological environment.
Objective: To measure the production of various cytokines by peripheral blood mononuclear cells (PBMCs) in whole blood upon stimulation.
Methodology:
-
Blood Collection: Draw whole blood from subjects into sterile tubes containing an anticoagulant (e.g., sodium heparin).[14]
-
Dilution and Plating: Dilute the whole blood with RPMI 1640 medium. Add the diluted blood to a 24-well plate.
-
Stimulation: Add a stimulating agent, such as lipopolysaccharide (LPS), to the wells to induce cytokine production. Include unstimulated controls.[15][16]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 hours).[15]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the blood cells. Carefully collect the supernatant, which contains the secreted cytokines.
-
Cytokine Quantification: Analyze the cytokine concentrations in the supernatant using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.[15][16]
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.
Objective: To enumerate the frequency of peripheral blood mononuclear cells (PBMCs) secreting specific cytokines.
Methodology:
-
Plate Coating: Coat a 96-well ELISPOT plate with a capture antibody specific for the cytokine of interest.
-
Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Add a known number of PBMCs to each well of the coated ELISPOT plate.
-
Stimulation: Add a stimulating agent (e.g., a specific antigen or a mitogen) to the wells. Include unstimulated controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified duration to allow for cytokine secretion.
-
Detection: After incubation, wash the wells to remove the cells. Add a biotinylated detection antibody specific for the cytokine.
-
Visualization: Add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) followed by a substrate to produce colored spots. Each spot represents a single cytokine-secreting cell.
-
Analysis: Count the number of spots in each well using an automated ELISPOT reader.
Signaling Pathways and Experimental Workflow
TNF Signaling Pathway
The following diagram illustrates the general signaling pathway of Tumor Necrosis Factor (TNF) through its two receptors, TNFR1 (p55) and TNFR2 (p75). This compound specifically targets the TNFR1 pathway, while Etanercept targets the TNFR2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory response after infusion of p55 soluble tumor necrosis factor receptor fusion protein for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (p55 tumor necrosis factor receptor fusion protein) in severe sepsis and early septic shock: a randomized, double-blind, placebo-controlled, multicenter phase III trial with 1,342 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein, Ro 45-2081 (this compound): results of a dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous human recombinant tumor necrosis factor receptor p55-Fc IgG1 fusion protein Ro 45-2081 (this compound): a double blind, placebo controlled dose-finding study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. enbrelpro.com [enbrelpro.com]
- 8. What is the mechanism of Etanercept? [synapse.patsnap.com]
- 9. Etanercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Long-term treatment with etanercept significantly reduces the number of proinflammatory cytokine-secreting peripheral blood mononuclear cells in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Serum Cytokine Concentrations in a Patient with Rheumatoid Arthritis on Etanercept Therapy Who Subsequently Developed Pneumocystis Pneumonia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
head-to-head comparison of Lenercept and adalimumab in vitro
A Detailed Examination of Two distinct TNF-α Antagonists for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Lenercept and adalimumab, two therapeutic agents designed to neutralize Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in various inflammatory diseases. While both drugs target TNF-α, they belong to different structural and functional classes. Adalimumab is a fully human monoclonal antibody, whereas this compound is a recombinant fusion protein consisting of the extracellular domain of the human p55 TNF receptor (TNFR1) fused to the Fc portion of human IgG1.
Due to the limited availability of direct in vitro experimental data for this compound, this guide will utilize data from etanercept, a structurally similar p75-TNFR-IgG1 fusion protein, as a surrogate for comparative purposes. This allows for a thorough examination of the mechanistic differences between a monoclonal antibody and a TNF receptor fusion protein in vitro.
Mechanism of Action
Adalimumab and this compound employ distinct strategies to neutralize TNF-α. Adalimumab, a monoclonal antibody, binds with high affinity to both soluble and transmembrane forms of TNF-α, effectively preventing its interaction with its native cell surface receptors, TNFR1 (p55) and TNFR2 (p75).[1] This blockade inhibits the downstream signaling cascades that lead to inflammation.
This compound, as a TNF receptor fusion protein, acts as a "decoy receptor." It circulates and binds to soluble TNF-α, sequestering it and preventing it from binding to the endogenous TNF receptors on the cell surface.
Caption: Simplified TNF-α signaling pathway.
Caption: Mechanisms of action for adalimumab and this compound.
Quantitative In Vitro Comparison
The following tables summarize key in vitro performance metrics for adalimumab and etanercept (as a surrogate for this compound).
| Parameter | Adalimumab | Etanercept (this compound surrogate) | Reference |
| Target | Soluble and transmembrane TNF-α | Soluble TNF-α and TNF-β (lymphotoxin-α) | [1] |
| Structure | Fully human IgG1 monoclonal antibody | Dimeric fusion protein of human p75 TNFR and IgG1 Fc | [2] |
| Binding Affinity (Kd) | Adalimumab | Etanercept (this compound surrogate) | Reference |
| Soluble TNF-α | ~3.04 x 10-11 M | Data not consistently reported in searches | [3] |
| Transmembrane TNF-α | ~0.48 nM | Data not consistently reported in searches | [3] |
| Effector Functions | Adalimumab | Etanercept (this compound surrogate) | Reference |
| Apoptosis Induction | Yes, in cells expressing transmembrane TNF-α | No significant induction | [2] |
| Complement-Dependent Cytotoxicity (CDC) | Yes | No | [2] |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Yes | Yes, but activity may vary | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
TNF-α Binding Affinity Assay (Surface Plasmon Resonance)
Objective: To determine the binding kinetics and affinity (Kd) of this compound and adalimumab to human TNF-α.
Methodology:
-
Immobilize recombinant human TNF-α onto a sensor chip surface.
-
Inject a series of concentrations of the analyte (this compound or adalimumab) over the sensor surface.
-
Monitor the association and dissociation phases in real-time by detecting changes in the refractive index at the surface.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Caption: Surface Plasmon Resonance workflow.
Apoptosis Induction Assay (Annexin V Staining and Flow Cytometry)
Objective: To assess the ability of this compound and adalimumab to induce apoptosis in TNF-α expressing cells.
Methodology:
-
Culture a suitable cell line expressing transmembrane TNF-α (e.g., transfected Jurkat T cells).
-
Treat the cells with various concentrations of this compound, adalimumab, or a negative control for a specified time period (e.g., 24 hours).
-
Harvest the cells and wash with binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.
Complement-Dependent Cytotoxicity (CDC) Assay (Calcein-AM Release Assay)
Objective: To determine the ability of this compound and adalimumab to induce CDC in TNF-α expressing cells.
Methodology:
-
Label target cells expressing transmembrane TNF-α with Calcein-AM, a fluorescent dye retained by live cells.
-
Plate the labeled cells in a microplate.
-
Add various concentrations of this compound or adalimumab to the wells.
-
Add a source of active complement (e.g., normal human serum).
-
Incubate for a defined period (e.g., 4 hours).
-
Measure the fluorescence of the supernatant. The release of Calcein-AM into the supernatant is proportional to the percentage of lysed cells.
Summary of In Vitro Differences and Implications
The in vitro data highlight fundamental differences between the monoclonal antibody adalimumab and TNF receptor fusion proteins like this compound (represented by etanercept). Adalimumab's ability to bind transmembrane TNF-α and subsequently induce apoptosis and CDC suggests a mechanism of action that includes the elimination of TNF-α-producing cells.[2] In contrast, TNF receptor fusion proteins primarily act by neutralizing soluble TNF-α without significant induction of cell death.[2]
These mechanistic distinctions observed in vitro may have implications for their clinical efficacy and safety profiles in different disease contexts. For researchers and drug development professionals, understanding these in vitro differences is crucial for designing and interpreting experiments, as well as for the development of next-generation TNF-α inhibitors with tailored mechanisms of action.
References
- 1. Comparison of the Inhibition Mechanisms of Adalimumab and Infliximab in Treating Tumor Necrosis Factor α-Associated Diseases from a Molecular View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Physicochemical Characterization and Functionality Comparison of Humira® (adalimumab), Remicade® (infliximab) and Simponi Aria® (golimumab) - PMC [pmc.ncbi.nlm.nih.gov]
Lenercept's Specificity for TNF-alpha Over TNF-beta: A Comparative Analysis
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals assessing the binding specificity of the TNF inhibitor Lenercept for TNF-alpha versus TNF-beta, with comparative data from other TNF inhibitors.
This guide provides a comprehensive comparison of this compound's binding and inhibitory activity towards Tumor Necrosis Factor-alpha (TNF-α) and Tumor Necrosis Factor-beta (TNF-β), also known as lymphotoxin-alpha (LT-α). This analysis is supported by available experimental data and is presented alongside comparative information for other classes of TNF inhibitors to provide a broader context for researchers in immunology and drug development.
Executive Summary
This compound, a recombinant fusion protein composed of the soluble portion of the human 55-kilodalton (p55) TNF receptor linked to the Fc portion of human IgG1, demonstrates the ability to inhibit the biological activity of both TNF-α and TNF-β.[1] Experimental data indicates a preferential inhibition of TNF-α over TNF-β. This contrasts with monoclonal antibody-based TNF inhibitors, which are highly specific for TNF-α, and is more aligned with other receptor fusion proteins like Etanercept, which also bind both cytokines.
Comparative Binding and Inhibition Data
The specificity of a TNF inhibitor is a critical determinant of its biological effects and clinical applications. The following table summarizes the available quantitative data on the inhibitory activity of this compound and provides a comparison with other TNF inhibitors.
| Drug | Target(s) | IC50 (TNF-α) | IC50 (TNF-β/LT-α) | Binding Affinity (Kd) for TNF-α | Notes |
| This compound | TNF-α, TNF-β | 0.5 µg/mL [1] | 1.5 µg/mL [1] | Not available | Demonstrates approximately 3-fold greater potency in inhibiting TNF-α-mediated cytotoxicity compared to TNF-β. |
| Etanercept | TNF-α, TNF-β | Not available | Not available | ~2.35 x 10⁻¹¹ M[2] | Binds both TNF-α and TNF-β (lymphotoxin-α).[3] |
| Infliximab | TNF-α | Not available | Does not bind | ~1.17 x 10⁻¹⁰ M[2] | Monoclonal antibody specific for TNF-α.[4] |
| Adalimumab | TNF-α | Not available | Does not bind | ~7.05 x 10⁻¹¹ M[2] | Monoclonal antibody specific for TNF-α.[4] |
IC50 values for this compound were determined in Actinomycin D-treated murine L-M cells.[1]
Experimental Protocols
The determination of binding affinity and inhibitory concentration of TNF inhibitors is crucial for their characterization. The following are detailed methodologies for key experiments cited in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA) for Determining Inhibitory Concentration (IC50)
This method is used to quantify the concentration of an inhibitor required to block 50% of the biological activity of TNF.
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for the TNF isoform being tested (TNF-α or TNF-β).
-
Blocking: The plates are washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample and Inhibitor Incubation: A constant concentration of the TNF cytokine is pre-incubated with serial dilutions of the TNF inhibitor (e.g., this compound) for a specified period.
-
Binding: The TNF-inhibitor mixtures are then added to the coated wells and incubated to allow the unbound TNF to bind to the capture antibody.
-
Detection: A biotinylated detection antibody specific for a different epitope on the TNF molecule is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A chromogenic substrate for HRP is added, and the color development is proportional to the amount of bound TNF.
-
Measurement and Analysis: The reaction is stopped, and the absorbance is read using a microplate reader. The IC50 value is calculated from the dose-response curve.
Surface Plasmon Resonance (SPR) for Determining Binding Affinity (Kd)
SPR is a label-free technique used to measure the kinetics of binding between a ligand and an analyte in real-time.
-
Chip Preparation: A sensor chip is functionalized, and one of the binding partners (e.g., the TNF inhibitor) is immobilized on the chip surface.
-
Analyte Injection: The other binding partner (e.g., TNF-α or TNF-β) is injected at various concentrations over the chip surface.
-
Association and Dissociation: The binding of the analyte to the immobilized ligand is monitored by changes in the refractive index at the sensor surface, providing real-time data on the association rate (kon). After the injection, a buffer is flowed over the surface to measure the dissociation rate (koff).
-
Data Analysis: The association and dissociation rate constants are used to calculate the equilibrium dissociation constant (Kd), which is a measure of binding affinity (Kd = koff / kon).
Signaling Pathways and Experimental Workflow
TNF-α and TNF-β Signaling Pathways
Both TNF-α and TNF-β can signal through the same receptors, primarily TNFR1 (p55) and TNFR2 (p75), leading to a cascade of intracellular events that regulate inflammation, apoptosis, and cell survival. This compound, being a p55 receptor fusion protein, directly competes with the native p55 receptor for ligand binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Testing the potency of anti-TNF-α and anti-IL-1β drugs using spheroid cultures of human osteoarthritic chondrocytes and donor-matched chondrogenically differentiated mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Independent Validation of Lenercept Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Lenercept, a TNF receptor fusion protein, with alternative TNF inhibitors. The information is compiled from publicly available clinical trial data and research articles to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting TNF-α
This compound is a recombinant fusion protein that consists of the extracellular domain of the human p55 tumor necrosis factor receptor (TNFR1) fused to the Fc portion of human IgG1. Its mechanism of action involves binding to and neutralizing tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in various autoimmune diseases. By acting as a soluble "decoy receptor," this compound prevents TNF-α from binding to its cell surface receptors, thereby inhibiting the downstream inflammatory cascade.
Other TNF inhibitors, such as Etanercept, Infliximab, and Adalimumab, share a similar fundamental mechanism of neutralizing TNF-α. However, they differ in their molecular structure. Etanercept is a fusion protein of the p75 TNF receptor (TNFR2) and the Fc portion of human IgG1.[1][2][3][4][5] Infliximab is a chimeric monoclonal antibody, and Adalimumab is a fully human monoclonal antibody that binds to TNF-α.[6][7][8][9][10][11][12][13][14]
References
- 1. enbrelpro.com [enbrelpro.com]
- 2. Etanercept - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Etanercept - Wikipedia [en.wikipedia.org]
- 4. Etanercept in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etanercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Adalimumab - Wikipedia [en.wikipedia.org]
- 8. opalbiopharma.com [opalbiopharma.com]
- 9. Infliximab - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. Drug focus: adalimumab in the treatment of moderate to severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. news-medical.net [news-medical.net]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Lenercept
Lenercept is a recombinant fusion protein that acts as a tumor necrosis factor (TNF) antagonist. Proper handling and disposal are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this compound, in line with general best practices for laboratory chemicals and biological agents.
I. General Handling and Storage
Before disposal, it is essential to handle and store this compound correctly to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, when handling this compound.[1][2]
-
Ventilation: Use this compound in a well-ventilated area to avoid the inhalation of any aerosols.[2][3]
-
Storage: Store this compound in a freezer in a tightly closed container.[1] For specific temperature requirements, always refer to the product's certificate of analysis.[2]
-
Handling Precautions: Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke when handling this product.[2] After handling, wash hands and any exposed skin thoroughly.[1][2]
II. This compound Disposal Procedures
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4] As this compound is an investigational biological product, it should be treated as a potentially hazardous substance.
Step-by-Step Disposal Guide:
-
Decontamination: All liquid or solid wastes contaminated with this compound must be decontaminated before disposal.[5]
-
Autoclaving: This is an effective method for both devitalization and decontamination. Use a clear autoclave bag for materials that will be disposed of in the regular trash after autoclaving.[5] If using a red or orange biohazard bag, it must be disposed of as medical waste.[5]
-
Chemical Treatment: Use an appropriate chemical disinfectant to deactivate the biological activity of this compound. Ensure the chosen chemical is compatible with the materials being decontaminated.[5]
-
-
Waste Segregation:
-
Non-Hazardous Waste: If this compound is deemed non-hazardous by your institution's Environmental Health and Safety (EHS) department, it may be placed in red biohazard-chemotoxic containers for incineration.[6]
-
Hazardous Waste: If deemed hazardous, this compound waste must be collected by your institution's EHS for transport to an approved environmental management vendor for incineration.[6]
-
-
Container Management:
-
Spill Management:
-
In case of a spill, prevent further leakage if it is safe to do so.[2]
-
Absorb the spill with an inert material such as diatomite or universal binders.[2]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2]
-
Collect all contaminated materials in a suitable, closed container for disposal according to the procedures outlined above.[1][2]
-
III. Quantitative Data on this compound Disposal
There is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. The disposal procedures are based on the qualitative nature of the substance as a biological agent. Always consult your institution's EHS department for specific guidance.
IV. Experimental Protocols Generating this compound Waste
The following are examples of experimental protocols that may involve the use of TNF receptor fusion proteins like this compound, thereby generating waste that requires proper disposal.
A. In Vitro Bioactivity Assay for TNF Antagonism
This experiment assesses the ability of this compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line.
-
Cell Culture: Culture LM cells (a murine fibrosarcoma cell line sensitive to TNF-α) in 96-well plates.
-
Treatment: Prepare serial dilutions of this compound. Add the this compound dilutions to the cells in the presence of a constant concentration of mouse WT-TNF.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
Cell Viability Assessment: Determine cell viability using a methylene blue assay.[7]
-
Waste Generation: This protocol generates liquid waste containing this compound, TNF-α, and cell culture medium, as well as solid waste in the form of pipette tips and 96-well plates. All of this waste must be decontaminated and disposed of as biohazardous waste.
B. IL-8 ELISA for Assessing TNFRSF Receptor Stimulation
This assay can be used to evaluate the stimulatory potential of various anti-TNFRSF receptor antibodies and fusion proteins.[8]
-
Cell Seeding: Seed cells that are highly responsive to the TNFRSF receptor of interest in 96-well plates.[8]
-
Co-culture: The following day, add anchoring target-positive or -negative cells that do not respond significantly to the TNFRSF receptor being investigated.[8]
-
Treatment: Challenge the co-cultures overnight with the antibody fusion proteins.[8]
-
ELISA: Measure the amount of IL-8 produced in the cell culture supernatant by ELISA.
-
Waste Generation: This experiment produces liquid waste containing the fusion proteins and cell culture reagents, along with solid waste such as pipette tips and ELISA plates, all requiring proper biohazardous waste disposal.
C. Cellular Binding Studies
These studies are performed to determine the binding affinity of this compound to its target receptor.
-
Cell Transfection: Transiently transfect HEK293T cells with an expression plasmid for the target receptor (e.g., murine TNFR2).[9]
-
Incubation: Harvest the transfected cells and incubate them with the this compound fusion protein for 1 hour at 37°C.[9]
-
Analysis: Analyze the binding of the fusion protein to the cells.
-
Waste Generation: This protocol generates liquid waste containing cells and the fusion protein, as well as contaminated labware, which must be disposed of as biohazardous waste.
V. Visualization of this compound's Mechanism of Action
The following diagram illustrates the signaling pathway of TNF-α and how this compound, as a TNF receptor fusion protein, inhibits this pathway.
Caption: Mechanism of this compound as a TNF-α antagonist.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. whiteleyusa.com [whiteleyusa.com]
- 4. medline.com [medline.com]
- 5. biosafety.utk.edu [biosafety.utk.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. A trimeric structural fusion of an antagonistic tumor necrosis factor-α mutant enhances molecular stability and enables facile modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNFRSF receptor-specific antibody fusion proteins with targeting controlled FcγR-independent agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A TNFR2-Specific TNF Fusion Protein With Improved In Vivo Activity [frontiersin.org]
Essential Safety and Logistics for Handling Lenercept
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Lenercept, a recombinant fusion protein that functions as a tumor necrosis factor (TNF) inhibitor. Adherence to these protocols is critical for minimizing occupational exposure and maintaining a safe research environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation of any aerosols.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free | Prevents direct skin contact. Double-gloving is recommended. |
| Lab Coat | Disposable, fluid-resistant | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents splashes and aerosols from contacting the eyes. |
| Face Mask | Surgical mask or N95 respirator | Minimizes inhalation of potential aerosols, especially during reconstitution or transfer. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Work Area Preparation: All handling of this compound should be conducted within a certified Class II Biological Safety Cabinet (BSC) to maintain sterility and contain any potential aerosols. The work surface should be decontaminated with an appropriate disinfectant (e.g., 70% ethanol) before and after use.
-
Gather Materials: Assemble all necessary materials, including the this compound vial, sterile diluent, sterile syringes and needles, and a biohazardous waste container.
-
Reconstitution:
-
Remove the cap from the this compound vial and wipe the rubber stopper with a sterile alcohol pad.
-
Using a sterile syringe and needle, slowly inject the prescribed amount of sterile diluent into the vial, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial to dissolve the contents. Do not shake , as this can denature the protein.
-
Visually inspect the solution for particulate matter and discoloration. The reconstituted solution should be clear and colorless.
-
2. Administration (for in vitro / in vivo studies):
-
Aliquotting: If necessary, aliquot the reconstituted this compound into sterile microcentrifuge tubes for single-use applications to avoid repeated freeze-thaw cycles.
-
Cell Culture/Animal Dosing: When adding this compound to cell cultures or preparing for animal administration, perform all manipulations within the BSC. Use appropriate sterile techniques to prevent contamination of the sample and the experimental system.
3. Spill Management:
In the event of a spill, immediately follow these procedures:
-
Alert Others: Notify personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or outside of a containment device, evacuate the area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full required PPE, including double gloves, a disposable gown, eye protection, and a respirator if significant aerosols may be generated.
-
Containment: Cover the spill with absorbent material, starting from the outside and working inwards.
-
Decontamination: Gently pour a 1:10 dilution of household bleach over the absorbent material and allow a contact time of at least 30 minutes.
-
Cleanup: Collect all contaminated materials using tongs or forceps and place them in a biohazardous waste bag.
-
Final Decontamination: Wipe the spill area again with the bleach solution, followed by a rinse with 70% ethanol to remove the bleach residue.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Liquid Waste:
-
All liquid waste containing this compound, including leftover reconstituted solution and cell culture media, must be decontaminated before disposal.
-
Chemical Decontamination: Add household bleach to the liquid waste to a final concentration of 10% (a 1:10 dilution) and allow a contact time of at least 30 minutes before pouring it down the sanitary sewer, followed by flushing with copious amounts of water.[1][2]
-
Autoclaving: Alternatively, liquid waste can be collected in a labeled, leak-proof container and decontaminated by autoclaving according to your institution's standard operating procedures.[3]
Solid Waste:
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.[1]
-
Non-Sharps Solid Waste: All other contaminated solid waste, including vials, gloves, lab coats, and plasticware, must be placed in a red or orange biohazard bag within a rigid, leak-proof container with a tight-fitting lid.[1][4] These containers should be disposed of through the institution's biological waste disposal service.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Operational workflow for handling this compound from preparation to disposal.
Caption: Step-by-step procedure for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
